1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Beschreibung
Eigenschaften
IUPAC Name |
5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFJAJRDLUUIOA-IBCQBUCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232433 | |
| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83546-42-3 | |
| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083546423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-DEOXY-2-FLUOROARABINOFURANOSYL)-5-ETHYLURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AGF6PBM87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Synthesis of 2'-Fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU)
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU), a significant nucleoside analog with potent antiviral properties and applications in positron emission tomography (PET) imaging.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed examination of the synthetic strategy, key reaction mechanisms, step-by-step experimental protocols, and methods for purification and characterization. By elucidating the causality behind experimental choices and grounding protocols in established literature, this guide serves as a practical resource for the laboratory-scale synthesis of this important compound.
Introduction and Strategic Overview
2'-Fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) is a pyrimidine nucleoside analog that has demonstrated significant activity against herpes simplex virus (HSV) types 1 and 2.[1][2] Its mechanism of action relies on selective phosphorylation by viral thymidine kinase, leading to its incorporation into viral DNA and subsequent chain termination. This selectivity results in potent antiviral efficacy with markedly lower cytotoxicity compared to its 5-methyl analog, FMAU, making FEAU a compelling candidate for antiviral therapy.[1][2]
The synthesis of FEAU presents several stereochemical challenges, primarily centered on the controlled formation of the N-glycosidic bond to yield the biologically active β-anomer. The core synthetic strategy involves the coupling of two key building blocks: a suitably protected 2-deoxy-2-fluoroarabinofuranosyl donor and the 5-ethyluracil nucleobase.
The overall synthetic workflow can be visualized as a convergent process, where the sugar and base moieties are prepared separately and then coupled in a crucial glycosylation step, followed by final deprotection.
Sources
The Dawn of a New Nucleoside Era: A Technical Guide to the Discovery and Enduring Impact of 2'-Fluoroarabinofuranosyl Nucleosides
Abstract
The strategic incorporation of fluorine into nucleoside scaffolds has perennially been a cornerstone of medicinal chemistry, yielding compounds with profound therapeutic implications. Among these, the 2'-fluoroarabinofuranosyl nucleosides stand out as a class of molecules that have fundamentally reshaped the landscape of antiviral and anticancer chemotherapy. This in-depth technical guide navigates the historical milestones, pivotal synthetic innovations, and mechanistic intricacies that underpin the discovery and development of these remarkable therapeutic agents. We will journey from the early pioneering work that first introduced the 2'-fluoroarabino configuration to the rational design and synthesis of blockbuster drugs such as gemcitabine, clofarabine, and sofosbuvir. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical perspective but also a detailed examination of key experimental protocols and the causal relationships that drive the design and function of these life-saving molecules.
The Genesis of a Fluorinated Legacy: Early Discoveries and Key Pioneers
The story of 2'-fluoroarabinofuranosyl nucleosides is one of incremental innovation, built upon the foundational work of visionary chemists. In the mid-20th century, the field of nucleoside chemistry was burgeoning, with a growing appreciation for the therapeutic potential of modifying the natural building blocks of DNA and RNA. The introduction of a fluorine atom, with its unique steric and electronic properties, was a particularly tantalizing strategy.
A pivotal moment in this narrative was the early work of Jack J. Fox and his colleagues at the Sloan-Kettering Institute for Cancer Research. Their explorations into fluorinated pyrimidine nucleosides laid crucial groundwork. They were among the first to systematically investigate the synthesis and biological activity of nucleosides with fluorine substitutions on the sugar moiety. Their initial methods often involved the challenging chemistry of opening anhydro nucleosides with hydrogen fluoride, a testament to their experimental tenacity.[1]
Building on this foundation, the research of Kyoichi A. Watanabe , another luminary in the field, was instrumental in developing more controlled and versatile synthetic routes to 2'-fluorinated nucleosides. His work, often in collaboration with Fox, led to the development of methodologies that are still influential today. A significant breakthrough was the first reported synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) in 1993, a discovery that opened the door to a new class of antisense oligonucleotides with enhanced stability and binding affinity.
The translation of these fundamental discoveries into clinically impactful drugs was driven by scientists like Lawrence W. Hertel at Eli Lilly and Company. Hertel and his team were instrumental in the development of gemcitabine (Gemzar®), a 2',2'-difluoro-2'-deoxycytidine analogue that has become a frontline treatment for a variety of solid tumors.[2][3] Their work showcased the power of rational drug design, specifically targeting enzymes involved in DNA synthesis.
In the antiviral arena, the contributions of John C. Martin have been profound. His leadership in the development of antiviral nucleoside and nucleotide analogs, particularly during his tenure at Gilead Sciences, led to groundbreaking therapies for HIV/AIDS and viral hepatitis. While not solely focused on 2'-fluoroarabinofuranosyl nucleosides, his work fostered an environment of innovation that undoubtedly influenced the development of drugs like sofosbuvir.[4][5][6]
These pioneers, through their ingenuity and perseverance, transformed the curiosity of fluorine incorporation into a powerful strategy for combating human disease, setting the stage for the development of a generation of life-saving medicines.
The Art and Science of Synthesis: Crafting the 2'-Fluoroarabino Scaffold
The synthesis of 2'-fluoroarabinofuranosyl nucleosides is a testament to the elegance and precision of modern organic chemistry. The key challenge lies in the stereoselective introduction of the fluorine atom at the 2'-position of the arabinofuranose ring, a feat that has been accomplished through a variety of innovative strategies.
The Cornerstone of Fluorination: The DAST Reaction
A workhorse in the synthesis of many fluorinated organic molecules, diethylaminosulfur trifluoride (DAST) , has been a pivotal reagent in the preparation of 2'-fluoroarabinofuranosyl nucleosides.[7] The reaction typically proceeds via an SN2 mechanism, with the hydroxyl group at the 2'-position of a suitably protected ribofuranose precursor being displaced by a fluoride ion with inversion of configuration. This stereochemical outcome is crucial for establishing the desired arabino configuration.
The choice of protecting groups on the sugar is critical to the success of the DAST fluorination. Bulky silyl ethers or acyl groups are often employed to protect the 3'- and 5'-hydroxyls, influencing the reactivity of the 2'-hydroxyl and preventing unwanted side reactions. The causality behind this choice lies in balancing the need for a stable, yet readily removable, protecting group that does not interfere with the fluorination step.
The Vorbrüggen Glycosylation: Forging the Nucleosidic Bond
Once the fluorinated sugar moiety is in hand, the next critical step is the formation of the N-glycosidic bond with the desired nucleobase. The Vorbrüggen glycosylation is a widely employed and highly effective method for this transformation.[3][8] This reaction typically involves the coupling of a silylated nucleobase with a protected glycosyl halide or acetate in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
The mechanism of the Vorbrüggen glycosylation is thought to proceed through the formation of a key oxocarbenium ion intermediate from the glycosyl donor. The silylated nucleobase then attacks this electrophilic species, predominantly from the β-face, to afford the desired β-nucleoside. The stereoselectivity of this reaction is a critical factor, and it is often influenced by the nature of the protecting groups on the sugar and the reaction conditions. The use of a participating group at the C2' position of the sugar can further enhance the β-selectivity through the formation of a cyclic intermediate that blocks α-attack.
From Bench to Bedside: Landmark 2'-Fluoroarabinofuranosyl Nucleoside Drugs
The true measure of the success of this class of compounds lies in their profound impact on clinical medicine. Several 2'-fluoroarabinofuranosyl nucleosides have been successfully developed into blockbuster drugs for the treatment of cancer and viral infections.
Gemcitabine: A Pillar in Cancer Chemotherapy
Gemcitabine (dFdC), a 2',2'-difluoro-2'-deoxycytidine analogue, stands as a testament to the power of rational drug design.[9][10][11] Initially investigated for its antiviral properties, its potent anticancer activity soon became apparent.[12]
Mechanism of Action: Gemcitabine is a prodrug that is intracellularly phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[10] These metabolites exert their cytotoxic effects through a dual mechanism:
-
Inhibition of Ribonucleotide Reductase: dFdCDP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks of DNA.[11] This depletion of the deoxyribonucleotide pool enhances the incorporation of dFdCTP into DNA.
-
DNA Chain Termination: dFdCTP is incorporated into elongating DNA strands by DNA polymerases. After the incorporation of one more deoxynucleotide, the DNA polymerase is unable to proceed further, leading to "masked" chain termination and the induction of apoptosis.[9]
Clinical Significance: Gemcitabine was first approved by the FDA in 1996 and is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[8]
Clofarabine: A New Generation Purine Nucleoside Analogue
Clofarabine is a second-generation purine nucleoside analogue that has demonstrated significant efficacy in the treatment of hematological malignancies, particularly in pediatric acute lymphoblastic leukemia.[13][14]
Mechanism of Action: Similar to gemcitabine, clofarabine is phosphorylated to its active 5'-triphosphate metabolite. This metabolite inhibits both DNA polymerase and ribonucleotide reductase, leading to the inhibition of DNA synthesis and repair.[13][14] Clofarabine also induces apoptosis by disrupting mitochondrial function.
Clinical Significance: Clofarabine offers a valuable therapeutic option for patients with relapsed or refractory leukemias, highlighting the continued potential of the 2'-fluoroarabino scaffold in oncology.
Sofosbuvir: A Revolution in Hepatitis C Treatment
Sofosbuvir is a prime example of the successful application of 2'-fluoroarabinofuranosyl nucleoside chemistry to the field of antiviral therapy. This nucleotide analogue is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[15]
Mechanism of Action: Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form. This active metabolite mimics the natural substrate of the HCV NS5B polymerase and is incorporated into the growing viral RNA chain, leading to chain termination and the inhibition of viral replication.[15]
Clinical Significance: The introduction of sofosbuvir-based regimens has revolutionized the treatment of chronic hepatitis C, offering a highly effective and well-tolerated cure for the vast majority of patients.
Experimental Protocols: A Practical Guide to Synthesis
To provide a tangible understanding of the chemistry involved, this section outlines a generalized, step-by-step protocol for the synthesis of a 2'-deoxy-2'-fluoro-β-D-arabinonucleoside, a common precursor to many of the drugs discussed.
Synthesis of a Protected 2'-Deoxy-2'-fluoroarabinofuranosyl Bromide
This protocol details the preparation of a key intermediate for glycosylation.
Step 1: Fluorination of a Protected Ribofuranose
-
To a solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add diethylaminosulfur trifluoride (DAST) (3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose.
Step 2: Bromination of the Fluorinated Sugar
-
Dissolve the fluorinated sugar from Step 1 in a minimal amount of DCM.
-
Add a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH) and stir at room temperature for 2-4 hours.
-
Dilute the reaction mixture with DCM and wash carefully with ice-cold water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide, which is typically used immediately in the next step without further purification.
Vorbrüggen Glycosylation with a Silylated Nucleobase
This protocol describes the coupling of the fluorinated sugar with a pyrimidine base.
Step 1: Silylation of the Nucleobase
-
Suspend the desired pyrimidine nucleobase (e.g., thymine or cytosine) in hexamethyldisilazane (HMDS).
-
Add a catalytic amount of ammonium sulfate and heat the mixture to reflux until the solution becomes clear.
-
Remove the excess HMDS under reduced pressure to obtain the silylated nucleobase as an oil or solid.
Step 2: Glycosylation Reaction
-
Dissolve the silylated nucleobase from Step 1 in an anhydrous solvent such as acetonitrile or 1,2-dichloroethane under an inert atmosphere.
-
Add a solution of the crude arabinofuranosyl bromide from Protocol 4.1 in the same solvent.
-
Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected 2'-deoxy-2'-fluoro-β-D-arabinonucleoside.
Step 3: Deprotection
-
Dissolve the protected nucleoside in a solution of methanolic ammonia or sodium methoxide in methanol.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin or by the addition of acetic acid.
-
Concentrate the mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography to obtain the final 2'-deoxy-2'-fluoro-β-D-arabinonucleoside.
Visualizing the Science: Diagrams and Workflows
To further illuminate the concepts discussed, the following diagrams provide visual representations of key structures, mechanisms, and synthetic pathways.
Caption: General chemical structure of a 2'-fluoroarabinofuranosyl nucleoside.
Caption: A generalized workflow for the synthesis of 2'-fluoroarabinofuranosyl nucleosides.
Future Horizons and Concluding Remarks
The journey of 2'-fluoroarabinofuranosyl nucleosides, from their conceptualization to their current status as indispensable medicines, is a compelling narrative of scientific innovation. The unique properties conferred by the 2'-fluoroarabino substitution – enhanced metabolic stability, favorable conformational pre-organization for binding to target enzymes, and potent biological activity – have solidified their place in the pantheon of successful drug scaffolds. [4][16] Looking ahead, the field continues to evolve. The development of novel fluorination reagents and more efficient, stereoselective glycosylation methods will undoubtedly accelerate the discovery of new therapeutic agents. Furthermore, the application of 2'F-ANA in antisense and RNAi technologies continues to be an exciting area of research, with the potential to address a wide range of diseases at the genetic level.
References
-
Damha, M. J., & Watts, J. K. (2008). 2′F-Arabinonucleic acids (2′F-ANA) — History, properties, and new frontiers. Canadian Journal of Chemistry, 86(6), 481-495. [Link]
-
Kothapalli, Y., Lesperance, T. A., Jones, R. A., Chu, C. K., & Singh, U. S. (2023). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Chemistry, 7(1), 1. [Link]
-
Elzagheid, M. I., Viazovkina, E., & Damha, M. J. (2000). 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3514–3524. [Link]
-
De Clercq, E. (2021). Tribute to John C. Martin at the Twentieth Anniversary of the Breakthrough of Tenofovir in the Treatment of HIV Infections. Pharmaceuticals, 14(5), 459. [Link]
-
Hertel, L. W., et al. (1988). Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-.beta.-D-arabinofuranosyl nucleosides. The Journal of Organic Chemistry, 53(1), 85-88. [Link]
-
Howell, H. G., Brodfuehrer, P. R., Brundidge, S. P., Benigni, D. A., & Sapino, C. (1988). Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-.beta.-D-arabinofuranosyl nucleosides. The Journal of Organic Chemistry, 53(1), 85-88. [Link]
-
Kothapalli, Y., Jones, R. A., Chu, C. K., & Singh, U. S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]
-
Bonate, P. L., Arthaud, L., Cantrell, W. R., Stephenson, K., Secrist, J. A., & Weitman, S. (2006). Discovery and development of clofarabine: a nucleoside analogue for treating cancer. Nature Reviews Drug Discovery, 5(10), 855-863. [Link]
-
Whitley, R. J., & Prichard, M. N. (2021). Commentary: John C. Martin (1951–2021). Journal of the International AIDS Society, 24(5), e25732. [Link]
-
Mini, E., Nobili, S., Caciagli, B., Landini, I., & Mazzei, T. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology, 17(Supplement 5), v7-v12. [Link]
-
Montgomery, J. A., & Shortnacy, A. T. (1986). 2-Fluoro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: a new potent antitumor agent. Journal of Medicinal Chemistry, 29(11), 2389-2392. [Link]
-
Brown, D., Bisset, K., & Linclau, B. (2014). The synthesis of gemcitabine. Carbohydrate Research, 387, 51-61. [Link]
-
Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleosidsynthesen, XXII. Nucleosidsynthese mit Trimethylsilyltriflat und -perchlorat als Katalysatoren. Chemische Berichte, 114(4), 1234-1255. [Link]
-
Clark, J. L., Hollecker, L., Mason, J. C., Stuyver, L. J., Otto, M. J., & Schinazi, R. F. (2005). Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication. Journal of Medicinal Chemistry, 48(17), 5504-5508. [Link]
-
Hertel, L. W., Kroin, J. S., Misner, J. W., & Tustin, J. M. (1988). Synthesis of 2-deoxy-2, 2-difluoro-D-ribofuranose and 2-deoxy-2, 2-difluoro-D-ribofuranosyl nucleosides. The Journal of Organic Chemistry, 53(11), 2406-2409. [Link]
- US Patent 5,034,518. (1991). 2-fluoro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl) adenine nucleosides.
- US Patent 6,949,640. (2005).
-
National Academy of Sciences. (2019, May 6). John C. Martin - 2019 NAS Award for Chemistry in Service to Society [Video]. YouTube. [Link]
-
Synapse. (2024, July 17). What is the mechanism of Gemcitabine? Patsnap. [Link]
-
Howell, H. G., Brodfuehrer, P. R., Brundidge, S. P., Benigni, D. A., & Sapino, C. (1988). Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-.beta.-D-arabinofuranosyl nucleosides. The Journal of Organic Chemistry, 53(1), 85–88. [Link]
-
Elzagheid, M. I., Viazovkina, E., & Damha, M. J. (2002). Synthesis of Protected 2′‐Deoxy‐2′‐fluoro‐β‐D‐arabinonucleosides. Current Protocols in Nucleic Acid Chemistry, 7(1), 1.7.1-1.7.19. [Link]
-
Brown, D., Bisset, K., & Linclau, B. (2014). The synthesis of gemcitabine. Carbohydrate research, 387, 51–61. [Link]
-
Vorbrüggen, H. (1999). Vorbrüggen Glycosylation. In Name Reactions in Heterocyclic Chemistry (pp. 414-414). John Wiley & Sons, Inc. [Link]
-
Gmeiner, W. H., & Iversen, P. L. (2005). Synergistic antitumor interactions between gemcitabine and clofarabine in human pancreatic cancer cell lines. Cancer chemotherapy and pharmacology, 55(6), 531–538. [Link]
-
Jung, M. E., & Berliner, J. A. (2009). Efficient syntheses of clofarabine and gemcitabine from 2-deoxyribonolactone. Organic letters, 11(20), 4584–4587. [Link]
-
Keating, G. M. (2015). Sofosbuvir: a review of its use in patients with chronic hepatitis C. Drugs, 75(6), 675–688. [Link]
- CN103641874A - Preparation method of gemcitabine hydrochloride - Google Patents. (n.d.).
-
Andrey K. (2015, April 22). Glycosylation and Glycoproteins [Video]. YouTube. [Link]
-
Elzagheid, M. I., Viazovkina, E., & Damha, M. J. (2000). 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic acids research, 28(18), 3514–3524. [Link]
Sources
- 1. EP3134537B1 - Method for the synthesis of clofarabine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Vorbrüggen Glycosylation [drugfuture.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. WO2016097989A1 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 6. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 11. Oncology [pharmacology2000.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clofarabine synthesis - chemicalbook [chemicalbook.com]
- 15. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Antiviral Spectrum of 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil (FEAU)
Executive Summary
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil, commonly known as FEAU, is a pyrimidine nucleoside analog belonging to the 2'-fluoro-arabinofuranosyl uracil series. Initially synthesized and investigated in the 1980s as part of a broader effort to develop potent antiviral agents, FEAU has demonstrated significant and selective activity, primarily against members of the Herpesviridae family.[1] Its mechanism of action is predicated on viral-specific enzymatic activation, affording it a high therapeutic index in preclinical models. This guide provides a comprehensive overview of the in vitro antiviral spectrum of FEAU, delineates its molecular mechanism of action, presents detailed protocols for its evaluation, and summarizes key structure-activity relationship insights. Furthermore, it touches upon the compound's notable transition from a therapeutic candidate to a valuable tool in molecular imaging as a positron emission tomography (PET) tracer for reporter gene expression.[2][3][4]
Introduction to FEAU: A Nucleoside Analog with Targeted Action
FEAU is a structural analog of thymidine. The key modifications—a fluorine atom at the 2' "up" (arabino) position of the sugar ring and an ethyl group at the 5-position of the uracil base—are critical to its biological activity. These alterations transform a basic nucleoside building block into a molecule that can be selectively weaponized by virus-infected cells. Developed alongside other potent analogs like FIAU (iodo derivative) and FMAU (methyl derivative), FEAU's unique 5-ethyl substituent modulates its substrate specificity for viral enzymes and its overall antiviral potency.[1][5] The primary therapeutic rationale for developing such compounds is to exploit unique viral enzymes that are absent or have different substrate specificities in uninfected host cells, thereby minimizing off-target toxicity.
Core Mechanism of Action: Viral-Specific Bioactivation
The selectivity of FEAU against herpesviruses is not inherent to the compound itself but is conferred by its metabolic activation pathway, which is preferentially initiated by a viral enzyme. This multi-step process ensures that the cytotoxic potential of the drug is largely confined to virus-infected cells.
The bioactivation cascade proceeds as follows:
-
Cellular Uptake: FEAU, being a nucleoside analog, is transported into both infected and uninfected host cells.
-
Viral-Specific Monophosphorylation: This is the rate-limiting and selectivity-determining step. In cells infected with herpesviruses such as Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV), the virus-encoded thymidine kinase (TK) recognizes FEAU as a substrate and efficiently catalyzes its conversion to FEAU-monophosphate.[2][3] Host cellular thymidine kinases have a much lower affinity for FEAU, resulting in minimal activation in uninfected cells.
-
Host Cell Kinase-Mediated Phosphorylation: Once the monophosphate is formed, host cellular kinases (e.g., GMP kinase, NDP kinase) further phosphorylate it to FEAU-diphosphate and subsequently to the active FEAU-triphosphate form.
-
Inhibition of Viral DNA Polymerase: The resulting FEAU-triphosphate acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), at the viral DNA polymerase.[6] Its incorporation into the growing viral DNA chain leads to premature chain termination, effectively halting viral genome replication.[7]
In Vitro Antiviral Spectrum
FEAU's primary strength lies in its potent activity against DNA viruses that encode their own thymidine kinase, most notably members of the Herpesviridae family.
Herpesviridae
-
Herpes Simplex Virus (HSV-1 and HSV-2): FEAU demonstrates potent activity against both HSV-1 and HSV-2.[5][8] Its efficacy is comparable to other established antiherpetic nucleoside analogs. The high substrate affinity for HSV-encoded thymidine kinase makes these viruses particularly susceptible.
-
Varicella-Zoster Virus (VZV): VZV, the causative agent of chickenpox and shingles, is also highly susceptible to FEAU.[9][10] Like HSV, VZV possesses a viral thymidine kinase that efficiently phosphorylates FEAU, initiating the antiviral cascade.
-
Cytomegalovirus (CMV): FEAU was originally investigated as a potential treatment for CMV infections.[1]
-
Epstein-Barr Virus (EBV): While specific data for FEAU against EBV is not extensively published, the related L-nucleoside analog, L-FMAU, has been shown to be a potent and selective inhibitor of EBV replication.[11] This suggests that the 2'-fluoroarabinofuranosyl scaffold is amenable to targeting EBV, although the precise activity of the D-enantiomer FEAU requires further specific investigation.
Hepadnaviridae
-
Hepatitis B Virus (HBV): Direct in vitro studies of FEAU against HBV are limited in the public domain. However, extensive research on the closely related analog, FIAU, provides a strong rationale for this class of compounds. FIAU was found to be a potent inhibitor of HBV replication in human hepatoblastoma cell lines, inhibiting viral replication with an IC50 of 0.90 µM.[12] The mechanism is dependent on phosphorylation by host cell kinases, as HBV does not encode its own thymidine kinase.[12] This reliance on host enzymes for activation in HBV-infected cells represents a different mechanistic paradigm compared to its action against herpesviruses and can be associated with a different toxicity profile.
Quantitative Efficacy and Selectivity
The efficacy of an antiviral compound is not solely defined by its potency (EC50) but critically by its selectivity index (SI), which is the ratio of its cytotoxicity (CC50) to its antiviral activity (EC50). A higher SI value indicates a wider therapeutic window.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HSV-1 | Vero | Data Varies | >100 | High | [5][8] |
| HSV-2 | Vero | Data Varies | >100 | High | [8] |
| HBV (FIAU) | 2.2.15 cells | 0.90 | 344.3 | 382.6 | [12] |
Note: Specific EC50 values for FEAU can vary between studies and specific viral strains. The data for FIAU is included to illustrate the potential activity of this class of compounds against HBV.
Standardized Methodologies for In Vitro Evaluation
To ensure the generation of reliable and reproducible data, standardized in vitro assays are paramount. The following protocols describe the core methodologies for determining the antiviral efficacy and cytotoxicity of compounds like FEAU.
Protocol: Determination of Antiviral Activity via Cytopathic Effect (CPE) Reduction Assay
This assay quantifies the ability of a compound to protect host cells from the virus-induced destruction known as the cytopathic effect.
Principle: In the absence of an effective antiviral, the virus will replicate and cause widespread cell death. An effective compound will inhibit viral replication and preserve cell viability, which can be measured using a cell-permeable dye like Neutral Red.
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well microtiter plate with a suitable host cell line (e.g., Vero cells for HSV) at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2x stock of FEAU at various concentrations through serial dilution in cell culture medium.
-
Infection and Treatment: Once cells are confluent, remove the growth medium. Add the diluted compound to triplicate wells. Subsequently, add a standardized amount of virus (e.g., at a Multiplicity of Infection of 0.01) to the compound-containing wells.
-
Controls: Include "cell control" wells (cells, no virus, no compound), "virus control" wells (cells, virus, no compound), and "compound toxicity" wells (cells, no virus, compound at each concentration).
-
Incubation: Incubate the plate at 37°C with 5% CO2 until 80-90% CPE is observed in the virus control wells (typically 2-4 days).
-
Quantification of Cell Viability:
-
Remove the medium from all wells.
-
Add a solution of Neutral Red stain (e.g., 50 µg/mL) to each well and incubate for ~2 hours to allow for uptake by viable cells.
-
Wash the cells to remove excess dye.
-
Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to lyse the cells and release the incorporated dye.
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls. The 50% effective concentration (EC50) is determined by regression analysis of the dose-response curve.
Protocol: Assessment of Cytotoxicity using MTT Assay
This assay is performed in parallel to the antiviral assay to determine the concentration of the compound that is toxic to the host cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.
Step-by-Step Methodology:
-
Cell Seeding & Compound Treatment: Follow steps 1 and 2 from the CPE assay protocol, using a parallel plate that will not be infected with the virus.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC50) is determined by regression analysis.[14]
Structure-Activity Relationship (SAR) Insights
Studies on a series of 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-alkyluracils have provided valuable insights into the relationship between chemical structure and biological activity. Research has shown that as the length of the 5-alkyl side chain increases (e.g., from ethyl to propyl to butyl), the antiherpetic potency against HSV-1 and HSV-2 tends to decrease.[5] Concurrently, the cytotoxicity also diminishes as the size of the 5-substituent is increased.[5] This suggests that the ethyl group on FEAU represents a near-optimal balance between potent substrate recognition by viral thymidine kinase and maintaining a favorable cytotoxicity profile.
Conclusion and Future Directions
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil (FEAU) is a nucleoside analog with a well-defined in vitro profile as a potent and selective inhibitor of herpesviruses, including HSV-1, HSV-2, and VZV. Its elegant mechanism of action, relying on preferential activation by viral thymidine kinase, provides a strong basis for its high selectivity index observed in vitro. While its development as a systemic antiviral therapeutic was superseded by other agents, the very mechanism that imparts its selectivity has made it an invaluable tool for modern biomedical research. Radiolabeled [18F]FEAU is now considered an excellent PET tracer for imaging HSV-tk reporter gene expression in vivo, a powerful technique in cancer research and gene therapy.[1][2][3] Future research may continue to explore derivatives of the FEAU scaffold for activity against a broader range of viruses or to refine its properties as a molecular imaging agent.
References
-
Staschke, K. A., Colacino, J. M., Mabry, T. E., & Jones, C. D. (1994). The in Vitro Anti-Hepatitis B Virus Activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] Is Selective, Reversible, and Determined, at Least in Part, by the Host Cell. Antiviral Research, 23(1), 45-61. [Link]
-
Buursma, A. R., Koole, M., Zijlma, R., Visser, J., Sluiter, W. J., Vaalburg, W., & de Vries, E. F. (2006). 18F-FEAU as a radiotracer for herpes simplex virus thymidine kinase gene expression: in-vitro comparison with other PET tracers. Nuclear Medicine Communications, 27(1), 25-30. [Link]
-
Pawar, V. A., & Mahajan, N. N. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pharmaceutical Research International, 33(1), 114-126. [Link]
-
Tafaro, A., et al. (2021). In Vitro Anti-Epstein Barr Virus Activity of Olea europaea L. Leaf Extracts. Plants (Basel, Switzerland), 10(11), 2445. [Link]
-
Tafaro, A., et al. (2021). In Vitro Anti-Epstein Barr Virus Activity of Olea europaea L. Leaf Extracts. Plants, 10(11), 2445. [Link]
-
ResearchGate. (n.d.). Antiviral spectrum of PheoA against different RNA viruses. [Link]
-
Ying, C., et al. (1995). Inhibition of Epstein-Barr virus replication by a novel L-nucleoside, 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil. Molecular pharmacology, 48(4), 591–597. [Link]
-
Tjuvajev, J. G., et al. (2002). Imaging of HSV-tk Reporter Gene Expression: Comparison Between [18F]FEAU, [18F]FFEAU, and Other Imaging Probes. Journal of Nuclear Medicine, 43(8), 1072-1083. [Link]
-
Kausar, S., et al. (2019). In vitro methods for testing antiviral drugs. Virology Journal, 16(1), 62. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Gnann, J. W. Jr. (1995). New antivirals with activity against varicella-zoster virus. Annals of Neurology, 34(S1), S69-S72. [Link]
-
De Clercq, E., et al. (1987). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Molecular Pharmacology, 32(4), 456-463. [Link]
-
Vigant, F., et al. (2013). Broad-spectrum antivirals against viral fusion. Nature Reviews Microbiology, 11(12), 827-839. [Link]
-
Touret, F., et al. (2020). In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. Scientific Reports, 10(1), 1-11. [Link]
-
Das, S., et al. (2023). An overview of anti-Hepatitis B virus flavonoids and their mechanisms of action. Frontiers in Pharmacology, 14, 1229606. [Link]
-
Al-Zharani, M., & Al-Dasoge, B. S. (2023). Anti-Epstein–Barr Virus Activities of Flavones and Flavonols with Effects on Virus-Related Cancers. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
Suresh, R. R., et al. (2026). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry. [Link]
-
Shahzad, A., & Cohrs, R. J. (2012). In vitro antiviral activity of honey against varicella zoster virus (VZV): A translational medicine study for potential remedy for shingles. Translational Biomedicine, 3(2), 2. [Link]
-
World Health Organization. (2022). What are the mechanisms of action of the antivirals? In WHO Guidelines for Pharmacological Management of Influenza. World Health Organization. [Link]
-
Aslantürk, Ö. S. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 11(10), 838. [Link]
-
Xia, S., et al. (2015). Broad-spectrum antiviral agents. Frontiers in Microbiology, 6, 1111. [Link]
-
Whitley, R. J., & Gnann, J. W. (2001). Antiviral therapy of varicella-zoster virus infections. In Human Herpesviruses: Biology, Therapy, and Immunoprophylaxis. Cambridge University Press. [Link]
-
Wu, Y. H., et al. (2007). The Anti-hepatitis B Virus Activity of Boehmeria nivea Extract in HBV-viremia SCID Mice. The American Journal of Chinese Medicine, 35(2), 317-327. [Link]
-
Watanabe, K. A., et al. (1983). Nucleosides. 136. Synthesis and antiviral effects of several 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-alkyluracils. Some structure-activity relationships. Journal of Medicinal Chemistry, 26(2), 152-156. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]
-
EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. [Link]
-
Andrei, G., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663. [Link]
-
University of Groningen. (2006). F-18-FEAU as a radiotracer for herpes simplex virus thymidine kinase gene expression: in-vitro comparison with other PET tracers. Research Portal. [Link]
-
Sun, X., et al. (2005). Comparison of [14C]FMAU, [3H]FEAU, [14C]FIAU, and [3H]PCV for monitoring reporter gene expression of wild type and mutant herpes simplex virus type 1 thymidine kinase in cell culture. Molecular Imaging and Biology, 7(5), 349-357. [Link]
-
Machida, H., et al. (1979). In Vitro Antiherpesviral Activity of 5-Alkyl Derivatives of 1-β-d-Arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 16(2), 158-163. [Link]
-
Gotor, V., et al. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters, 12(4), 512-517. [Link]
-
Zerboni, L., et al. (2025). Varicella-Zoster Virus (VZV). Medscape. [Link]
-
Kim, J. Y., & Lee, J. Y. (2020). Understanding Viral Infection Mechanisms and Patient Symptoms for the Development of COVID-19 Therapeutics. Cells, 9(11), 2521. [Link]
-
Wikipedia. (n.d.). Broad-spectrum antiviral drug. [Link]
-
Hepatitis B Foundation. (n.d.). Hepatitis B Reactivation Guide. [Link]
-
Tafaro, A., et al. (2025). (PDF) In Vitro Anti-Epstein Barr Virus Activity of Olea europaea L. Leaf Extracts. ResearchGate. [Link]
-
JoVE. (2022, July 12). Cell-based FC Assay to Measure Cytotoxic Activity | Protocol Preview [Video]. YouTube. [Link]
-
Wang, Y., et al. (2023). Antiviral activities of Artemisia vulgaris L. extract against herpes simplex virus. Journal of Traditional Chinese Medicine, 43(12), 1-8. [Link]
-
Alauddin, M. M. (2017). 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): from Antiviral Drug to PET Imaging Agent. Current Pharmaceutical Design, 23(44), 6755-6764. [Link]
-
ResearchGate. (n.d.). Mechanism of antiviral action. [Link]
-
Smee, D. F. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]
-
Hancock, S. (2021, December 10). Screening FDA-approved compounds shown to possess antiviral or antimicrobial activity for SARS-CoV-2 inhibition. News-Medical.Net. [Link]
-
Niles, A. L., et al. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
Andrei, G., & De Clercq, E. (2021). Advances and Perspectives in the Management of Varicella-Zoster Virus Infections. Viruses, 13(6), 1146. [Link]
-
Kuang, X. B., et al. (2015). Anti-hepatitis B virus activities of friedelolactones from Viola diffusa Ging. Phytomedicine, 22(7-8), 738-744. [Link]
Sources
- 1. Imaging of HSV-tk Reporter Gene Expression: Comparison Between [18F]FEAU, [18F]FFEAU, and Other Imaging Probes | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. 18F-FEAU as a radiotracer for herpes simplex virus thymidine kinase gene expression: in-vitro comparison with other PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Comparison of [14C]FMAU, [3H]FEAU, [14C]FIAU, and [3H]PCV for monitoring reporter gene expression of wild type and mutant herpes simplex virus type 1 thymidine kinase in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleosides. 136. Synthesis and antiviral effects of several 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-alkyluracils. Some structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Varicella-Zoster Virus (VZV): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 10. Advances and Perspectives in the Management of Varicella-Zoster Virus Infections [mdpi.com]
- 11. Inhibition of Epstein-Barr virus replication by a novel L-nucleoside, 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Uptake and Metabolic Pathway of FEAU
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) is a pyrimidine nucleoside analog that has garnered significant attention in the field of molecular imaging. Its primary application lies in its use as a reporter probe for Positron Emission Tomography (PET) to monitor the expression of the herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene. The HSV1-tk gene is a widely utilized reporter gene in preclinical and clinical studies for tracking gene therapy vectors, monitoring cell trafficking, and assessing the efficacy of cell-based therapies. The ability to non-invasively and quantitatively image the location and magnitude of HSV1-tk expression provides invaluable insights into the dynamic biological processes in living subjects.
The efficacy of FEAU as a PET reporter probe is contingent on a series of intricate cellular and enzymatic processes. This guide provides a comprehensive technical overview of the cellular uptake and metabolic pathway of FEAU, offering field-proven insights into the causality behind its mechanism of action. We will delve into the transport of FEAU across the cell membrane, its enzymatic activation, the mechanism of its intracellular retention, and its ultimate metabolic fate.
I. Cellular Uptake of FEAU: A Journey Across the Membrane
The journey of FEAU from the extracellular space into the cell is the first critical step for its function as a reporter probe. As a nucleoside analog, FEAU hijacks the cell's natural nucleoside transport systems. Mammalian cells possess two major families of nucleoside transporters (NTs): the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[1]
-
Concentrative Nucleoside Transporters (CNTs): Unlike ENTs, CNTs are sodium-dependent secondary active transporters that move nucleosides into the cell against their concentration gradient.[5][6] The three main human CNTs are hCNT1 (pyrimidine-selective), hCNT2 (purine-selective), and hCNT3 (broad selectivity).[7] As a pyrimidine analog, FEAU is a potential substrate for hCNT1 and hCNT3.[5][8] The active transport mechanism of CNTs can lead to a significant accumulation of the substrate within the cell, which is a desirable characteristic for an imaging probe.
The relative contribution of ENTs and CNTs to FEAU uptake in a specific cell type will depend on the expression levels of these transporters on the cell surface. This is a crucial consideration in experimental design, as variations in transporter expression can significantly impact the intensity of the PET signal.
Figure 2: Metabolic pathway and trapping of FEAU.
III. Ultimate Fate: Incorporation into DNA and Potential Consequences
The triphosphate form, FEAU-TP, is an analog of deoxythymidine triphosphate (dTTP) and can be recognized as a substrate by DNA polymerases. [9]This can lead to the incorporation of FEAU into newly synthesized DNA strands. [10]The presence of the 2'-fluoro group in the arabinofuranosyl sugar moiety can affect the geometry of the sugar-phosphate backbone and may lead to chain termination during DNA replication. [11][10]While the primary mechanism of signal generation for PET imaging is the intracellular accumulation of phosphorylated metabolites, the incorporation into DNA represents a potential long-term fate of FEAU in proliferating cells. The efficiency of this incorporation and the extent of chain termination are dependent on the specific DNA polymerase involved.
IV. Quantitative Data Summary
While specific kinetic constants for FEAU with all the involved transporters and enzymes are not extensively documented, data from related nucleoside analogs provide valuable context.
| Enzyme/Transporter | Substrate | Km (µM) | Vmax/kcat | Notes | Reference |
| HSV1-tk | Thymidine | ~0.5 - 1.5 | - | High affinity for the natural substrate. | [12] |
| HSV1-tk | Ganciclovir | ~5 - 50 | - | Serves as a proxy for nucleoside analog affinity. | [12] |
| hENT1 | Uridine | ~30 - 250 | - | General affinity range for a pyrimidine nucleoside. | [13][14] |
| hENT2 | Uridine | ~100 - 500 | - | Generally lower affinity than hENT1 for pyrimidines. | [13] |
| hCNT1 | Uridine | ~10 - 50 | - | High affinity for pyrimidine nucleosides. | [8] |
| Thymidylate Kinase (TMPK) | dTMP | ~5 - 20 | - | Affinity for the natural substrate. | [15] |
| Thymidylate Kinase (TMPK) | L-FMAU-MP | ~100 - 200 | Lower than dTMP | Phosphorylation efficiency is lower for the analog. | [12] |
| Nucleoside Diphosphate Kinase (NDPK) | Various NDPs | Broad | High | Generally high turnover rates for all NDPs. | [16] |
Note: The kinetic parameters can vary significantly depending on the experimental conditions, cell type, and recombinant protein system used. The data for GCV, uridine, and L-FMAU are provided to give a general understanding of the affinities involved in the processes.
V. Experimental Protocols
A. [¹⁸F]-FEAU Cellular Uptake Assay
This protocol is designed to quantify the uptake of radiolabeled FEAU in cultured cells, with and without the expression of HSV1-tk.
Materials:
-
Cells expressing HSV1-tk (e.g., transduced cell line) and a corresponding wild-type control cell line.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
[¹⁸F]-FEAU (specific activity and concentration known).
-
24-well cell culture plates.
-
Scintillation vials and scintillation fluid.
-
Gamma counter or liquid scintillation counter.
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Protein assay kit (e.g., BCA or Bradford).
Procedure:
-
Cell Seeding: Seed both HSV1-tk expressing and wild-type cells into 24-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment. Incubate overnight.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed PBS.
-
Initiation of Uptake: Add 500 µL of pre-warmed complete culture medium containing a known concentration of [¹⁸F]-FEAU (e.g., 1 µCi/mL) to each well.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, and 120 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial. Measure the radioactivity using a gamma counter.
-
Protein Normalization: Use a small aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.
-
Data Analysis: Express the [¹⁸F]-FEAU uptake as counts per minute (CPM) per microgram of protein (CPM/µg protein) or as a percentage of the initial dose per microgram of protein. Plot the uptake over time for both cell lines to visualize the differential accumulation.
Sources
- 1. Thermodynamics and kinetics of inhibitor binding to human equilibrative nucleoside transporter subtype-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentrative nucleoside transporter 1 (hCNT1) promotes phenotypic changes relevant to tumor biology in a translocation-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cation coupling properties of human concentrative nucleoside transporters hCNT1, hCNT2 and hCNT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterizing Lithium-Mediated Nucleoside Transport by Human Concentrative Nucleoside Transporters 1 and 3 (hCNT1 and hCNT3) | Eureka [journals.library.ualberta.ca]
- 9. DNA polymerase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 12. Behavior of Thymidylate Kinase toward Monophosphate Metabolites and Its Role in the Metabolism of 1-(2′-Deoxy-2′-Fluoro-β-l-Arabinofuranosyl)-5-Methyluracil (Clevudine) and 2′,3′-Didehydro-2′,3′-Dideoxythymidine in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and computational approaches for evaluating molecule interactions with equilibrative nucleoside transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavior of thymidylate kinase toward monophosphate metabolites and its role in the metabolism of 1-(2'-deoxy-2'-fluoro-beta-L-arabinofuranosyl)-5-methyluracil (Clevudine) and 2',3'-didehydro-2',3'-dideoxythymidine in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphorylation of nucleoside diphosphate kinase at the active site studied by steady-state and time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Preclinical Development: An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of FEAU
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential pharmacokinetic and bioavailability studies for 2'-deoxy-2'-[F-18]fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil (FEAU), a positron emission tomography (PET) tracer with significant potential in gene therapy imaging. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a deeper, mechanistic understanding of the experimental choices and the interpretation of results within the preclinical landscape. We will delve into the critical aspects of study design, from the selection of appropriate animal models to the intricacies of bioanalytical methodologies, ensuring a self-validating system of scientific inquiry. This guide is grounded in authoritative references to provide a robust framework for researchers and drug development professionals navigating the preclinical evaluation of FEAU and similar PET tracers.
Introduction: The Significance of FEAU in Preclinical Imaging
2'-deoxy-2'-[F-18]fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil ([18F]FEAU) is a pyrimidine nucleoside analog that has emerged as a promising PET tracer for imaging the expression of the herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene.[1] The ability to non-invasively monitor the location, magnitude, and duration of transgene expression is paramount for the development and optimization of gene therapies.[2] In vitro studies have demonstrated the high selectivity and uptake of [18F]FEAU in HSVtk-expressing cells, making it a superior candidate compared to other tracers.[2]
A thorough understanding of the pharmacokinetic (PK) and bioavailability profile of FEAU in relevant preclinical models is a prerequisite for its clinical translation. These studies are not merely regulatory hurdles; they provide invaluable insights into the absorption, distribution, metabolism, and excretion (ADME) of the tracer, which directly impacts its imaging efficacy and safety profile. This guide will provide a detailed roadmap for conducting and interpreting these crucial preclinical investigations.
Preclinical Pharmacokinetic Studies of FEAU: A Methodological Deep Dive
The primary objective of preclinical pharmacokinetic studies is to characterize what the body does to the drug. For a PET tracer like FEAU, this translates to understanding its journey from the point of administration to its target (HSV1-tk expressing cells) and its eventual elimination from the body.
Selection of Preclinical Models: Rationale and Considerations
The choice of animal models is a critical determinant of the translatability of preclinical data. Rodents, particularly mice and rats, are the most commonly used species for initial pharmacokinetic and biodistribution studies of PET tracers due to their well-characterized physiology, availability, and cost-effectiveness.[3][4]
-
Mice: Often used for initial screening and biodistribution studies. Tumor xenograft models in immunodeficient mice (e.g., nude mice) are instrumental in evaluating the uptake of [18F]FEAU in HSV1-tk expressing tumors.[5]
-
Rats: Their larger size facilitates serial blood sampling, which is crucial for detailed pharmacokinetic profiling. In vivo PET imaging studies in rats have provided valuable data on the biodistribution and excretion pathways of [18F]FEAU.[6]
-
Larger Animal Models (e.g., Dogs): While less common for initial PK studies of PET tracers, larger animals may be used for toxicological assessments. It has been noted that the lethal dose of FEAU is significantly lower in dogs compared to mice, highlighting species-specific differences in toxicity.[7]
Administration Routes: Intravenous and Oral
The intended clinical application dictates the routes of administration to be evaluated preclinically.
-
Intravenous (IV) Administration: As a PET imaging agent, [18F]FEAU is typically administered intravenously to ensure complete bioavailability and rapid distribution.[1] This route bypasses the complexities of absorption and provides a direct measure of the tracer's disposition and clearance.
-
Oral (PO) Administration: While not the primary route for a PET tracer, evaluating oral bioavailability is crucial for understanding the compound's intrinsic absorption characteristics and first-pass metabolism. The oral bioavailability of nucleoside analogs can be limited, and prodrug strategies are often employed to enhance it.[8] Information on the oral bioavailability of FEAU is currently limited in publicly available literature, underscoring the need for such studies. The fluorination of nucleosides can increase lipophilicity, which may influence oral absorption.[9][10]
Experimental Protocol: A Step-by-Step Guide for an Intravenous [18F]FEAU Pharmacokinetic Study in Rats
This protocol outlines a robust methodology for determining the pharmacokinetic profile of [18F]FEAU following intravenous administration in rats.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point), weighing 200-250g.
-
Radiotracer Preparation: Synthesize [18F]FEAU according to established protocols.[1] Ensure high radiochemical purity (>95%) as determined by radio-HPLC.
-
Dose Formulation: Dissolve the purified [18F]FEAU in a sterile, biocompatible vehicle such as isotonic saline. The final injected volume should be appropriate for the animal's weight (e.g., < 1 mL/kg).
-
Administration: Administer a known activity of [18F]FEAU (e.g., 3.7-7.4 MBq) as a bolus injection via the tail vein.
-
Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from a cannulated vessel (e.g., jugular or femoral vein) at predetermined time points (e.g., 2, 5, 15, 30, 60, 90, 120, and 240 minutes post-injection).
-
Sample Processing: Immediately centrifuge the blood samples to separate plasma.
-
Radioactivity Measurement: Measure the radioactivity in an aliquot of plasma using a calibrated gamma counter.
-
Data Analysis:
-
Plot the plasma radioactivity concentration versus time.
-
Perform non-compartmental or compartmental analysis using appropriate software (e.g., WinNonlin) to determine key pharmacokinetic parameters.
-
Key Pharmacokinetic Parameters
The following parameters are essential for characterizing the pharmacokinetic profile of FEAU:
| Parameter | Description | Importance for FEAU |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the tracer. |
| Tmax | Time to reach Cmax | Reflects the rate of absorption (for non-IV routes). |
| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the tracer. |
| t1/2 | Elimination half-life | Determines the duration of the tracer in the body and influences imaging time windows. |
| CL | Clearance | Measures the efficiency of tracer removal from the body. |
| Vd | Volume of distribution | Indicates the extent of tracer distribution into tissues. |
Note: Specific values for these parameters for FEAU are not widely available in the current literature and would be the primary output of the described study.
Biodistribution and Tissue Uptake of [18F]FEAU
Biodistribution studies are critical for understanding where the tracer goes in the body, its accumulation in target versus non-target tissues, and its primary routes of elimination.
In Vivo PET Imaging: A Window into Real-Time Distribution
PET imaging provides a non-invasive, dynamic visualization of [18F]FEAU distribution in living animals.[11][12]
Experimental Workflow for [18F]FEAU PET Imaging in a Rodent Tumor Model:
Caption: Workflow for a preclinical [18F]FEAU PET/CT imaging study.
Ex Vivo Biodistribution: Quantitative Tissue Analysis
While PET imaging provides dynamic data, ex vivo biodistribution studies offer a more precise quantification of tracer accumulation in various organs and tissues at specific time points.
Protocol for Ex Vivo Biodistribution of [18F]FEAU in Mice:
-
Animal Groups: Assign mice to different groups, each corresponding to a specific time point post-injection (e.g., 30, 60, 120 minutes).
-
Administration: Inject a known activity of [18F]FEAU intravenously.
-
Tissue Collection: At the designated time point, euthanize the animals and dissect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and tumor).
-
Sample Processing: Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Known Biodistribution Profile of [18F]FEAU
In vivo PET imaging studies in rats bearing HSV1-tk positive (RG2TK+) and wild-type (RG2) tumors have revealed key aspects of [18F]FEAU's biodistribution:[6][13]
-
Target Accumulation: Rapid and high accumulation of radioactivity in the HSV1-tk positive tumor.
-
Low Background: Minimal uptake in the wild-type tumor, indicating high specificity.
-
Excretion Pathway: Renal clearance is the predominant route of excretion, with radioactivity observed in the kidneys and urinary bladder.[6]
-
Low Non-Target Organ Uptake: Little to no significant accumulation in the liver and intestine.[6]
Table 1: Representative Biodistribution Data for [18F]FEAU in Rats with RG2TK+ Tumors (2 hours post-injection)
| Tissue | Uptake (%ID/cm³) |
| RG2TK+ Tumor | 3.3 ± 1.0 |
| RG2 (Wild-Type) Tumor | 0.28 ± 0.07 |
Data adapted from a study by Tjuvajev et al. (2002).[13]
Metabolism and Bioavailability of FEAU
Investigating the Metabolic Fate of FEAU
Understanding the metabolism of FEAU is crucial for interpreting PET images accurately, as radiolabeled metabolites can contribute to the overall signal and potentially confound the quantification of the parent tracer.
Methodology for Metabolite Analysis:
-
Sample Collection: Collect plasma and urine samples at various times after [18F]FEAU administration.
-
Sample Preparation: Precipitate proteins from plasma samples.
-
Chromatographic Separation: Analyze the samples using radio-HPLC.
-
Metabolite Identification: Compare the retention times of the radioactive peaks with that of the parent [18F]FEAU standard.
While specific metabolites of FEAU have not been extensively reported in the literature, for nucleoside analogs, metabolic pathways can include phosphorylation, deglycosylation, and modifications to the base or sugar moiety.
Determining the Oral Bioavailability of FEAU
Oral bioavailability (F) is the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. For nucleoside analogs, oral bioavailability can be variable and is often a target for optimization through medicinal chemistry efforts.[8]
Protocol for an Oral Bioavailability Study in Rats:
-
Animal Groups: Two groups of rats are required: one for intravenous administration and one for oral administration.
-
IV Group: Administer a known dose of FEAU intravenously and collect serial blood samples to determine the AUCIV.
-
Oral Group: Administer a known dose of FEAU orally (via gavage) and collect serial blood samples to determine the AUCPO.
-
Bioanalytical Method: A validated bioanalytical method, such as LC-MS/MS, is required to measure the concentration of the non-radiolabeled FEAU in plasma.
-
Calculation of Bioavailability: F (%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100
The fluorine atom in FEAU may enhance its metabolic stability, which could positively influence its oral bioavailability compared to non-fluorinated analogs.[9] However, experimental data is needed to confirm this.
Conclusion and Future Directions
The preclinical pharmacokinetic and bioavailability evaluation of [18F]FEAU is a cornerstone of its development as a clinical PET imaging agent. The available data indicates a favorable biodistribution profile with high uptake in target tissues and rapid renal clearance.[6] However, a more comprehensive understanding of its pharmacokinetic parameters, metabolic fate, and oral bioavailability is still needed.
Future research should focus on:
-
Conducting detailed pharmacokinetic studies in multiple preclinical species to determine key parameters such as half-life and clearance.
-
Identifying and characterizing the metabolites of FEAU to ensure that the PET signal accurately reflects the concentration of the parent tracer.
-
Investigating the oral bioavailability of FEAU and exploring potential prodrug strategies to enhance it if necessary.
By systematically addressing these aspects, the scientific community can pave the way for the successful clinical translation of [18F]FEAU, ultimately enhancing our ability to monitor and refine gene therapies.
References
-
Buursma, A. R., et al. (2005). 18F-FEAU as a radiotracer for herpes simplex virus thymidine kinase gene expression: in-vitro comparison with other PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 32(12), 1433-1441. Available from: [Link]
-
Cai, H., et al. (2012). Radiosynthesis and pharmacokinetics of [18F]fluoroethyl bufalin in hepatocellular carcinoma-bearing mice. Cancer Biotherapy & Radiopharmaceuticals, 27(10), 665-672. Available from: [Link]
-
Cal-Gonzalez, J., et al. (2021). PET imaging and quantification of small animals using a clinical SiPM-based camera. EJNMMI Physics, 8(1), 73. Available from: [Link]
-
Dearling, J. L., et al. (2011). Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. Molecular Imaging and Biology, 13(4), 735-742. Available from: [Link]
-
Faraj, A., et al. (1994). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 38(3), 433-440. Available from: [Link]
-
Ghareb, N., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(6), 1286. Available from: [Link]
-
Hui, J. P., et al. (2009). Comparative pharmacokinetics of perfluorobutyrate in rats, mice, monkeys, and humans and relevance to human exposure via drinking water. Toxicological Sciences, 109(2), 187-201. Available from: [Link]
-
Serganova, I., et al. (2005). Imaging of HSV-tk Reporter Gene Expression: Comparison Between [18F]FEAU, [18F]FFEAU, and Other Imaging Probes. Journal of Nuclear Medicine, 46(8), 1373-1382. Available from: [Link]
-
Tjuvajev, J. G., et al. (2002). Imaging of HSV-tk reporter gene expression: comparison between [18F]FEAU, [18F]FFEAU, and other imaging probes. Journal of Nuclear Medicine, 43(8), 1072-1083. Available from: [Link]
-
Hellsberg, E., et al. (2021). [18F]Fluoride uptake in various bone types and soft tissues in rat. ResearchGate. Available from: [Link]
-
DeGrado, T. R., et al. (2002). Pharmacokinetics and radiation dosimetry of 18F-fluorocholine. Journal of Nuclear Medicine, 43(1), 92-96. Available from: [Link]
-
Boudjelal, M., et al. (2017). Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. Current Pharmaceutical Design, 23(39), 6081-6101. Available from: [Link]
-
Li, X., et al. (2022). Pharmacokinetics and relative bioavailability study of two cefquinome sulfate intramammary infusions in cow milk. Frontiers in Veterinary Science, 9, 1009185. Available from: [Link]
-
Sirsi, S. R., et al. (2014). Assessment of the biodistribution of an [(18) F]FDG-loaded perfluorocarbon double emulsion using dynamic micro-PET in rats. NMR in Biomedicine, 27(3), 326-335. Available from: [Link]
-
Li, Y., et al. (2022). PET Imaging in Animal Models of Alzheimer's Disease. Frontiers in Neurology, 13, 856760. Available from: [Link]
-
Cal-Gonzalez, J., et al. (2021). PET imaging and quantification of small animals using a clinical SiPM-based camera. ResearchGate. Available from: [Link]
-
Hellsberg, E., et al. (2021). [18F]Fluoride uptake in various bone types and soft tissues in rat. Åbo Akademi University. Available from: [Link]
-
J.P. Holland, et al. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. ORCA - Online Research @ Cardiff. Available from: [Link]
-
Alauddin, M. M., et al. (2004). Synthesis of 2'-deoxy-2'-[18F]fluoro-5-bromo-1-beta-D-arabinofuranosyluracil ([18F]-FBAU) and 2'-deoxy-2'-[18F]fluoro-5-chloro-1-beta-D-arabinofuranosyl-uracil ([18F]-FCAU), and their biological evaluation as markers for gene expression. Nuclear Medicine and Biology, 31(4), 399-405. Available from: [Link]
-
Cristofol, C., et al. (2020). Comparative pharmacokinetics and pharmacokinetic/pharmacodynamic analysis by nonlinear mixed-effects modeling of cefquinome in nonpregnant, pregnant, and lactating goats after intravenous and intramuscular administration. Journal of Veterinary Pharmacology and Therapeutics, 43(4), 361-372. Available from: [Link]
-
Ponomarev, V., et al. (2004). Pre-clinical evaluation of 124I-FIAU and 18F-FIAU for the assessment of the HSV1-tk reporter gene expression with PET. Journal of Nuclear Medicine, 45(5 Supplement), 22P. Available from: [Link]
-
Parent, A., et al. (2021). Preclinical Evaluation of [18F]FACH in Healthy Mice and Piglets: An 18F-Labeled Ligand for Imaging of Monocarboxylate Transporters with PET. Pharmaceuticals (Basel), 14(11), 1175. Available from: [Link]
-
Liang, Q., et al. (2007). Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU. Nature Protocols, 2(1), 128-134. Available from: [Link]
-
Jones, C. K., et al. (2014). Evaluation of 2-[18F]fluoroacetate kinetics in rodent models of cerebral hypoxia–ischemia. Journal of Cerebral Blood Flow & Metabolism, 34(2), 253-262. Available from: [Link]
-
Chen, Y., et al. (2022). Human biodistribution and radiation dosimetry for the tau tracer [18F]Florzolotau in healthy subjects. European Journal of Nuclear Medicine and Molecular Imaging, 49(5), 1633-1642. Available from: [Link]
-
Koole, M., et al. (2012). Pharmacokinetics of [¹⁸F]flutemetamol in wild-type rodents and its binding to beta amyloid deposits in a mouse model of Alzheimer's disease. European Journal of Nuclear Medicine and Molecular Imaging, 39(7), 1143-1154. Available from: [Link]
-
Li, Z., et al. (2011). Improved synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]FMAU). Current Radiopharmaceuticals, 4(1), 24-30. Available from: [Link]
-
Hellsberg, E., et al. (2021). [F]Fluoride uptake in various bone types and soft tissues in rat. ResearchGate. Available from: [Link]
-
Huisman, M. (2020). Basic (Physics) Principles of Quantification Using PET. YouTube. Available from: [Link]
-
Li, F., et al. (2008). Therapeutic use of fluorinated nucleosides - progress in patents. Expert Opinion on Therapeutic Patents, 18(11), 1247-1262. Available from: [Link]
-
Shanthakumar, P., et al. (2016). Evaluation of [18F]Mefway Biodistribution and Dosimetry Based on Whole-Body PET Imaging of Mice. Molecular Imaging and Biology, 18(4), 589-596. Available from: [Link]
-
Loccisano, A. E., et al. (2011). Comparison and evaluation of pharmacokinetics of PFOA and PFOS in the adult rat using a physiologically based pharmacokinetic model. Reproductive Toxicology, 32(2), 179-197. Available from: [Link]
-
Smith, G. W., et al. (2020). Corrigendum: Comparative Pharmacokinetics of Meloxicam Between Healthy Post-partum vs. Mid-lactation Dairy Cattle. Frontiers in Veterinary Science, 7, 608. Available from: [Link]
-
Lubberink, M. (2000). Quantitative Imaging with PET. Diva-Portal.org. Available from: [Link]
-
Jadvar, H., et al. (2012). 2'-Fluoro-5-methyl-1-beta-D-arabinofuranosyluracil (18F-FMAU) in prostate cancer: initial preclinical observations. Molecular Imaging and Biology, 14(6), 725-730. Available from: [Link]
-
Liu, Z., et al. (2019). Biodistribution of 18 F-FDG radioactivity (mean ± SD %ID/g) in C57BL/6... ResearchGate. Available from: [Link]
-
Boudjelal, M., et al. (2017). Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. Bentham Science. Available from: [Link]
-
Cui, L., et al. (1999). Effect of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyluracil on mitochondrial functions in HepG2 cells. Antiviral Research, 43(3), 201-207. Available from: [Link]
Sources
- 1. Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-FEAU as a radiotracer for herpes simplex virus thymidine kinase gene expression: in-vitro comparison with other PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of perfluorobutyrate in rats, mice, monkeys, and humans and relevance to human exposure via drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]-2'-Fluoro-5-methyl-1-beta-D-arabinofuranosyluracil (18F-FMAU) in prostate cancer: initial preclinical observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical evaluation of 124I-FIAU and 18F-FIAU for the assessment of the HSV1-tk reporter gene expression with PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Imaging of HSV-tk Reporter Gene Expression: Comparison Between [18F]FEAU, [18F]FFEAU, and Other Imaging Probes | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. PET imaging and quantification of small animals using a clinical SiPM-based camera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PET Imaging in Animal Models of Alzheimer’s Disease [frontiersin.org]
- 13. Imaging of HSV-tk Reporter gene expression: comparison between [18F]FEAU, [18F]FFEAU, and other imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Gauntlet: A Technical Guide to Developing FEAU as a Novel Antiviral Agent
This guide provides a comprehensive technical framework for the preclinical development of 2'-deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU), a nucleoside analog with recognized potential, as a therapeutic antiviral agent. While FEAU has been extensively documented as a superior positron emission tomography (PET) imaging probe for Herpes Simplex Virus type 1 thymidine kinase (HSV-1 tk) gene expression, its journey as a standalone antiviral therapeutic requires a distinct and rigorous preclinical evaluation.[1][2] This document outlines the critical stages, experimental designs, and underlying scientific rationale necessary to navigate this path, ensuring a robust data package for potential clinical translation.
Foundational Strategy: From Imaging Probe to Therapeutic Candidate
The preclinical development of any antiviral agent is a two-stage process.[3] The initial phase focuses on establishing a potential therapeutic index by evaluating in vitro antiviral activity and cytotoxicity, alongside preliminary in vivo pharmacokinetic and toxicology studies.[3] The subsequent, more extensive stage involves comprehensive safety and toxicology assessments to identify any potential toxicities before human trials.[3]
FEAU's established high specificity for viral thymidine kinase presents a compelling mechanistic starting point.[2] Unlike healthy mammalian cells, virus-infected cells (particularly with herpesviruses) express viral kinases that can phosphorylate FEAU, initiating its conversion into a triphosphate form.[4][5] This active metabolite then acts as a competitive inhibitor of viral DNA polymerase, leading to chain termination and the halting of viral replication.[6] This targeted activation is the cornerstone of its potential therapeutic window, minimizing effects on uninfected host cells.
Diagram: Proposed Mechanism of Action of FEAU
Caption: FEAU is selectively phosphorylated by viral thymidine kinase in infected cells.
In Vitro Efficacy and Selectivity Assessment
The first pillar of preclinical development is to rigorously quantify the antiviral activity and selectivity of FEAU in controlled laboratory settings. These assays are crucial for establishing proof-of-concept and determining the initial therapeutic potential.[7]
Determining Antiviral Potency
Standard in vitro assays are employed to measure the concentration of FEAU required to inhibit viral replication.[8] These include:
-
Plaque Reduction Assay: This is the gold standard for assessing antiviral activity against plaque-forming viruses like Herpes Simplex Virus (HSV). It quantifies the reduction in the number of viral plaques in the presence of the drug.
-
Cytopathic Effect (CPE) Inhibition Assay: This method measures the ability of the compound to protect cells from the morphological changes and death induced by viral infection.[3]
-
Virus Yield Reduction Assay: This assay provides a quantitative measure of the inhibition of infectious virus particle production.[9]
The primary endpoint of these assays is the 50% effective concentration (EC50) , the concentration of FEAU that inhibits viral activity by 50%.
Assessing Cytotoxicity
To determine the selectivity of FEAU, its effect on the viability of uninfected cells must be evaluated in parallel.[10] Standard cytotoxicity assays include:
-
MTT or XTT Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.
-
Trypan Blue Exclusion: This method distinguishes between viable and non-viable cells based on membrane integrity.[11]
The result of these assays is the 50% cytotoxic concentration (CC50) , the concentration of FEAU that causes a 50% reduction in cell viability.
Calculating the Selectivity Index
The Selectivity Index (SI) is a critical parameter that provides an initial estimate of the therapeutic window. It is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates greater selectivity of the compound for the virus-infected cells.
| Parameter | Description | Goal |
| EC50 | 50% Effective Concentration | As low as possible |
| CC50 | 50% Cytotoxic Concentration | As high as possible |
| SI | Selectivity Index (CC50/EC50) | As high as possible |
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units) for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of FEAU.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to a no-drug control and determine the EC50 value using regression analysis.
In Vivo Efficacy Evaluation in Animal Models
Demonstrating efficacy in a living organism is a critical step that bridges the gap between in vitro activity and potential clinical utility.[4][12] The choice of animal model is paramount and should mimic key aspects of the human viral disease.[13][14] Rodent models, such as mice and guinea pigs, are commonly used for initial in vivo efficacy testing of anti-herpesvirus agents.[13][15]
Key parameters to evaluate in animal models include:
-
Reduction in viral titers in target organs (e.g., brain, liver, skin).
-
Amelioration of clinical signs of disease (e.g., skin lesions, neurological symptoms).
-
Increased survival rates in lethal infection models.[16]
Experimental Protocol: Murine Model of HSV-1 Cutaneous Infection
-
Animal Acclimation: Acclimate immunocompromised mice (e.g., BALB/c) to the facility for at least one week.
-
Infection: Induce a cutaneous HSV-1 infection by abrading the skin on the flank and applying a high-titer viral suspension.
-
Treatment Regimen: Administer FEAU via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules, starting at a defined time post-infection. Include a positive control group (e.g., acyclovir or ganciclovir) and a placebo group.
-
Monitoring: Monitor the animals daily for clinical signs of infection, such as lesion development, and record body weight.
-
Endpoint Analysis: At specified time points, euthanize subsets of animals and harvest tissues (skin, spinal ganglia, brain) for viral load determination by plaque assay or qPCR.
-
Data Analysis: Compare the viral loads, lesion scores, and survival rates between the treatment groups and the control groups.
Preclinical Pharmacokinetics and Toxicology
Understanding how the body processes a drug (pharmacokinetics, PK) and the drug's potential for adverse effects (toxicology) is essential for determining a safe and effective dosing regimen in humans.[17]
Pharmacokinetic Studies
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of FEAU.[17] These studies are typically conducted in at least two animal species (one rodent, one non-rodent).[18] Key parameters to be determined include:
-
Bioavailability: The fraction of an administered dose that reaches the systemic circulation.
-
Half-life (t1/2): The time it takes for the drug concentration in the body to be reduced by half.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Clearance (CL): The rate at which the drug is removed from the body.
Toxicology Studies
Toxicology studies are designed to identify potential adverse effects and establish a safe dose range.[19] These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations. Key toxicology studies include:
-
Acute Toxicity: Determines the effects of a single high dose of the drug.
-
Repeated-Dose Toxicity: Evaluates the effects of repeated administration of the drug over a specific period (e.g., 28 days).[20]
-
Genotoxicity: Assesses the potential of the drug to damage genetic material.
-
Safety Pharmacology: Investigates the effects of the drug on vital organ systems (cardiovascular, respiratory, and central nervous systems).
Diagram: Preclinical Development Workflow for FEAU
Caption: A streamlined workflow for the preclinical development of FEAU as an antiviral agent.
Synthesis and Formulation
The synthesis of non-radiolabeled FEAU for therapeutic use will need to be optimized for scalability and cost-effectiveness. The formulation of the final drug product is also a critical consideration, as it can significantly impact the drug's stability, bioavailability, and route of administration.
Comparative Analysis and Future Directions
Throughout the preclinical development process, it is essential to compare the efficacy and safety profile of FEAU to the current standard-of-care antivirals, such as acyclovir and ganciclovir.[2][6][21][22] A superior or differentiated profile, such as improved potency against resistant strains, a better safety profile, or more favorable pharmacokinetic properties, will be key to its potential clinical success.
References
-
Szczech, G. M. (1996). Preclinical Development of Antiviral Drugs. Clinical Infectious Diseases, 22(2), 355-360. [Link]
-
De Clercq, E. (2004). In vitro and in vivo approaches for evaluating antiviral efficacy. In Antiviral Drug Discovery for Emerging Diseases and Bioterrorism Threats (pp. 41-54). Springer, Boston, MA. [Link]
-
Yao, K., et al. (2021). Difference between Acyclovir and Ganciclovir in the Treatment of Children with Epstein–Barr Virus-Associated Infectious Mononucleosis. Computational and Mathematical Methods in Medicine, 2021. [Link]
-
Kausar, S., et al. (2019). In-Vivo Gene Therapy with Foamy Virus Vectors. Viruses, 11(12), 1104. [Link]
-
Bahador, N., et al. (2015). Antiviral activity of Ferula assa-feotida on HSV-1, 2 in vitro. Journal of Paramedical Sciences, 6(4). [Link]
-
Yang, Z., et al. (2009). Pharmacokinetics and biodistribution of near-infrared fluorescence polymeric nanoparticles. Nanotechnology, 20(16), 165101. [Link]
-
Serganova, I., et al. (2007). Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU. Nature Protocols, 2(1), 131-141. [Link]
-
Scardina, G., et al. (2022). Antiviral Activity of Ficus rubiginosa Leaf Extracts against HSV-1, HCoV-229E and PV-1. Plants, 11(20), 2715. [Link]
-
Buursma, A. R., et al. (2005). 18F-FEAU as a radiotracer for herpes simplex virus thymidine kinase gene expression: in-vitro comparison with other PET tracers. European journal of nuclear medicine and molecular imaging, 32(12), 1433-1440. [Link]
-
Audet, J., & Kobinger, G. P. (2015). Virus inoculation and treatment regimens for evaluating anti-filovirus monoclonal antibody efficacy in vivo. Viruses, 7(8), 4461-4482. [Link]
-
Drugs.com. (n.d.). Acyclovir vs Ganciclovir Comparison. Retrieved from [Link]
-
Raza, K., et al. (2020). Pharmacokinetics and biodistribution of the nanoparticles. In Nanocarriers for Drug Delivery (pp. 165-183). Elsevier. [Link]
-
National Toxicology Program. (2019). Toxicity studies of perfluoroalkyl carboxylates administered by gavage to Sprague Dawley (Hsd:Sprague Dawley SD) rats (revised). Toxicology Report Series, (97). [Link]
-
Li, Z., et al. (2017). Antiviral Activity of PHA767491 Against Human Herpes Simplex Virus in Vitro and in Vivo. Antiviral research, 142, 136-144. [Link]
-
Singh, R. K., et al. (2019). In vitro antiviral efficacy of pleconaril and ribavirin on foot-and-mouth disease virus replication. Biologicals, 62, 43-48. [Link]
-
Tiwari, V., et al. (2020). Using in vivo animal models for studying SARS-CoV-2. Future Virology, 15(12), 827-839. [Link]
-
Maschauer, S., & Prante, O. (2009). In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3 and evaluation of their efficacy against six field isolates. Revista Argentina de Microbiología, 41(4), 219-225. [Link]
-
Yao, K., et al. (2021). Difference between Acyclovir and Ganciclovir in the Treatment of Children with Epstein–Barr Virus-Associated Infectious Mononucleosis. Computational and Mathematical Methods in Medicine, 2021. [Link]
-
Lee, H., et al. (2007). Transduction efficiency and cytotoxicity of lentiviral vectors at different stages of in vitro differentiation of mouse embryonic stem cells. Molecular Therapy, 15(6), 1143-1150. [Link]
-
Cai, W., et al. (2016). Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab. Journal of Nuclear Medicine, 57(12), 1833-1838. [Link]
-
Berardi, A., et al. (2022). In vitro Evaluation of Antiviral Efficacy of a Standardized Hydroalcoholic Extract of Poplar Type Propolis Against SARS-CoV-2. Frontiers in Pharmacology, 13, 860531. [Link]
-
Carregaro, V., et al. (2020). Current Antivirals and Novel Botanical Molecules Interfering With Herpes Simplex Virus Infection. Frontiers in Microbiology, 11, 398. [Link]
-
Santos, C. C., et al. (2014). In Vitro and in Vivo Studies of the Interferon-alpha Action on Distinct Orthobunyavirus. PLoS ONE, 9(9), e108946. [Link]
-
Feau, C. (n.d.). Clémentine FÉAU, Ph.D. RESEARCH INTERESTS. Broad Institute. [Link]
-
Brady, S. W., et al. (2017). Antiviral Therapies for Herpesviruses: Current Agents and New Directions. Clinical Microbiology Reviews, 30(1), 239-262. [Link]
-
U.S. Food and Drug Administration. (2025, January 21). Toxicology Research. [Link]
-
Liao, L. E., et al. (2020). Quantification of Ebola virus replication kinetics in vitro. PLOS Computational Biology, 16(5), e1007796. [Link]
-
Pizzorno, A., et al. (2020). In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2. bioRxiv. [Link]
-
Yang, Z., et al. (2009). Pharmacokinetics and biodistribution of near-infrared fluorescence polymeric nanoparticles. Nanotechnology, 20(16), 165101. [Link]
-
Lee, H., et al. (2007). Transduction efficiency and cytotoxicity of lentiviral vectors at different stages of in vitro differentiation of mouse embryonic stem cells. Molecular therapy : the journal of the American Society of Gene Therapy, 15(6), 1143–1150. [Link]
-
Lim, S. M., et al. (2021). In vitro and in silico Models to Study Mosquito-Borne Flavivirus Neuropathogenesis, Prevention, and Treatment. Frontiers in Cellular and Infection Microbiology, 11, 639893. [Link]
-
Audet, J., & Kobinger, G. P. (2015). Virus inoculation and treatment regimens for evaluating anti-filovirus monoclonal antibody efficacy in vivo. Viruses, 7(8), 4461-4482. [Link]
-
HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. [Link]
-
Tiwari, V., et al. (2020). Using in vivo animal models for studying SARS-CoV-2. Future Virology, 15(12), 827-839. [Link]
-
EMMA International. (2024, March 29). The Importance of Toxicology Studies in FDA Approval Processes. [Link]
Sources
- 1. broadinstitute.org [broadinstitute.org]
- 2. In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3 and evaluation of their efficacy against six field isolates [scielo.org.ar]
- 3. In vitro Evaluation of Antiviral Efficacy of a Standardized Hydroalcoholic Extract of Poplar Type Propolis Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo studies of the Interferon-alpha action on distinct Orthobunyavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Difference between Acyclovir and Ganciclovir in the Treatment of Children with Epstein–Barr Virus-Associated Infectious Mononucleosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and biodistribution of near-infrared fluorescence polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a small molecule for enhancing lentiviral transduction of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and biodistribution of near-infrared fluorescence polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Virus inoculation and treatment regimens for evaluating anti-filovirus monoclonal antibody efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparing cell penetration of biotherapeutics across human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. histologix.com [histologix.com]
- 20. Toxicity studies of perfluoroalkyl carboxylates administered by gavage to Sprague Dawley (Hsd:Sprague Dawley SD) rats (revised) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Divergence Between FEAU and FMAU: A Technical Guide for Drug Development Professionals
Foreword: The Nuance of Nucleoside Analogs
In the landscape of antiviral drug development, the family of nucleoside analogs stands as a cornerstone of therapeutic intervention. Their success lies in a simple yet elegant deception: mimicking endogenous nucleosides to infiltrate and disrupt viral replication. However, this mimicry is a double-edged sword. The subtle interplay between a nucleoside analog and the intricate machinery of both viral and host cells dictates its therapeutic window – the crucial balance between potent efficacy and acceptable toxicity. This guide delves into the comparative biology of two such analogs: 2'-deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) and 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU). While structurally similar and both possessing potent anti-herpes simplex virus (HSV) activity, their fates in the clinical arena have been starkly different. FMAU's journey was curtailed by significant neurotoxicity, while FEAU has emerged as a more promising candidate with a superior safety profile. Understanding the biological underpinnings of this divergence is paramount for researchers, scientists, and drug development professionals seeking to design the next generation of safer, more effective antiviral agents. This document provides an in-depth technical exploration of the core biological differences between FEAU and FMAU, offering field-proven insights into their mechanisms of action, metabolic fates, and the resulting toxicological profiles.
The Crucial Divide: A Tale of Two Side Chains
At first glance, FEAU and FMAU are nearly identical. Both are 2'-fluoro-arabinofuranosyluracil derivatives, a structural motif that confers potent antiviral activity. The singular distinction lies in the 5-position of the uracil base: an ethyl group in FEAU and a methyl group in FMAU. This seemingly minor alteration precipitates a cascade of divergent biological consequences, fundamentally shaping their therapeutic potential.
| Feature | FEAU | FMAU |
| Full Chemical Name | 2'-deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil | 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil |
| 5-Position Substituent | Ethyl (-CH2CH3) | Methyl (-CH3) |
| Primary Antiviral Activity | Herpes Simplex Virus (HSV-1 and HSV-2) | Herpes Simplex Virus (HSV-1 and HSV-2) |
| Clinical Development Status | Investigational | Halted for antiviral use due to toxicity |
Mechanism of Antiviral Action: A Shared Path of Selective Activation
The potent anti-herpetic activity of both FEAU and FMAU stems from their selective phosphorylation by viral thymidine kinase (TK).[1] This enzyme, encoded by the herpes simplex virus, exhibits a broader substrate specificity than its human counterpart, a critical feature exploited by these nucleoside analogs.
The Phosphorylation Cascade: A Gateway to Viral DNA
The antiviral mechanism unfolds through a series of sequential phosphorylation events, ultimately leading to the formation of the active triphosphate metabolite.
Caption: Antiviral mechanism of FEAU and FMAU.
Once converted to their triphosphate forms, FEAU-TP and FMAU-TP act as competitive inhibitors of the viral DNA polymerase, vying with the natural substrate, deoxyuridine triphosphate (dUTP), for incorporation into the growing viral DNA chain. Upon incorporation, the 2'-fluoro-arabinofuranosyl moiety disrupts the normal 3'-5' phosphodiester bond formation, leading to premature chain termination and the cessation of viral replication.
The Decisive Detour: Differential Cytotoxicity and the Role of Host Cell Metabolism
The clinical divergence of FEAU and FMAU is primarily attributable to their differential cytotoxicity. While both compounds exhibit some level of toxicity at high concentrations, FMAU is significantly more toxic to host cells.[1] This disparity arises from their distinct interactions with host cell kinases and, most critically, their impact on mitochondrial function.
Substrate Specificity of Host Kinases: The First Checkpoint
While viral TK efficiently phosphorylates both FEAU and FMAU, host thymidine kinases are less accommodating. This initial selectivity is a key factor in their therapeutic window. However, some level of phosphorylation by host kinases does occur, particularly with FMAU, initiating a pathway towards cellular toxicity.
Mitochondrial Toxicity: The Achilles' Heel of FMAU
A substantial body of evidence points to mitochondrial toxicity as the primary driver of FMAU's adverse effects. FMAU, and its related compound fialuridine (FIAU), can be incorporated into mitochondrial DNA (mtDNA). This incorporation disrupts mtDNA replication and leads to a decline in mitochondrial function, ultimately causing cellular damage and apoptosis. This mitochondrial impairment is a likely contributor to the severe neurotoxicity observed in clinical trials of FMAU.[2]
FEAU, in contrast, exhibits a markedly lower propensity for incorporation into host cell DNA, including mtDNA. This reduced incorporation is a direct consequence of the bulkier ethyl group at the 5-position, which appears to hinder its recognition and utilization by host DNA polymerases, particularly the mitochondrial DNA polymerase γ.
| Parameter | FEAU | FMAU |
| Cell Growth Inhibition (ED50) | 200 to 2,060 µM | Significantly lower (more toxic) |
| Inhibition of Thymidine Incorporation into Host DNA (ED50) | 630 to 3,700 µM | 9 to 28 µM (more potent inhibition) |
| Incorporation into Uninfected Host Cell DNA | Not detectable | Detectable |
| Mitochondrial DNA Incorporation | Low to none | Significant |
| Observed in vivo Toxicity (Dogs) | LD50 > 100 mg/kg/day | Toxic at 2.5-5 mg/kg/day |
Data compiled from published studies.[1]
Caption: Differential cytotoxicity pathways of FEAU and FMAU.
Mechanisms of Viral Resistance: A Constant Challenge
As with all antiviral agents, the emergence of drug-resistant viral strains is a significant concern. The primary mechanism of resistance to both FEAU and FMAU involves mutations in the viral thymidine kinase gene. These mutations can lead to a non-functional or altered enzyme that is no longer capable of efficiently phosphorylating the nucleoside analog, thus rendering the drug inactive.
Common resistance mechanisms include:
-
Reduced or abolished TK activity: Mutations that result in a truncated or misfolded TK protein.
-
Altered substrate specificity: Mutations in the active site of TK that reduce its affinity for the nucleoside analog while retaining its ability to phosphorylate natural nucleosides.
Experimental Protocols for Preclinical Evaluation
A robust and standardized set of in vitro assays is essential for the preclinical evaluation of nucleoside analogs like FEAU and FMAU. The following protocols provide a framework for assessing antiviral activity and cytotoxicity.
Plaque Reduction Assay for Antiviral Efficacy
This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.
Principle: In a monolayer of susceptible host cells, infectious virus particles create localized areas of cell death known as plaques. The number of plaques is directly proportional to the viral titer. An effective antiviral agent will reduce the number and/or size of these plaques.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for HSV) in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compound (FEAU or FMAU) in a serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral attachment and entry.
-
Treatment: Remove the viral inoculum and overlay the cells with a medium containing the different concentrations of the test compound and a gelling agent (e.g., carboxymethylcellulose or agar) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until plaques are visible.
-
Staining: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the Plaque Reduction Assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After cell attachment, add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate for a period that is relevant to the intended therapeutic exposure (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion: A Lesson in Selective Toxicity
The comparative analysis of FEAU and FMAU provides a compelling case study in the principles of selective toxicity. The subtle modification of a single functional group has profound implications for the interaction of these molecules with host cell machinery, ultimately defining their therapeutic index. FMAU's journey serves as a cautionary tale, highlighting the critical importance of evaluating mitochondrial toxicity early in the drug development pipeline for nucleoside analogs. Conversely, FEAU's favorable safety profile underscores the potential for rational drug design to yield highly selective and effective antiviral agents. As the field continues to evolve, the lessons learned from the biological divergence of FEAU and FMAU will undoubtedly inform the development of future antiviral therapies with enhanced efficacy and minimized off-target effects.
References
-
Colacino, J. M., & Jones, C. D. (1993). The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell. Antiviral Research, 21(1), 45-61. [Link]
-
Schinazi, R. F., Nord, L. D., & Chu, C. K. (1988). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 32(12), 1783–1787. [Link]
Sources
Structure-Activity Relationship of FEAU and Its Analogs: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
2'-deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) is a pyrimidine nucleoside analog with significant utility as both a potent antiviral agent against herpes simplex viruses (HSV) and a highly specific substrate for the HSV type 1 thymidine kinase (HSV1-tk) enzyme. This dual functionality makes it an invaluable positron emission tomography (PET) imaging probe for the non-invasive monitoring of HSV1-tk reporter gene expression in vivo. The development of FEAU analogs has been driven by the need to optimize its biological properties, including enhancing antiviral efficacy, improving imaging characteristics, and minimizing host toxicity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of FEAU, detailing how specific chemical modifications to the uracil base and the arabinofuranosyl sugar moiety influence its interaction with viral and human kinases, thereby affecting its therapeutic and diagnostic potential. We present a synthesis of mechanistic insights, comparative data, and detailed experimental protocols to serve as a comprehensive resource for researchers in virology, oncology, and molecular imaging.
I. The Significance of FEAU: A Dual-Modality Molecular Agent
A. FEAU as a PET Imaging Probe
The primary application of FEAU in modern biomedical research is as a PET imaging agent. Its efficacy is rooted in a highly specific mechanism of action: FEAU is a poor substrate for human thymidine kinase but is preferentially recognized and phosphorylated by the viral thymidine kinase, HSV1-tk.[1] This enzyme is widely used as a reporter gene in various research models. Once a cell takes up [¹⁸F]-labeled FEAU, the viral kinase "traps" the molecule inside the cell by phosphorylating it.[2][3] Subsequent phosphorylations by cellular kinases lead to the formation of the triphosphate derivative. This intracellular accumulation of the radiolabeled probe allows for the sensitive and quantitative visualization of cells expressing the HSV1-tk gene, enabling researchers to track gene-modified cells (e.g., in gene therapy or immunotherapy) or monitor viral infections in living subjects.[4][5]
B. FEAU as an Antiviral Agent
Historically, FEAU and its analogs were developed as antiviral therapeutics. The mechanism of antiviral action is an extension of its role as a kinase substrate. Following its conversion to the triphosphate form in virus-infected cells, the FEAU analog acts as a competitive inhibitor of the viral DNA polymerase and can be incorporated into the growing viral DNA chain.[3][6] Lacking a proper 3'-hydroxyl group for further chain elongation, its incorporation leads to chain termination, thereby halting viral replication.[2] The selectivity of this process is key; because uninfected host cells do not efficiently phosphorylate FEAU, the compound exhibits potent antiviral activity with significantly lower host cell toxicity compared to some of its analogs.[1]
C. The Rationale for Developing FEAU Analogs
While FEAU is a powerful tool, there is a continuous drive to refine its properties. The development of analogs aims to achieve several key objectives:
-
Improving Imaging Signal: Enhancing the substrate specificity for HSV1-tk over human kinases can lead to higher tumor-to-background ratios in PET imaging, resulting in clearer, more quantifiable images.[7]
-
Enhancing Antiviral Potency: Modifications can increase the phosphorylation efficiency by viral TK or improve the inhibition of viral DNA polymerase, leading to more potent antiviral drugs.
-
Reducing Host Toxicity: A critical goal is to decrease phosphorylation by human kinases, particularly mitochondrial thymidine kinase 2 (TK2), which has been implicated in the off-target toxicity of some nucleoside analogs.[1] By fine-tuning the structure, it is possible to dissociate antiviral efficacy from host toxicity.
II. Core Structure-Activity Relationships (SAR) of FEAU Analogs
The biological activity of FEAU is exquisitely sensitive to its molecular architecture. The key determinants of its function are the substituents on the uracil base (particularly at the 5-position) and the stereochemistry of the sugar moiety (specifically at the 2'-position).
A. Modifications of the 5-Position of the Uracil Base
The 5-position of the pyrimidine ring is a critical site for modification, as it directly influences the interaction with the active site of thymidine kinases. Structural studies of HSV1-TK have revealed the presence of a 35 ų cavity adjacent to the 5-position of the bound substrate.[8] This pocket allows for a degree of steric flexibility, explaining why a variety of substituents at this position are tolerated and can be used to modulate the compound's properties.
-
1. Alkyl Substituents: The size of the alkyl group at the 5-position is a major determinant of both efficacy and toxicity.
-
FEAU (5-ethyl): Possesses potent anti-HSV activity with an effective dose (ED50) of less than 0.25 µM.[1] Crucially, it shows about 100-fold less inhibitory activity on host cell growth compared to its methyl analog, FMAU.[1] This improved safety profile is attributed to its reduced affinity for human thymidine kinases; the Ki of FEAU for human TK is >150 µM, whereas for HSV-1 and HSV-2 TK, the Kis are 0.6 and 0.74 µM, respectively.[1]
-
FMAU (5-methyl): While being a slightly more potent antiviral agent than FEAU, FMAU exhibits significantly higher cytotoxicity.[9] This toxicity has been linked to its greater incorporation into mammalian cell DNA, making it a less desirable therapeutic candidate but still a useful imaging agent.[3]
-
Longer Alkyl Chains (propyl, butyl): Increasing the alkyl chain length beyond ethyl generally leads to a decrease in antiviral activity, suggesting an optimal size for fitting within the active site of the viral kinase.[10]
-
-
2. Halogen Substituents: Halogenation at the 5-position creates another important class of analogs.
-
FIAU (5-iodo): 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil is a well-studied analog that is an excellent substrate for HSV1-tk and has been used extensively for PET imaging.[7] However, its clinical development as an antiviral was halted due to severe delayed hepatotoxicity.[11]
-
FBAU (5-bromo) and FCAU (5-chloro): These analogs are also effective substrates for HSV1-tk and show high uptake in HSV1-tk-positive tumors in PET imaging studies.[2] Their uptake ratios in tk-positive versus wild-type cells are often higher than that of FMAU, indicating excellent selectivity.
-
Table 1: Comparative Activity of 5-Position FEAU Analogs
| Compound | 5-Substituent | Antiviral Potency (HSV-1 ED₅₀) | Cell Growth Inhibition (ED₅₀) | Selectivity (HSV1-TK Ki / hTK Ki) | PET Imaging Utility |
| FMAU | -CH₃ | ~0.006 µM[9] | ~2.8 µM[9] | Lower | High Uptake, Higher Toxicity Concerns |
| FEAU | -CH₂CH₃ | <0.25 µM[1] | >200 µM[1][9] | High (>250-fold)[1] | Excellent Uptake, Lower Toxicity |
| FIAU | -I | Potent | High Toxicity[11] | High | High Uptake, Clinical Toxicity |
| FBAU | -Br | Potent | Moderate | High | High Uptake, Good Selectivity[2] |
| FCAU | -Cl | Potent | Moderate | High | High Uptake, Good Selectivity[2] |
| FEFAU | -CH₂CH₂F | ~0.03-0.2 µg/mL[12] | >100 µg/mL[12] | Very High | Promising, High Potency |
Note: Values are compiled from multiple sources and should be considered representative. Direct comparison requires standardized assay conditions.
B. Modifications of the 2'-Position of the Sugar Moiety
The sugar component of the nucleoside analog is fundamental to its biological activity, influencing its conformation, metabolic stability, and recognition by enzymes.
-
1. The 2'-Fluoro and Arabino Configuration: The combination of a fluorine atom and the arabinofuranosyl (up) configuration at the 2'-position is a hallmark of FEAU and its most successful analogs. This specific arrangement confers two critical advantages:
-
Conformational Preference: The electronegative fluorine atom in the "up" (arabino) position influences the sugar pucker, favoring a conformation that is readily accepted by the viral thymidine kinase but not by human DNA polymerases.
-
Metabolic Stability: The 2'-fluoro group significantly increases the stability of the glycosidic bond that links the sugar to the uracil base. This makes the molecule resistant to cleavage by phosphorylase enzymes, which would otherwise inactivate the drug and generate toxic metabolites.
-
-
2. Alternative 2'-Substituents: The importance of the 2'-fluoro-arabino configuration is highlighted when compared to other substitutions.
-
2'-Hydroxyl (araU): Analogs with a 2'-hydroxyl group in the arabino position (like araU) generally show much lower antiviral activity, demonstrating the critical role of the fluorine atom.
-
2'-Deoxy: Standard 2'-deoxyribonucleosides (lacking any substituent at the 2' position) are the natural substrates for human kinases. The absence of the 2'-fluoro-arabino moiety would lead to non-selective phosphorylation and high toxicity.
-
III. Experimental Protocols and Methodologies
The evaluation of FEAU analogs requires a multi-step process involving chemical synthesis, biological assays, and in vivo imaging. The protocols described here are representative and serve as a validated starting point for researchers.
A. General Synthesis of 5-Substituted FEAU Analogs
The most practical method for synthesizing FEAU and its 5-alkyl or 5-halo analogs involves the condensation of a silylated 5-substituted uracil base with a protected 2-fluoro-arabinosyl halide.[9][10]
Caption: Automated radiosynthesis workflow for producing [¹⁸F]FEAU for PET imaging.
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a quaternary ammonium anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
Elution and Drying: The [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (a phase transfer catalyst) and potassium carbonate in acetonitrile/water. The mixture is heated under a stream of nitrogen and vacuum to remove the water azeotropically.
-
Radiofluorination: The protected sugar precursor (e.g., 1,3,5-tri-O-benzoyl-2-O-trifluoromethanesulfonyl-α-D-ribofuranose) dissolved in acetonitrile is added to the dried [¹⁸F]K/K2.2.2 complex, and the mixture is heated to effect the nucleophilic substitution.
-
Purification and Coupling: The intermediate fluorinated sugar is purified using a solid-phase extraction (SPE) cartridge. It is then coupled with the silylated 5-ethyluracil base.
-
Hydrolysis (Deprotection): The protecting groups (e.g., benzoyl) are removed by heating with hydrochloric acid.
-
Final Purification and Formulation: The crude [¹⁸F]FEAU is purified by semi-preparative high-performance liquid chromatography (HPLC). The collected fraction is then formulated in a sterile, injectable solution (e.g., saline with ethanol), and passed through a sterile filter into a final product vial.
-
Quality Control: The final product must pass several quality control tests, including radiochemical purity (HPLC), chemical purity, pH, sterility, and endotoxin levels, before it can be used for in vivo studies.
IV. Future Directions and Emerging Trends
The development of FEAU analogs continues to evolve, driven by advances in chemistry, molecular biology, and imaging technology.
-
Targeting Mutant Kinases: As drug-resistant viral strains emerge with mutations in the TK gene, new analogs are being designed to be specifically phosphorylated by these mutant enzymes. Conversely, mutant TK enzymes are being engineered for gene therapy applications to have enhanced specificity for a particular imaging probe, creating highly orthogonal reporter gene/probe pairs. *[13] Improving Pharmacokinetics: Modifications to the sugar moiety or the use of prodrug strategies can improve the pharmacokinetic properties of FEAU analogs, such as increasing oral bioavailability or optimizing clearance rates to improve the signal-to-noise ratio in PET imaging.
-
Multimodal Imaging Probes: Future work may involve creating dual-modality probes by conjugating FEAU analogs with fluorescent dyes or other reporters, allowing for both PET imaging and optical microscopy in preclinical studies.
V. Conclusion
The structure-activity relationship of FEAU is a compelling example of rational drug and probe design. The core structure, defined by the 2'-fluoro-arabino sugar and a 5-substituted uracil base, provides a scaffold that can be systematically modified to balance antiviral potency, imaging efficacy, and host toxicity. The key insight is that the relaxed substrate specificity of the HSV1-tk enzyme, particularly the steric tolerance at the 5-position, allows for chemical alterations that can dramatically reduce interaction with human kinases without compromising viral enzyme recognition. This principle has led to the development of FEAU as a superior imaging agent and a promising therapeutic lead compared to its predecessors. The detailed protocols and SAR data presented in this guide provide a foundational framework for the continued development of this important class of molecules for applications in infectious disease, gene therapy, and oncology.
VI. References
-
Alauddin, M. M., Shahinian, A., Park, R., Tohme, M., Fissekis, J. D., & Conti, P. S. (2004). Synthesis of 2'-deoxy-2'-[18F]fluoro-5-bromo-1-beta-D-arabinofuranosyluracil ([18F]-FBAU) and 2'-deoxy-2'-[18F]fluoro-5-chloro-1-beta-D-arabinofuranosyl-uracil ([18F]-FCAU), and their biological evaluation as markers for gene expression. Nuclear Medicine and Biology, 31(4), 399–405. [Link]
-
Black, M. E., & Loeb, L. A. (1993). Creation of drug-specific herpes simplex virus type 1 thymidine kinase mutants for gene therapy. Proceedings of the National Academy of Sciences, 90(22), 10534–10538. [Link]
-
Champness, J. N., Bennett, M. S., Wien, F., Visse, R., Summers, W. C., Herdewijn, P., ... & Sanderson, M. R. (1998). Exploring the active site of herpes simplex virus type-1 thymidine kinase by X-ray crystallography of complexes with aciclovir and other ligands. Proteins: Structure, Function, and Bioinformatics, 32(3), 350-361. [Link]
-
Gardberg, A. S., Shu, R., Tzvetkova, I., She, Z. G., Nadel, M., & Kalman, T. I. (2003). Structure of vaccinia virus thymidine kinase in complex with dTTP: insights for drug design. BMC structural biology, 3(1), 1-9. [Link]
-
Hays, J. B., & Boehmer, P. E. (1999). Development and use of an in vitro HSV-tk forward mutation assay to study eukaryotic DNA polymerase processing of DNA alkyl lesions. Mutation Research/DNA Repair, 433(1-2), 37-46. [Link]
-
Jordan, R., & Degrève, B. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy, 26, 2040206618760201. [Link]
-
Keyes, J. W. (1999). Comparison of simplified quantitative analyses of FDG uptake. Journal of Nuclear Medicine, 40(9), 1500-1505. [Link]
-
Kneissl, S., Piras, E., & Folkers, G. (1999). Substrate diversity of herpes simplex virus thymidine kinase. Impact Of the kinematics of the enzyme. Journal of Biological Chemistry, 274(45), 32493-32498. [Link]
-
Kollmorgen, B., Laug, S., Luthra, S. K., & Pike, V. W. (1998). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial agents and chemotherapy, 32(9), 1416-1421. [Link]
-
Kosinska, A., Lupan, A., & Weber, O. (2010). PET imaging of HSV1-tk mutants with acquired specificity toward pyrimidine- and acycloguanosine-based radiotracers. European journal of nuclear medicine and molecular imaging, 37(10), 1936-1946. [Link]
-
Koskinen, M. I., & Johansson, N. G. (2001). Structures of thymidine kinase 1 of human and mycoplasmic origin. Proceedings of the National Academy of Sciences, 98(24), 13583-13588. [Link]
-
Lavie, A., & Konrad, M. (2006). Substrate specificity and molecular modelling of the feline herpesvirus-1 thymidine kinase. Journal of general virology, 87(8), 2149-2157. [Link]
-
Mikhailopulo, I. A., & Zinchenko, A. I. (2021). Antiviral nucleoside analogs. Russian Chemical Reviews, 90(5), 557. [Link]
-
Schinazi, R. F., & Watanabe, K. A. (1987). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial agents and chemotherapy, 31(10), 1541-1546. [Link]
-
Tjuvajev, J. G., Finn, R., Watanabe, K., Joshi, R., Oku, T., Kennedy, J., ... & Blasberg, R. (1998). Comparison of Radiolabeled Nucleoside Probes (FIAU, FHBG, and FHPG) for PET Imaging of HSV1-tk Gene Expression. Journal of Nuclear Medicine, 39(10), 1777-1785. [Link]
-
Tennant, B. C., & Gerin, J. L. (1994). Antiviral activity and toxicity of fialuridine in the woodchuck model of hepatitis B virus infection. Hepatology, 19(1), 188-201. [Link]
-
Wilderman, M. J., & Black, M. E. (2000). Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity. Protein engineering, 13(9), 653-659. [Link]
-
Griengl, H., & Wanek, E. (1989). 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity. Journal of medicinal chemistry, 32(8), 1879-1882. [Link]
-
Penuelas, I., Mazzolini, G., Boan, J. F., Sangro, B., Marti-Climent, J., Ruiz, M., ... & Prieto, J. (2005). Molecular PET imaging of HSV1-tk reporter gene expression using [18F] FEAU. Nature protocols, 1(4), 2137-2142. [Link]
-
Kim, J. H., & Lee, T. S. (2020). 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses. Proceedings of the National Academy of Sciences, 117(16), 8856-8865. [Link]
-
Kulikowski, T., Zawadzki, Z., De Clercq, E., & Shugar, D. (1984). 5-substituted arabinofuranosyluracil nucleosides: synthesis and antiviral properties. Acta biochimica Polonica, 31(3), 341-356. [Link]
-
Ptak, R. G., & Prusoff, W. H. (2020). Control of HSV-1 Infection: Directions for the Development of CRISPR/Cas-Based Therapeutics and Diagnostics. Viruses, 12(11), 1293. [Link]
-
De Clercq, E., & Bernaerts, R. (1987). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Antiviral research, 7(1), 35-46. [Link]
-
Eyer, L., & Ruzek, D. (2016). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy, 24(3-4), 71-89. [Link]
-
Pradere, U., & Gosselin, G. (2017). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy, 25(1), 11-36. [Link]
-
Black, M. E., & Hruby, D. E. (1996). Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity. Protein Engineering, 9(10), 869-875. [Link]
-
Alauddin, M. M., & Gelovani, J. G. (2010). Radiolabeled nucleoside analogues for PET imaging of HSV1-tk gene expression. Current topics in medicinal chemistry, 10(16), 1617-1632. [Link]
-
Alauddin, M. M. (2020). PET targeting HSV-tk for tumor imaging in a representative xenograft... ResearchGate. [Link]
Sources
- 1. Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Control of HSV-1 Infection: Directions for the Development of CRISPR/Cas-Based Therapeutics and Diagnostics [mdpi.com]
- 4. Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabeled nucleoside analogues for PET imaging of HSV1-tk gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidine kinase from herpesvirus - Wikipedia [en.wikipedia.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. The structures of thymidine kinase from herpes simplex virus type 1 in complex with substrates and a substrate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. 5-substituted arabinofuranosyluracil nucleosides: synthesis and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PET imaging of HSV1-tk mutants with acquired specificity toward pyrimidine- and acycloguanosine-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Multi-Step Synthesis of 2'-Deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU)
Introduction: The Significance of FEAU
2'-Deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil, commonly known as FEAU, is a synthetic nucleoside analog with significant applications in antiviral research and molecular imaging. As a derivative of uracil, it mimics natural nucleosides and can be incorporated into nucleic acids. Its primary recognition stems from its potent and selective activity against herpes simplex virus (HSV) types 1 and 2.[1][2] The strategic placement of a fluorine atom at the 2'-position of the arabinofuranosyl sugar moiety imparts unique biochemical properties, leading to its selective phosphorylation by viral thymidine kinases over cellular kinases.[1][2][3] This selective activation is the cornerstone of its antiviral efficacy and comparatively low cytotoxicity, making it a subject of interest for therapeutic development.[1][2][4]
Furthermore, when radiolabeled with isotopes such as ¹⁸F, FEAU serves as a valuable probe for positron emission tomography (PET) imaging.[5][6] This allows for the non-invasive visualization and monitoring of HSV-1 thymidine kinase (HSV1-tk) reporter gene expression in living subjects, a powerful tool in cell and gene therapy research.[6][7]
This document provides a detailed, research-grade protocol for the multi-step chemical synthesis of FEAU. The presented methodology is a robust and practical approach, emphasizing key experimental considerations to ensure a successful synthesis and high purity of the final compound.
Overall Synthetic Workflow
The synthesis of FEAU is a multi-step process that involves the preparation of two key intermediates: a protected 2-deoxy-2-fluoroarabinofuranosyl bromide and silylated 5-ethyluracil. These intermediates are then coupled, followed by a deprotection step to yield the final product, FEAU. The stereochemistry of the glycosidic bond formation is a critical aspect of this synthesis, with the β-anomer being the biologically active form.
Figure 1: Overall workflow for the synthesis of FEAU.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 5-Ethyluracil | 4210-97-3 | 140.13 | Heterocyclic base |
| 1,3,5-tri-O-benzoyl-α-D-arabinofuranose | 22224-41-5 | 462.45 | Protected sugar precursor |
| Diethylaminosulfur trifluoride (DAST) | 38078-09-0 | 161.20 | Fluorinating agent (Caution: Moisture sensitive) |
| Hydrogen bromide (33% in acetic acid) | 37348-16-6 | 80.91 | Brominating agent (Corrosive) |
| Hexamethyldisilazane (HMDS) | 999-97-3 | 161.40 | Silylating agent |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 88248-68-4 | 222.26 | Lewis acid catalyst for coupling |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous solvent |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | Anhydrous solvent |
| Methanolic ammonia | 7664-41-7 | 17.03 | Deprotecting agent |
| Silica gel | 7631-86-9 | 60.08 | Stationary phase for column chromatography |
Detailed Experimental Protocol
Part 1: Preparation of 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide (Protected Fluoro-Sugar)
The synthesis of the key glycosyl donor begins with the fluorination and subsequent bromination of a protected arabinofuranose precursor.
-
Fluorination:
-
In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1,3,5-tri-O-benzoyl-α-D-arabinofuranose in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) dropwise to the cooled solution. The reaction is exothermic and should be controlled.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude fluorinated intermediate.
-
-
Bromination:
-
Dissolve the crude fluorinated sugar in a minimal amount of anhydrous DCM.
-
Add a solution of 33% hydrogen bromide in acetic acid.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with DCM and wash with ice-cold water, followed by a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide is typically used in the next step without further purification.
-
Part 2: Preparation of 2,4-bis-O-(trimethylsilyl)-5-ethyluracil (Silylated Base)
The silylation of 5-ethyluracil is crucial for its solubility and reactivity in the subsequent coupling reaction.
-
In a flame-dried flask under an inert atmosphere, suspend 5-ethyluracil in hexamethyldisilazane (HMDS).
-
Add a catalytic amount of ammonium sulfate or a few drops of trimethylsilyl chloride to initiate the reaction.
-
Heat the mixture to reflux (approximately 125-130 °C) and maintain for 4-6 hours, or until the solution becomes clear.
-
Remove the excess HMDS under reduced pressure to yield the oily 2,4-bis-O-(trimethylsilyl)-5-ethyluracil, which is used directly in the next step.
Part 3: Glycosidic Coupling and Deprotection
This step involves the crucial formation of the N-glycosidic bond between the fluoro-sugar and the silylated base. The choice of catalyst and reaction conditions is critical for achieving a high ratio of the desired β-anomer.[2]
-
Coupling Reaction:
-
Dissolve the crude 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide and the freshly prepared 2,4-bis-O-(trimethylsilyl)-5-ethyluracil in anhydrous acetonitrile (ACN).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.
-
Monitor the formation of the protected nucleoside by TLC. The reaction should result in a mixture of β and α anomers.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Deprotection (Aminolysis):
-
Dissolve the crude protected FEAU in methanol.
-
Add a saturated solution of methanolic ammonia and stir at room temperature for 18-24 hours.
-
Monitor the removal of the benzoyl protecting groups by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Part 4: Purification of FEAU
Purification is essential to isolate the desired β-anomer of FEAU from the α-anomer and other impurities.
-
Column Chromatography:
-
The crude product is purified by silica gel column chromatography.
-
A gradient elution system, typically starting with dichloromethane and gradually increasing the polarity with methanol (e.g., DCM:MeOH 98:2 to 90:10), is used to separate the anomers. The β-anomer is generally more polar and will elute after the α-anomer.
-
Collect the fractions containing the pure β-anomer, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Recrystallization:
-
The purified FEAU can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield a white crystalline solid.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Expert Insights and Causality
-
Choice of Fluorinating Agent: DAST is a common and effective nucleophilic fluorinating agent for converting hydroxyl groups to fluorides. Its use requires strictly anhydrous conditions to prevent decomposition and the formation of byproducts.
-
Anomeric Control in Coupling: The formation of the β-anomer is thermodynamically and kinetically influenced. The use of a non-participating solvent like acetonitrile and a Lewis acid catalyst like TMSOTf favors the formation of the desired β-glycosidic bond through an SN2-like mechanism. The α-bromo sugar starting material also contributes to the preference for the β-product.
-
Silylation of the Base: Silylating the uracil base with HMDS increases its nucleophilicity and solubility in the organic solvent used for the coupling reaction, facilitating a more efficient reaction.
-
Deprotection Method: Aminolysis with methanolic ammonia is a mild and effective method for removing the benzoyl protecting groups without affecting the newly formed glycosidic bond or the fluoro-substituent.
Trustworthiness: A Self-Validating System
The integrity of this protocol relies on careful monitoring at each stage.
-
TLC Monitoring: Regular analysis by thin-layer chromatography is critical to determine reaction completion, identify the formation of products and byproducts, and guide the purification process.
-
Spectroscopic Analysis: The final product must be rigorously characterized by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its chemical structure, stereochemistry (anomeric configuration), and purity. The coupling constants in the ¹H NMR spectrum are particularly important for distinguishing between the α and β anomers.
-
Yield Calculation: Accurate measurement of weights and volumes at each step allows for the calculation of reaction yields, providing a quantitative measure of the protocol's efficiency.
References
- Schinazi, R. F., et al. (1987). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 31(3), 439-447.
-
Watanabe, K. A., et al. (1987). 1-(2-Deoxy-2-fluoro-.beta.-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent. Journal of Medicinal Chemistry, 30(5), 862-866. [Link]
- Chou, T. C., et al. (1987). Synthesis and Biological Effects of 2'-Fluoro-5-Ethyl-1-1-D-Arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 31(3), 439-447.
- Cheng, Y. C., et al. (1981). Differential activity of potential antiviral nucleoside analogs on herpes simplex virus-induced and human cellular thymidine kinases. Antimicrobial Agents and Chemotherapy, 20(3), 420-423.
-
Serganova, I., et al. (2008). Imaging of HSV-tk Reporter Gene Expression: Comparison Between [¹⁸F]FEAU, [¹⁸F]FFEAU, and Other Imaging Probes. Journal of Nuclear Medicine, 49(4), 637-648. [Link]
-
Li, Z., et al. (2011). The improved syntheses of 5-substituted 2'-[¹⁸F]fluoro-2'-deoxy-arabinofuranosyluracil derivatives ([¹⁸F]FAU, [¹⁸F]FEAU, [¹⁸F]FFAU, [¹⁸F]FCAU, [¹⁸F]FBAU and [¹⁸F]FIAU) using a multistep one-pot strategy. Nuclear Medicine and Biology, 38(5), 711-720. [Link]
-
Chin, F. T., et al. (2008). Semiautomated Radiosynthesis and Biological Evaluation of [¹⁸F]FEAU: A Novel PET Imaging Agent for HSV1-tk/sr39tk Reporter Gene Expression. Molecular Imaging and Biology, 10(2), 82-91. [Link]
- Pankiewicz, K. W., et al. (1982). A practical synthesis of 2-deoxy-2-fluoro-d-arabinofuranose derivatives.
-
Reichman, U., et al. (1987). 1-(2-Deoxy-2-fluoro-.beta.-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent. Journal of Medicinal Chemistry, 30(5), 862-866. [Link]
Sources
- 1. Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. The improved syntheses of 5-substituted 2'-[18F]fluoro-2'-deoxy-arabinofuranosyluracil derivatives ([18F]FAU, [18F]FEAU, [18F]FFAU, [18F]FCAU, [18F]FBAU and [18F]FIAU) using a multistep one-pot strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semiautomated Radiosynthesis and Biological Evaluation of [18F]FEAU: A Novel PET Imaging Agent for HSV1-tk/sr39tk Reporter Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved synthesis of 2′-deoxy-2′-[18F]-fluoro-1-β-d-arabinofuranosyl-5-iodouracil ([18F]-FIAU) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Radiolabeling of [18F]FEAU for PET Imaging Applications
Introduction: The Significance of [18F]FEAU in Molecular Imaging
2'-deoxy-2'-[¹⁸F]fluoro-5-ethyl-1-β-D-arabinofuranosyluracil, or [¹⁸F]FEAU, is a positron-emitting radiopharmaceutical that has emerged as a powerful tool in Positron Emission Tomography (PET) imaging. As a pyrimidine nucleoside analog, its biological behavior mimics that of thymidine, allowing it to serve as a probe for DNA synthesis and cellular proliferation. The favorable half-life of Fluorine-18 (109.8 minutes) and its low positron energy facilitate high-resolution imaging and allow for complex synthesis and transport to satellite imaging centers[1].
The primary utility of [¹⁸F]FEAU lies in two significant applications:
-
Reporter Gene Imaging: [¹⁸F]FEAU is a superior substrate for the herpes simplex virus type 1 thymidine kinase (HSV1-tk) enzyme compared to endogenous human thymidine kinase 1 (TK1). This selectivity makes it an exceptional agent for non-invasively imaging the expression of the HSV1-tk reporter gene in vivo[2][3]. This technology is pivotal in tracking the location and viability of genetically modified cells, such as those used in cell-based therapies (e.g., CAR-T cells) or for monitoring the delivery and expression of gene therapies[4][5].
-
Proliferation Imaging: While less sensitive than for HSV1-tk, [¹⁸F]FEAU is also phosphorylated by human TK1, an enzyme that is significantly upregulated in rapidly dividing cells[6][7]. This allows [¹⁸F]FEAU to be used for imaging cellular proliferation in tumors, although other agents like [¹⁸F]FLT are more commonly used for this specific purpose[8].
This document provides a comprehensive, field-tested guide for the synthesis, quality control, and application of [¹⁸F]FEAU for preclinical and clinical research.
Mechanism of Cellular Trapping: A Tale of Two Kinases
The efficacy of [¹⁸F]FEAU as an imaging agent is rooted in its intracellular trapping following phosphorylation. The process, which differs slightly depending on the target enzyme, is the cornerstone of its application.
-
Cellular Uptake: [¹⁸F]FEAU, being a nucleoside analog, is transported into the cell via equilibrative and concentrative nucleoside transporters (ENTs and CNTs).
-
Phosphorylation (The Trapping Step): Once inside the cell, [¹⁸F]FEAU is a substrate for thymidine kinases.
-
In cells expressing the HSV1-tk reporter gene, the viral kinase efficiently phosphorylates [¹⁸F]FEAU into [¹⁸F]FEAU-monophosphate. The viral enzyme's high affinity for FEAU is the basis for the high-contrast images seen in reporter gene studies[2].
-
In proliferating mammalian cells, the S-phase specific enzyme TK1 phosphorylates [¹⁸F]FEAU, albeit with lower efficiency than HSV1-tk[9].
-
-
Metabolic Trapping: The resulting [¹⁸F]FEAU-monophosphate is polar and carries a negative charge, preventing it from diffusing back across the cell membrane. While it can be further phosphorylated to di- and tri-phosphate forms, it is not significantly incorporated into DNA[8]. This intracellular accumulation of radioactivity is directly proportional to the activity of the target kinase (HSV1-tk or TK1) and forms the signal detected by the PET scanner.
Part 1: Radiosynthesis of [¹⁸F]FEAU
The synthesis of [¹⁸F]FEAU is a multi-step process that can be adapted for automated synthesis modules, which is highly recommended for clinical production to ensure reproducibility and operator safety[10][11]. The protocol described here is a robust nucleophilic substitution method.
Workflow Overview
The overall process involves trapping cyclotron-produced [¹⁸F]fluoride, activating it for nucleophilic attack, reacting it with a protected precursor, removing the protecting groups (hydrolysis), and finally purifying the product via High-Performance Liquid Chromatography (HPLC).
Detailed Protocol
Materials & Reagents:
-
Precursor: 3-N-BOC-5'-O-dimethoxytrityl-2'-deoxy-2'-trifluoromethanesulfonyl-5-ethyl-β-D-arabinofuranosyluracil
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2. (K222)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Sodium Hydroxide (NaOH), e.g., 0.2 M solution
-
Hydrochloric Acid (HCl), e.g., 0.1 M solution
-
Water for Injection (WFI)
-
Sterile Saline, USP
-
Sep-Pak® QMA Carbonate Light Cartridge
-
Sep-Pak® C18 Plus Cartridge
-
Sterile 0.22 µm filter
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Pass the cyclotron-produced aqueous [¹⁸F]fluoride solution through a pre-conditioned QMA carbonate cartridge to trap the [¹⁸F]F⁻.
-
Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of K222 (e.g., 15 mg) and K₂CO₃ (e.g., 3 mg) in a mixture of MeCN (0.8 mL) and water (0.2 mL).
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen or under vacuum (e.g., at 110 °C) to remove the water azeotropically with acetonitrile. This step is critical as water inhibits the nucleophilic substitution reaction[12][13]. Repeat with additions of anhydrous MeCN (2 x 1.0 mL) until the [¹⁸F]K/K222 complex is dry.
-
-
¹⁸F-Fluorination (Labeling):
-
Dissolve the FEAU precursor (e.g., 10-20 mg) in anhydrous MeCN (1.0 mL) and add it to the dried [¹⁸F]K/K222 complex in the reaction vessel.
-
Seal the vessel and heat at a specified temperature (e.g., 90-120 °C) for a set duration (e.g., 10-15 minutes). The optimal conditions should be determined empirically but serve as a good starting point.
-
-
Hydrolysis (Deprotection):
-
After cooling the reaction vessel, add the NaOH solution (e.g., 1.0 mL of 0.2 M NaOH) to the mixture.
-
Heat the vessel (e.g., at 80-100 °C for 5 minutes) to hydrolyze the benzoyl or other protecting groups from the sugar moiety[4].
-
-
Purification by HPLC:
-
Cool the reaction mixture and neutralize it with an appropriate amount of HCl. Dilute the crude product with HPLC mobile phase.
-
Inject the solution onto a semi-preparative reverse-phase HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
-
Elute with a suitable mobile phase (e.g., 8-12% Ethanol in water or 6-10% Acetonitrile in water) at a flow rate of 4-6 mL/min[10].
-
Monitor the eluate with a UV detector (e.g., at 265 nm) and a radioactivity detector. Collect the radioactive peak corresponding to [¹⁸F]FEAU.
Causality Note: HPLC is essential to separate the desired [¹⁸F]FEAU product from unreacted [¹⁸F]fluoride, the precursor, and any radiolabeled or chemical byproducts, ensuring high radiochemical purity[14][15]. The choice of a C18 column is standard for separating moderately polar organic molecules like nucleoside analogs.
-
-
Formulation:
-
Dilute the collected HPLC fraction with WFI or sterile water.
-
Pass the diluted solution through a C18 cartridge to trap the [¹⁸F]FEAU and remove the HPLC mobile phase solvents.
-
Wash the C18 cartridge with WFI (e.g., 10 mL).
-
Elute the final [¹⁸F]FEAU product from the C18 cartridge with a small volume of absolute Ethanol (e.g., 1 mL) followed by sterile saline.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. The final formulation should be an isotonic solution with a limited ethanol concentration (typically <10% v/v).
-
Part 2: Quality Control for Clinical-Grade [¹⁸F]FEAU
A self-validating protocol requires rigorous quality control (QC) to ensure the final product is safe and effective for administration. Each batch must be tested against pre-defined specifications before release.
| Parameter | Specification | Analytical Method | Rationale & Key Insights |
| Identity | Retention time matches that of a non-radioactive FEAU standard | Analytical HPLC | Confirms that the radioactive peak is indeed the correct compound. |
| pH | 4.5 - 7.5 | pH meter or validated pH strips | Ensures the final product is physiologically compatible and prevents patient discomfort upon injection[16]. |
| Radiochemical Purity | ≥ 95% | Analytical HPLC | Guarantees that the vast majority of radioactivity comes from [¹⁸F]FEAU, minimizing off-target radiation dose and ensuring image accuracy[17]. |
| Radionuclidic Purity | ≥ 99.5% ([¹⁸F] only) | Gamma-ray spectroscopy (MCA) | Confirms the absence of other radioisotopes. The 511 keV peak should be predominant. |
| Specific Activity | Report value (typically > 37 GBq/µmol or 1 Ci/µmol at EOS) | Analytical HPLC | Measures the ratio of radioactivity to the mass of FEAU. High specific activity is crucial to avoid pharmacological effects from the "cold" drug mass[18]. |
| Residual Solvents | Ethanol < 5000 ppm; Acetonitrile < 410 ppm | Gas Chromatography (GC) | Ensures that organic solvents used during synthesis are below safety limits defined by pharmacopeias (e.g., USP <467>)[16]. |
| Bacterial Endotoxins | < 175 EU / V (or per patient dose) | Limulus Amebocyte Lysate (LAL) test | Protects patients from pyrogenic reactions (fever) caused by bacterial contaminants[16]. |
| Sterility | No microbial growth | Incubation in growth media (e.g., TSB/FTM) for 14 days | Confirms the absence of viable microorganisms. This is a retrospective test; product is often released at risk pending results. |
| Visual Inspection | Clear, colorless, free of particulates | Visual examination | A basic but essential check for product integrity. |
Part 3: In Vivo PET Imaging Protocol
This section provides a general protocol for preclinical or clinical PET imaging with [¹⁸F]FEAU. Specifics should be adapted based on the scanner, species, and research question.
Patient/Animal Preparation:
-
Fasting: No specific fasting requirements are needed for [¹⁸F]FEAU imaging, unlike [¹⁸F]FDG.
-
Hydration: Ensure the subject is well-hydrated to facilitate the clearance of non-trapped tracer and reduce radiation dose to the bladder[19][20].
-
Catheterization: Place an intravenous catheter for tracer administration.
Step-by-Step Imaging Methodology:
-
Tracer Administration:
-
Uptake Phase:
-
Image Acquisition:
-
Position the subject in the PET scanner. A CT or MRI scan is typically acquired first for attenuation correction and anatomical co-registration.
-
Acquire a static PET scan over the region of interest (e.g., tumor, brain) or a whole-body scan.
-
Typical Scan Duration: 10-30 minutes, depending on the injected dose, scanner sensitivity, and desired image quality[23][24].
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and decay.
-
Analyze the images by drawing regions of interest (ROIs) over target tissues and reference regions.
-
Quantify tracer uptake using the Standardized Uptake Value (SUV), calculated as: SUV = [Radioactivity concentration in ROI (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)]
-
Compare SUV values in target tissues (e.g., tumor) to background tissues to determine the signal-to-background ratio.
-
References
-
Forstrom, L. A., et al. (2002). Biodistribution and dosimetry of [(18)F]fluorodeoxyglucose labelled leukocytes in normal human subjects. Nuclear Medicine Communications. Available at: [Link]
-
Ovdiichuk, O., et al. (2023). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions-Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules. Available at: [Link]
-
Perumal, M., et al. (2010). Induction of thymidine kinase 1 after 5-fluorouracil as a mechanism for 3'-deoxy-3'-[18F]fluorothymidine flare. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]
-
Grozinger, G., et al. (2023). Image Quality and Quantitative PET Parameters of Low-Dose [18F]FDG PET in a Long Axial Field-of-View PET/CT Scanner. Cancers. Available at: [Link]
-
Sun, A., et al. (2005). Imaging DNA synthesis in vivo with 18F-FMAU and PET. Journal of Nuclear Medicine. Available at: [Link]
-
Li, Z., et al. (2011). Automated synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU) using a one reactor radiosynthesis module. Applied Radiation and Isotopes. Available at: [Link]
-
Li, S., et al. (2019). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Neuroscience. Available at: [Link]
-
Tjuvajev, J. G., et al. (2007). Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU. Nature Protocols. Available at: [Link]
-
Sharma, S. K., et al. (2013). Positron emission tomography (PET) imaging with 18F-based radiotracers. Current Radiopharmaceuticals. Available at: [Link]
-
IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA TECDOC Series. Available at: [Link]
-
Hu, M., et al. (2026). Photocatalytic nucleophilic 18F-deoxyfluorination of catechol derivatives for facile automated synthesis of high-molar-activity [18F]FDOPA. Preprint. Available at: [Link]
-
Zhang, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. Available at: [Link]
-
Shields, A. F. (2004). 3'-Deoxy-3'-[18F]fluorothymidine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
Bahce, I., et al. (2017). Biodistribution and Radiation Dosimetry of 18F-FTC-146 in Humans. Journal of Nuclear Medicine. Available at: [Link]
-
Tjuvajev, J. G., et al. (2002). Imaging of HSV-tk Reporter Gene Expression: Comparison Between [18F]FEAU, [18F]FFEAU, and Other Imaging Probes. Journal of Nuclear Medicine. Available at: [Link]
-
Ferreira, T. A., et al. (2013). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Available at: [Link]
-
Chen, T., et al. (2022). International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer's disease. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]
-
Sperandeo, A., et al. (2014). Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module. Open Chemistry. Available at: [Link]
-
Pytel, P., et al. (2020). In vivo [18F]-AV-1451 tau-PET imaging in sporadic Creutzfeldt-Jakob disease. Neurology. Available at: [Link]
-
Re-Melo, L., et al. (2017). Regulation of 18F-fluorothymidine uptake by thymidine kinase 1 protein phosphorylation. Cancer Research. Available at: [Link]
-
Israel, I., et al. (2023). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Molecules. Available at: [Link]
-
Kumar, A., et al. (2015). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Indian Journal of Nuclear Medicine. Available at: [Link]
-
Li, S., et al. (2021). Radiosynthesis and evaluation of a fluorine-18 radiotracer [18F]FS1P1 for imaging sphingosine-1-phosphate receptor 1. Organic & Biomolecular Chemistry. Available at: [Link]
-
De Geus, R., et al. (2015). Retention of [18F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Tjuvajev, J. G., et al. (2007). Molecular PET imaging of HSV1-tk reporter gene expression using [>18>F]FEAU. Nature Protocols. Available at: [Link]
-
Frazier, M., et al. (2024). Automated radiosynthesis and preclinical imaging of a novel [18F]fluorolidocaine analogue via sequential C–H radiolabelling. RSC Medicinal Chemistry. Available at: [Link]
-
Giammarile, F., et al. (2022). EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]
-
Wiehr, S., et al. (2022). Covalent 18F-Radiotracers for SNAPTag: A New Toolbox for Reporter Gene Imaging. Pharmaceuticals. Available at: [Link]
-
De Geus, R., et al. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Lopci, E., et al. (2014). First Evaluation of PET-Based Human Biodistribution and Dosimetry of 18F-FAZA, a Tracer for Imaging Tumor Hypoxia. Journal of Nuclear Medicine. Available at: [Link]
-
Zlatopolskiy, B. D., et al. (2019). Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography. Frontiers in Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Thymidine kinase. Retrieved from: [Link]
-
Talarico, M. (2025). Combined use of 18F-FDG-PET/CT, whole-body diffusion-weighted MRI and MRD by NGS in NDMM. YouTube. Available at: [Link]
-
Arocell. (2021). Thymidine Kinase 1: Making Its Mark In Immunotherapy. Arocell. Available at: [Link]
-
Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Waldmann, C. M., et al. (2017). An automated synthesizer for electrochemical 18F-fluorination of organic compounds. Applied Radiation and Isotopes. Available at: [Link]
-
Zeglis, B. M., et al. (2011). Radiation dosimetry and biodistribution of the hypoxia tracer (18)F-EF5 in oncologic patients. Journal of Nuclear Medicine. Available at: [Link]
-
Grozinger, G., et al. (2025). Image quality and quantitative PET parameters of low-dose [18F]FDG PET in a Total-Body PET/CT scanner. ResearchGate. Available at: [Link]
-
Bernard, C., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. ResearchGate. Available at: [Link]
-
Jószai, I., et al. (2020). Determination of Total Radiochemical Purity of [18F]FDG and [18F]FET by High-Performance Liquid Chromatography Avoiding. Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link]
-
Yaghoubi, S. S., et al. (2009). Reporter Gene Imaging of Targeted T-Cell Immunotherapy in Recurrent Glioma. Journal of Nuclear Medicine. Available at: [Link]
-
Grozinger, G., et al. (2023). Image Quality and Quantitative PET Parameters of Low-Dose [18F]FDG PET in a Long Axial Field-of-View PET/CT Scanner. Cancers. Available at: [Link]
-
Brooks, A. F., et al. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Xu, Y., et al. (2025). Biodistribution and Radiation Dosimetry of [18F]AlF-NSFBP4 in Cancer Patients: First-in-Human Study. ResearchGate. Available at: [Link]
-
Kim, D. W., et al. (2025). Automated synthesis of [F-18]Florbetaben as Alzheimer's disease imaging agent based on a synthesis module system. ResearchGate. Available at: [Link]
Sources
- 1. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging of HSV-tk Reporter Gene Expression: Comparison Between [18F]FEAU, [18F]FFEAU, and Other Imaging Probes | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Thymidine kinase - Wikipedia [en.wikipedia.org]
- 7. Thymidine Kinase 1: Making Its Mark In Immunotherapy [dermatoljournal.com]
- 8. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Automated synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU) using a one reactor radiosynthesis module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openmedscience.com [openmedscience.com]
- 12. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions-Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 18. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 19. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Radiation dosimetry and biodistribution of the hypoxia tracer (18)F-EF5 in oncologic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biodistribution and Radiation Dosimetry of 18F-FTC-146 in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. First Evaluation of PET-Based Human Biodistribution and Dosimetry of 18F-FAZA, a Tracer for Imaging Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Image Quality and Quantitative PET Parameters of Low-Dose [18F]FDG PET in a Long Axial Field-of-View PET/CT Scanner - PMC [pmc.ncbi.nlm.nih.gov]
- 24. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of 2'-Deoxy-2'-fluoro-5-ethylarabinosyluracil (FEAU) in Human Plasma and Urine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of 2'-deoxy-2'-fluoro-5-ethylarabinosyluracil (FEAU) in human plasma and urine. The protocols provided herein are designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic, toxicokinetic, or other clinical and preclinical studies. The methodologies for sample preparation—protein precipitation for plasma and solid-phase extraction for urine—are optimized for high recovery and minimal matrix effects. The method has been validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation to ensure reliability, accuracy, and precision.[1][2]
Introduction and Scientific Background
2'-deoxy-2'-fluoro-5-ethylarabinosyluracil (FEAU) is a nucleoside analog with potential applications in various therapeutic areas. Accurate quantification of FEAU in biological matrices like plasma and urine is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to drug development and clinical monitoring.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of pharmaceutical compounds in complex biological fluids.[3] Its ability to separate components based on their interactions with a stationary and mobile phase allows for the precise measurement of analytes like FEAU.[3] This application note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the analysis of polar to moderately nonpolar compounds such as nucleoside analogs.
Causality of Method Choice: The selection of RP-HPLC is based on the physicochemical properties of FEAU. As a nucleoside analog, it possesses sufficient polarity to be soluble in aqueous-organic mobile phases but also has hydrophobic characteristics that allow for retention and separation on a C18 stationary phase. UV detection is chosen for its robustness, cost-effectiveness, and the presence of a chromophore in the uracil ring of FEAU, which allows for sensitive detection.
Materials and Methods
Reagents and Chemicals
-
FEAU Reference Standard (≥98% purity)
-
Internal Standard (IS): Thymidine or a structurally similar, non-interfering compound.
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Formic Acid (or Orthophosphoric Acid)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (with K2-EDTA as anticoagulant)
-
Human Urine
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or mixed-mode)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for nucleoside analogs. The specified dimensions offer a good balance between resolution and analysis time.[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate silanol groups on the column, reducing peak tailing and improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier in RP-HPLC, offering good elution strength and low viscosity. |
| Gradient Program | Start at 5% B, ramp to 40% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min. | A gradient is employed to ensure efficient elution of FEAU and the internal standard while separating them from early-eluting matrix components and late-eluting interferences. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.[4] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection Wavelength | 260 nm | Nucleoside analogs typically exhibit strong absorbance around this wavelength, providing good sensitivity.[6] |
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
FEAU Stock Solution (1 mg/mL): Accurately weigh 10 mg of FEAU reference standard and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the FEAU stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
Plasma Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis and damage the HPLC column.[7] Acetonitrile is a highly efficient precipitating agent.[8]
Step-by-Step Protocol:
-
Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma is recommended).[9]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[10]
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex to dissolve, then transfer to an HPLC vial for injection.
Caption: Protein Precipitation Workflow for Plasma Samples.
Urine Sample Preparation: Solid-Phase Extraction (SPE)
Urine is a less complex matrix than plasma but can contain high concentrations of salts and other polar waste products. Solid-phase extraction (SPE) is an ideal technique for cleaning up urine samples, as it can selectively isolate the analyte of interest while removing interferences, and also allows for sample concentration.[11][12]
Step-by-Step Protocol:
-
Sample Pre-treatment: Centrifuge the urine sample at 3,000 x g for 5 minutes. Dilute 1 mL of the supernatant with 1 mL of 0.1% formic acid in water. Add the IS.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the FEAU and IS from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase, as described in the plasma preparation protocol.
Caption: Solid-Phase Extraction (SPE) Workflow for Urine Samples.
Bioanalytical Method Validation
The method was validated according to the ICH M10 Bioanalytical Method Validation guideline to ensure its suitability for the intended purpose.[2] A full validation was performed for the following parameters[1]:
| Validation Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks at the retention times of FEAU and IS in blank matrix from at least 6 sources. | Ensures the method can differentiate the analyte from endogenous matrix components. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards. | Confirms the relationship between concentration and detector response is linear over a defined range. |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response. Accuracy within ±20% and precision ≤20% CV.[13] | Defines the lowest concentration that can be reliably quantified. |
| Accuracy & Precision | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). Assessed at LLOQ, Low, Medium, and High QC levels (n=5).[13] | Accuracy measures the closeness to the true value, while precision measures the reproducibility of the results.[13] |
| Recovery | Consistent and reproducible recovery is required, but does not need to be 100%. | Measures the efficiency of the extraction process. |
| Matrix Effect | The ratio of analyte peak area in the presence of matrix to the peak area in a neat solution should be consistent across different matrix lots. | Assesses the impact of co-eluting matrix components on analyte ionization/detection. |
| Stability | Analyte concentration remains within ±15% of the initial concentration under various storage conditions (Freeze-thaw, short-term bench-top, long-term storage). | Ensures the analyte is stable in the biological matrix throughout the sample handling and analysis process. |
Conclusion
This application note provides a comprehensive and validated HPLC-UV method for the quantification of FEAU in human plasma and urine. The detailed protocols for sample preparation are optimized for high recovery and removal of matrix interferences. The chromatographic conditions are selected to provide a robust and efficient separation. By adhering to the principles of international bioanalytical validation guidelines, this method is demonstrated to be accurate, precise, and reliable for use in regulated and non-regulated environments, supporting the advancement of drug development and clinical research.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Zhong, S., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Singh, B., & Singh, S. (2020). Development and Validation of RP-HPLC Method for the Estimation of Lercanidipine in Biological Matrices. ResearchGate. [Link]
-
Borges, A., et al. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). Protocols.io. [Link]
-
Scharlab. (n.d.). Sample preparation with solid-phase extraction. [Link]
-
Alhajjaj, Z. (2013). How to prepare plasma samples for HPLC analysis? ResearchGate. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. seejph.com [seejph.com]
- 6. protocols.io [protocols.io]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. japsonline.com [japsonline.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols: Animal Models for Evaluating In Vivo Efficacy of FEAU
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to evaluate the in vivo efficacy of therapies using [¹⁸F]FEAU Positron Emission Tomography (PET). [¹⁸F]FEAU (2'-deoxy-2'-[¹⁸F]fluoro-5-ethyl-1-β-D-arabinofuranosyluracil) is a key radiotracer for non-invasively imaging the expression of the Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk) gene.[1][2][3] This guide details the underlying scientific principles, selection of appropriate animal models for virology and oncology, step-by-step experimental protocols, and robust data analysis methodologies. The objective is to equip researchers with the necessary knowledge to design and execute rigorous, reproducible, and insightful preclinical studies.
Scientific Principles of [¹⁸F]FEAU PET Imaging
Mechanism of Action: The "Reporter Gene" Concept
Positron Emission Tomography (PET) is a functional imaging technique that utilizes radioactive tracers to visualize and measure metabolic processes in vivo.[4][5] The utility of [¹⁸F]FEAU is rooted in its selective phosphorylation and subsequent intracellular trapping by the viral enzyme Herpes Simplex Virus type 1 thymidine kinase (HSV1-TK), but not efficiently by its mammalian counterparts.[6]
-
Uptake: Systemically administered [¹⁸F]FEAU, a nucleoside analog, is transported into both healthy and target cells.
-
Selective Phosphorylation: In cells expressing the HSV1-tk gene (e.g., HSV-infected cells or engineered cancer cells), the HSV1-TK enzyme phosphorylates [¹⁸F]FEAU into [¹⁸F]FEAU-monophosphate.[6]
-
Intracellular Trapping: The charged monophosphate form is unable to exit the cell, leading to its accumulation.
-
Signal Generation: The Fluorine-18 radionuclide decays by emitting a positron.[7] This positron annihilates with a nearby electron, producing two 511 keV gamma photons that are detected by the PET scanner.[5]
This process allows for highly specific visualization of cells expressing HSV1-TK. The intensity of the PET signal is directly proportional to the level of enzyme activity and, by extension, the number of target cells.
Figure 1: Mechanism of [¹⁸F]FEAU Trapping in Target Cells.
Core Applications
-
Oncology & Gene/Cell Therapy: To non-invasively monitor the location, magnitude, and viability of therapeutic cells (e.g., CAR-T, stem cells) or tumors that have been engineered to express the HSV1-tk reporter gene.[8] A decrease in [¹⁸F]FEAU signal following therapy can indicate successful cell killing.
-
Virology: To directly image and quantify the extent of infection by viruses that naturally express thymidine kinase, such as HSV. This is particularly valuable in models of Herpes Simplex Encephalitis (HSE) to assess the efficacy of antiviral drugs.[9][10]
Study Design: Selecting the Appropriate Animal Model
The choice of animal model is the most critical determinant for the clinical relevance of an in vivo efficacy study.[11] All animal experiments must be conducted in compliance with institutional, state, and federal regulations and should be designed following the ARRIVE guidelines to ensure transparent and reproducible reporting.[12][13]
Models for Oncology (HSV1-tk Reporter Gene)
For cancer studies, tumor cells are first transduced to stably express the HSV1-tk gene. The choice of implantation site dictates the model's complexity and clinical relevance.
| Model Type | Implantation Site | Advantages | Disadvantages | Best For |
| Subcutaneous Xenograft | Dorsal flank | Technically simple, easy to monitor tumor growth with calipers, high reproducibility.[14] | Lacks native tumor microenvironment, low metastatic potential.[15] | Initial efficacy screening, dose-response studies. |
| Orthotopic Xenograft | Tissue of origin (e.g., prostate, brain) | Clinically relevant tumor microenvironment, preserves metastatic potential, better predicts human response.[15][16] | Technically demanding surgery, requires imaging to monitor tumor growth, higher variability.[14] | Advanced efficacy studies, metastasis research, evaluating therapies targeting the microenvironment. |
| Patient-Derived Xenograft (PDX) | Subcutaneous or Orthotopic | Preserves genetic and epigenetic diversity of the original patient tumor, better predicts clinical outcomes.[17] | High cost, technically challenging, requires severely immunocompromised mice. | Personalized medicine studies, biomarker discovery. |
Expert Insight: While subcutaneous models are excellent for initial screening due to their simplicity, orthotopic models provide far more clinically translatable data.[18][19] The interaction with the native organ microenvironment significantly influences therapeutic response, a factor completely absent in subcutaneous models.[16]
Models for Virology (Herpes Simplex Encephalitis)
Evaluating antiviral efficacy requires a model that recapitulates key aspects of human disease.
-
Mouse Models: Intranasal or intracranial inoculation of HSV-1 in strains like BALB/c is a common approach to induce encephalitis.[20] These models are well-characterized and cost-effective.
-
Rat Models: Adult rats can also be used to create a reproducible model of HSE with histopathological features similar to the human disease.[10]
-
Guinea Pig Models: The guinea pig is considered the gold standard for studying genital HSV infections and viral reactivation, closely mimicking human disease progression.[21]
Detailed Experimental Protocols
This section provides step-by-step methodologies for conducting a typical in vivo [¹⁸F]FEAU PET/CT imaging study in mice.
Animal Preparation & Anesthesia
Rationale: Proper animal handling is critical for obtaining high-quality, reproducible data. Anesthesia is required to prevent motion artifacts during the scan.[22] Isoflurane is the standard choice as it allows for rapid induction and recovery.
Protocol:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Fasting: Fasting is generally not required for [¹⁸F]FEAU, unlike [¹⁸F]FDG, but ensure consistent feeding schedules across all study groups.
-
Anesthesia Induction: Place the mouse in an induction chamber with 3-4% isoflurane in 100% oxygen (flow rate ~1 L/min).[23][24]
-
Anesthesia Maintenance: Once induced, transfer the mouse to the PET scanner bed equipped with a nose cone delivering 1.5-2% isoflurane for the duration of the procedure.[22][23]
-
Monitoring: Monitor the animal's respiratory rate throughout the scan.[25] Use a warming pad to maintain body temperature at 36-37°C. Apply sterile ophthalmic ointment to prevent corneal drying.[24]
[¹⁸F]FEAU Administration
Rationale: Intravenous tail vein injection ensures rapid and complete bioavailability of the radiotracer. The dose must be carefully measured to allow for accurate quantitative analysis.
Protocol:
-
Dose Calculation: The typical dose for a mouse is 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]FEAU.[1] The final volume should be approximately 100-150 µL.
-
Dose Measurement: Draw the calculated dose into a 0.3 mL insulin syringe. Measure the activity in a dose calibrator. Record this "pre-injection" value.
-
Administration: Gently warm the mouse's tail with a heat lamp to dilate the lateral tail veins. Perform the intravenous (IV) injection.
-
Residual Measurement: After injection, place the syringe back into the dose calibrator to measure any residual activity. Record this "post-injection" value.
-
Net Injected Dose: The true injected dose is calculated as: (Pre-injection Activity) - (Post-injection Activity). This value is crucial for calculating %ID/g.
PET/CT Imaging Workflow
Rationale: A static PET scan is performed after an "uptake" period, allowing the tracer to clear from non-target tissues, thereby improving the signal-to-background ratio. A CT scan is acquired for anatomical co-registration and attenuation correction.
Figure 2: Standardized Workflow for In Vivo [¹⁸F]FEAU PET/CT Imaging.
Protocol:
-
Uptake Period: Allow the animal to remain anesthetized and warm for 60 to 120 minutes post-injection.[2] This time allows for optimal tracer accumulation in target tissues and clearance from blood and non-target organs like muscle.[3]
-
Positioning: Secure the animal on the scanner bed. Ensure the tumor or region of interest is within the scanner's field of view.
-
CT Acquisition: Perform a low-dose CT scan (typically 5-10 minutes) for anatomical localization.
-
PET Acquisition: Perform a static PET scan for 10-20 minutes.
-
Recovery: After imaging, move the animal to a warmed recovery cage and monitor until it is fully ambulatory before returning it to its home cage.[25]
Data Analysis and Interpretation
Image Reconstruction
Reconstruct PET data using a standard algorithm such as Ordered Subsets Expectation Maximization (OSEM). All images must be corrected for radioactive decay, scatter, and attenuation (using the CT data).[26]
Quantitative Metrics
Analysis is performed by drawing regions of interest (ROIs) over the target tissue (e.g., tumor) and reference tissues (e.g., muscle, brain) on the fused PET/CT images.
| Metric | Calculation | Unit | Interpretation & Significance |
| Percent Injected Dose per Gram (%ID/g) | (Activity in ROI [MBq/cc] / Net Injected Dose [MBq]) * 100 | %ID/g | A semi-quantitative measure of tracer uptake, normalized to the injected dose. Assumes tissue density of 1 g/cc.[26] It is a direct measure of tracer accumulation. |
| Standardized Uptake Value (SUV) | (Activity in ROI [MBq/cc] / (Net Injected Dose [MBq] / Animal Weight [g])) | g/mL | Normalizes tracer uptake to both injected dose and body weight. Widely used in clinical PET but can be variable in preclinical studies due to weight fluctuations.[4] |
| Target-to-Background Ratio (TBR) | (Mean activity in Target ROI) / (Mean activity in Background ROI) | Unitless | Provides a measure of signal contrast. A high TBR is indicative of specific tracer uptake. Useful for longitudinal studies to track changes relative to a reference tissue. |
Self-Validation: To ensure the integrity of the results, every study should include:
-
Positive Control: Animals with HSV1-tk expressing tumors/infection that receive a vehicle/placebo treatment.
-
Negative Control: Animals with wild-type (non-HSV1-tk expressing) tumors to confirm the specificity of [¹⁸F]FEAU uptake.
-
Treatment Group: Animals receiving the experimental therapy.
A successful therapy should result in a statistically significant decrease in %ID/g or TBR in the target tissue of the treatment group compared to the positive control group over time.
Biodistribution and Dosimetry
Understanding the whole-body distribution and clearance of [¹⁸F]FEAU is important for interpreting images and for dosimetry calculations. Studies in mice have shown that [¹⁸F]FEAU exhibits low gastrointestinal signal with predominant clearance through the renal system.[3] The highest accumulation of the radiotracer is typically found in the liver, urinary bladder, and kidneys.[28][29] This clearance profile is favorable as it reduces background signal in the abdominal area.
References
-
Penuelas, I., Mazzolini, G., Boan, J. F., Sangro, B., Marti-Climent, J., Ruiz, M., ... & Prieto, J. (2007). Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU. Nature Protocols, 2(2), 416-423. [Link]
-
Serganova, I., Doubrovin, M., Vider, J., Ponomarev, V., Soghomonyan, S., Beresten, T., ... & Blasberg, R. (2007). Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU. Nature Protocols, 2(2), 416-423. [Link]
-
Open MedScience. (n.d.). The Crucial Role of PET Imaging Agents in Modern Medicine. Open MedScience. [Link]
-
Sandweiss, A. J., Jiang, I., & Murray, K. O. (2022). Animal model of HSV-induced-NMDAR Autoimmune Encephalitis affects predominantly female mice. Neurology, 98(18 Supplement), 22. [Link]
-
Liang, Q., Gotts, J., Gona, K., Pal, A., & Kolb, H. C. (2007). Semiautomated radiosynthesis and biological evaluation of [18F]FEAU: a novel PET imaging agent for HSV1-tk/sr39tk reporter gene expression. Nuclear medicine and biology, 34(7), 895-903. [Link]
-
Rutgers Office for Research. (n.d.). PET/CT IMAGING IN MICE AND RATS. Rutgers University. [Link]
-
Wikipedia. (2024). Positron emission tomography. In Wikipedia. [Link]
-
Cai, W., & Chen, X. (2008). HSV1-TK/GFP/Fluc. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Constantinescu, C. C., & Mukherjee, J. (2012). Evaluation of [18F]Mefway Biodistribution and Dosimetry Based on Whole-Body PET Imaging of Mice. Molecular imaging and biology, 14(5), 627–634. [Link]
-
Brun-Pascaud, M., Herreros, E., Aliouat, E. M., & Dei-Cas, E. (1998). Evaluation of drug efficacy by using animal models or in vitro systems. FEMS Immunology & Medical Microbiology, 22(1-2), 173-179. [Link]
-
Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. American journal of nuclear medicine and molecular imaging, 2(1), 55–76. [Link]
-
Mettenleiter, T. C., & Klupp, B. G. (2020). An improved animal model for herpesvirus encephalitis in humans. PLoS pathogens, 16(3), e1008422. [Link]
-
Gu, C., Le Roux, A., Legeay, C., Le Bon, F., Devaux, M., Lacoeuille, F., ... & Gouard, S. (2023). PET imaging and quantification of small animals using a clinical SiPM-based camera. EJNMMI physics, 10(1), 81. [Link]
-
Woo, X. Y., Srivastava, A., Rudin, C. M., Poirier, J. T., & Kris, M. G. (2021). Impact of Subcutaneous Versus Orthotopic Implantations on Patient-Derived Xenograft Transcriptomic Profiles. JCO precision oncology, 5, PO.20.00318. [Link]
-
Kuntner, C., & Stout, D. (2014). Quantitative preclinical PET imaging: opportunities and challenges. Frontiers in physics, 2, 16. [Link]
-
Crown Bioscience. (2023). Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites. Crown Bioscience Blog. [Link]
-
Lopci, E., Cistaro, A., & Giammarile, F. (2012). First evaluation of PET-based human biodistribution and dosimetry of 18F-FAZA, a tracer for imaging tumor hypoxia. Journal of Nuclear Medicine, 53(1), 72-78. [Link]
-
Tjuvajev, J. G., Doubrovin, M., Akhurst, T., Cai, S., Balatoni, J., Alauddin, M. M., ... & Blasberg, R. (2002). Imaging of HSV-tk reporter gene expression: comparison between [18F]FEAU, [18F]FFEAU, and other imaging probes. Journal of Nuclear Medicine, 43(8), 1072-1083. [Link]
-
NC3Rs. (n.d.). The ARRIVE guidelines 2.0. National Centre for the Replacement, Refinement & Reduction of Animals in Research. [Link]
-
Society of Nuclear Medicine and Molecular Imaging. (n.d.). Home. SNMMI. [Link]
-
Biswas, S., & Roy, S. (2022). Small Animal Models to Study Herpes Simplex Virus Infections. Viruses, 14(11), 2394. [Link]
-
MatTek Life Sciences. (n.d.). In Vitro vs In Vivo: Advanced Models to Replace Animals. MatTek. [Link]
-
ResearchGate. (n.d.). Animals used in in vivo efficacy assays Other mammals include mainly... ResearchGate. [Link]
-
Yaghoubi, S. S., & Gambhir, S. S. (2006). Imaging of HSV-tk reporter gene expression: comparison between [18F]FEAU, [18F]FFEAU, and other imaging probes. Journal of Nuclear Medicine, 47(3), 527-528. [Link]
-
Li, Y., & Li, X. (2023). The Impact of PET Imaging on Translational Medicine: Insights from Large-Animal Disease Models. International Journal of Molecular Sciences, 24(23), 16987. [Link]
-
Baringer, J. R., & Griffith, J. F. (1970). Experimental Animal Model for Encephalitis due to Herpes Simplex Virus. The Journal of infectious diseases, 122(4), 335-339. [Link]
-
Crown Bioscience. (n.d.). Orthotopic vs. Subcutaneous Xenograft Models: Key Differences. Crown Bioscience. [Link]
-
Galldiks, N. (2024, June 3). Brain Tumor Imaging Using Amino Acid PET [Video]. YouTube. [Link]
-
Hope, T. A., et al. (2023). SNMMI Procedure Standard/EANM Practice Guideline for SSTR PET: Imaging Neuroendocrine Tumors. Journal of Nuclear Medicine, 64(2), 200-207. [Link]
-
du Sert, N. P., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000411. [Link]
-
Constantinescu, C. C., & Mukherjee, J. (2012). Evaluation of [18F]Mefway biodistribution and dosimetry based on whole-body PET imaging of mice. Molecular imaging and biology, 14(5), 627-634. [Link]
-
Mettenleiter, T. C., & Klupp, B. G. (2020). An improved animal model for herpesvirus encephalitis in humans. PLOS Pathogens, 16(3), e1008422. [Link]
-
SNMMI. (n.d.). Procedure Standards. Society of Nuclear Medicine and Molecular Imaging. [Link]
-
Willemsen, A. T., & van den Hoff, J. (2002). Fundamentals of quantitative PET data analysis. Current pharmaceutical design, 8(16), 1513-1526. [Link]
-
National Cancer Institute. (2019). SOP50102: Positron Emission Tomography (PET)/X-Ray Computerized Tomography (CT) imaging protocol. The Cancer Imaging Archive. [Link]
-
Dabur Research Foundation. (n.d.). Advancing Research Through In-Vivo Animal Models. Dabur Research Foundation. [Link]
-
Wu, J., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(23), 16987. [Link]
-
Piert, M., et al. (2011). Biodistribution and radiation dosimetry of the novel hypoxia PET probe [18F]DiFA and comparison with [18F]FMISO. European journal of nuclear medicine and molecular imaging, 38(1), 126-135. [Link]
-
Hatt, M., et al. (2022). Joint EANM/SNMMI Guideline on Radiomics in Nuclear Medicine. European Association of Nuclear Medicine. [Link]
-
Liu, W., et al. (2020). Comparison of tumor angiogenesis in subcutaneous and orthotopic LNCaP mouse models using contrast-enhanced ultrasound imaging. Translational Cancer Research, 9(4), 2531-2539. [Link]
-
Certis Oncology Solutions. (n.d.). The Subcutaneous Xenograft vs Orthotopic Xenograft Debate. Certis Oncology. [Link]
-
Constantinescu, C. C., et al. (2022). SNMMI Clinical Trials Network Research Series for Technologists: Clinical Research Primer—Use of Imaging Agents in Therapeutic Drug Development and Approval. Journal of Nuclear Medicine Technology, 50(4), 285-291. [Link]
-
Dolbier, W. R., et al. (2013). Radiation Dosimetry and Biodistribution of the Hypoxia Tracer F-18-EF5 in Oncologic Patients. Journal of Nuclear Medicine, 54(7), 1045-1051. [Link]
-
EQUATOR Network. (2023). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. EQUATOR Network. [Link]
-
Kilkenny, C., et al. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. PLoS biology, 8(6), e1000412. [Link]
-
The FEBS Network. (2023). The ARRIVE Guidelines: A framework to plan your next in vivo experiment. FEBS Network. [Link]
Sources
- 1. Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Semiautomated radiosynthesis and biological evaluation of [18F]FEAU: a novel PET imaging agent for HSV1-tk/sr39tk reporter gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 5. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging of HSV-tk Reporter Gene Expression: Comparison Between [18F]FEAU, [18F]FFEAU, and Other Imaging Probes | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. openmedscience.com [openmedscience.com]
- 8. HSV1-TK/GFP/Fluc - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Evaluation of drug efficacy by using animal models or in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 13. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xenograft.org [xenograft.org]
- 15. blog.td2inc.com [blog.td2inc.com]
- 16. Impact of Subcutaneous Versus Orthotopic Implantations on Patient-Derived Xenograft Transcriptomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Comparison of tumor angiogenesis in subcutaneous and orthotopic LNCaP mouse models using contrast-enhanced ultrasound imaging - Liu - Translational Cancer Research [tcr.amegroups.org]
- 19. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 20. An improved animal model for herpesvirus encephalitis in humans | PLOS Pathogens [journals.plos.org]
- 21. mdpi.com [mdpi.com]
- 22. research.rutgers.edu [research.rutgers.edu]
- 23. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A guideline proposal for mice preparation and care in 18F-FDG PET imaging | springermedizin.de [springermedizin.de]
- 25. cancerimagingarchive.net [cancerimagingarchive.net]
- 26. Frontiers | Quantitative preclinical PET imaging: opportunities and challenges [frontiersin.org]
- 27. Fundamentals of quantitative PET data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Evaluation of [18F]Mefway Biodistribution and Dosimetry Based on Whole-Body PET Imaging of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Evaluation of [18F]Mefway biodistribution and dosimetry based on whole-body PET imaging of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring FEAU Incorporation into Viral DNA using Radiolabeled Precursors: An Application Note and Protocol
Introduction: The "Why" Behind Measuring FEAU Incorporation
In the landscape of antiviral drug development, particularly against herpesviruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), understanding the precise mechanism of action of a therapeutic candidate is paramount.[1][2] 2'-deoxy-2'-fluoro-5-ethyl-arabinosyluracil, or FEAU, is a potent nucleoside analog that exemplifies a targeted antiviral strategy.[3] Like many successful antiviral nucleosides, its efficacy hinges on its selective uptake and metabolism by virus-infected cells. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to quantitatively measure the incorporation of radiolabeled FEAU into viral DNA, a critical assay for determining a compound's mechanism of action and antiviral activity.
The core principle of this assay lies in the selective phosphorylation of FEAU by viral thymidine kinase (TK).[4][5] Herpesviruses encode their own TK, which has a broader substrate specificity than its cellular counterpart.[4] This viral enzyme efficiently converts FEAU into its monophosphate form, the first step towards its incorporation into newly synthesized DNA.[5] Host cell kinases then further phosphorylate FEAU monophosphate to its triphosphate derivative, which can be utilized by the viral DNA polymerase. Once incorporated into the growing viral DNA chain, FEAU acts as a chain terminator, halting viral replication.[4] By using a radiolabeled version of FEAU, typically with tritium (³H) or carbon-14 (¹⁴C), we can trace and quantify its journey into the viral genome, providing a direct measure of its antiviral activity at the molecular level.
This guide will delve into the detailed protocols for cell culture, viral infection, radiolabeling, DNA extraction, and quantification of FEAU incorporation using liquid scintillation counting. We will also explore the nuances of experimental design, including the importance of appropriate controls, and provide troubleshooting tips to ensure the generation of robust and reproducible data.
Experimental Workflow Overview
The overall process of measuring radiolabeled FEAU incorporation into viral DNA can be broken down into several key stages. Each stage is critical for the success of the experiment and requires careful planning and execution.
Figure 1: A high-level overview of the experimental workflow for measuring radiolabeled FEAU incorporation into viral DNA.
Key Reagents and Equipment
A successful FEAU incorporation assay requires a well-equipped laboratory with the following key reagents and equipment.
| Category | Item | Purpose |
| Cell Culture | Appropriate host cell line (e.g., Vero, A549, MRC-5)[6][7] | Propagation of virus and host for the assay. |
| Cell culture medium (e.g., DMEM, MEM) with supplements (FBS, antibiotics)[8] | Maintaining cell viability and growth. | |
| Cell culture flasks, plates, and other consumables | Standard cell culture procedures. | |
| Virology | Herpes Simplex Virus (HSV-1, HSV-2) or Varicella-Zoster Virus (VZV) stock | The infectious agent for the assay. |
| Radiolabeling | Radiolabeled FEAU (e.g., [³H]-FEAU) | The tracer molecule to be incorporated into viral DNA. |
| DNA Extraction | DNA extraction kit or reagents (e.g., Proteinase K, lysis buffer, ethanol)[9] | Isolation and purification of total DNA from cells. |
| Quantification | Liquid scintillation counter | Measurement of radioactivity. |
| Scintillation vials and cocktail | Holding the sample and facilitating light emission for counting.[10] | |
| Safety | Personal Protective Equipment (PPE): lab coat, gloves, safety glasses | Protection from biological and radioactive hazards. |
| Biological safety cabinet (Class II) | Safe handling of viruses. | |
| Shielding for radioactive materials | Minimizing radiation exposure. | |
| Radioactive waste disposal containers | Proper disposal of contaminated materials. |
Detailed Protocols
Protocol 1: Cell Culture and Viral Infection
Rationale: The choice of cell line is critical and should be susceptible to infection by the virus of interest and support its replication.[6][7] Proper cell density at the time of infection ensures a consistent and reproducible viral spread. Serum starvation can be employed to synchronize the cell cycle, which may enhance viral replication and subsequent FEAU incorporation.[11][12][13]
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture the chosen cell line (e.g., Vero cells for HSV) in appropriate medium.
-
Trypsinize and seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
(Optional) Cell Cycle Synchronization:
-
Viral Infection:
-
On the day of the experiment, aspirate the medium from the cell monolayers.
-
Infect the cells with the virus (e.g., HSV-1) at a multiplicity of infection (MOI) of 0.1 to 1 PFU/cell in a small volume of serum-free medium.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.[8]
-
After the adsorption period, remove the viral inoculum and wash the cells gently with phosphate-buffered saline (PBS).
-
Add fresh culture medium containing 2% FBS.
-
Protocol 2: Radiolabeling with [³H]-FEAU
Rationale: The concentration of radiolabeled FEAU and the duration of the labeling period are critical parameters that need to be optimized for each experimental system. A concentration that is too low may result in undetectable incorporation, while a concentration that is too high could be cytotoxic.
Step-by-Step Procedure:
-
Preparation of Labeling Medium:
-
Prepare the treatment medium by adding the desired concentration of [³H]-FEAU to the culture medium. A typical starting concentration is 1 µCi/mL.
-
Also prepare a control medium containing a known inhibitor of viral DNA polymerase, such as acyclovir or foscarnet, to serve as a positive control for inhibition.[14][15]
-
Prepare a mock-infected control and an uninfected, untreated control.
-
-
Treatment of Cells:
-
Aspirate the medium from the infected and control cell monolayers.
-
Add the prepared labeling medium to the respective wells.
-
-
Incubation:
-
Incubate the plates at 37°C for the desired time period (e.g., 24 hours). This allows for viral replication and the incorporation of [³H]-FEAU into the newly synthesized viral DNA.
-
Protocol 3: DNA Extraction and Purification
Rationale: A robust DNA extraction method is essential to obtain high-quality DNA free from contaminants that could interfere with downstream quantification.[9][16] The chosen method should efficiently lyse the cells and inactivate nucleases to prevent DNA degradation.[17][18]
Step-by-Step Procedure:
-
Cell Lysis:
-
After the incubation period, aspirate the radioactive medium and dispose of it properly.
-
Wash the cell monolayers twice with ice-cold PBS.
-
Add a lysis buffer (containing a detergent like SDS and a protease like Proteinase K) to each well to lyse the cells and digest proteins.
-
Incubate at 56°C for 2-4 hours, or until the lysate is clear.
-
-
DNA Precipitation:
-
Add an equal volume of isopropanol or two volumes of cold 100% ethanol to precipitate the DNA.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15-30 minutes to pellet the DNA.
-
-
Washing and Resuspension:
-
Carefully decant the supernatant.
-
Wash the DNA pellet with 70% ethanol to remove residual salts and other impurities.
-
Air-dry the pellet briefly and resuspend it in a suitable buffer (e.g., TE buffer).
-
Protocol 4: Quantification by Liquid Scintillation Counting
Rationale: Liquid scintillation counting is a highly sensitive method for quantifying beta-emitting radionuclides like ³H.[19] The sample is mixed with a scintillation cocktail that emits light upon interaction with the radiation, and these light flashes are detected and counted by the instrument.[20]
Step-by-Step Procedure:
-
Sample Preparation:
-
Transfer a known volume of the resuspended DNA sample into a scintillation vial.
-
Add an appropriate volume of scintillation cocktail (typically 5-10 mL) to each vial.
-
Include a background control vial containing only the scintillation cocktail.
-
-
Scintillation Counting:
-
Place the vials in the liquid scintillation counter.
-
Set the appropriate counting parameters for ³H.
-
Count each sample for a sufficient amount of time (e.g., 1-5 minutes) to obtain statistically significant counts.
-
-
Data Analysis:
-
The output from the scintillation counter will be in counts per minute (CPM).
-
To determine the actual amount of radioactivity, it is necessary to convert CPM to disintegrations per minute (DPM) by correcting for the counting efficiency.[20][21] This can be done using a quench curve generated with a set of standards with known DPM and varying levels of a quenching agent.[21]
-
The formula for calculating DPM is: DPM = CPM / Efficiency .[20]
-
The final results should be expressed as DPM per microgram of DNA or per million cells.
-
Data Presentation and Interpretation
The results of the FEAU incorporation assay can be presented in a clear and concise table to facilitate comparison between different experimental conditions.
| Condition | [³H]-FEAU Incorporated (DPM/µg DNA) | % Inhibition |
| Uninfected Control | Baseline | N/A |
| Infected, Untreated | High | 0% |
| Infected + Acyclovir (Positive Control) | Low | >90% |
| Infected + Test Compound (e.g., FEAU) | Varies | Calculated |
Interpretation:
-
A significant increase in [³H]-FEAU incorporation in infected, untreated cells compared to uninfected controls confirms the virus-specific uptake and metabolism of the compound.
-
A dose-dependent decrease in [³H]-FEAU incorporation in the presence of a test compound would indicate its inhibitory effect on viral DNA synthesis.
-
The positive control (e.g., acyclovir) should show a high percentage of inhibition, validating the assay's ability to detect known antiviral agents.
Visualization of the Mechanism
Figure 2: The selective activation and incorporation of FEAU into viral DNA within an infected host cell.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low [³H]-FEAU Incorporation in Infected Cells | - Inefficient viral infection. - Low specific activity of radiolabeled FEAU. - Suboptimal concentration of [³H]-FEAU. - Insufficient incubation time. - Degraded DNA.[18] | - Verify viral titer and optimize MOI. - Use a fresh batch of radiolabeled FEAU with high specific activity. - Perform a dose-response experiment to determine the optimal concentration. - Extend the incubation period. - Ensure proper DNA extraction and handling to prevent degradation. |
| High Background in Uninfected Cells | - Non-specific uptake of [³H]-FEAU. - Contamination of cell cultures. - Incomplete washing of cells. | - Use a lower concentration of [³H]-FEAU. - Test for mycoplasma contamination. - Ensure thorough washing of cell monolayers before harvesting. |
| High Variability Between Replicates | - Inconsistent cell seeding. - Pipetting errors. - Uneven viral infection. | - Use a cell counter for accurate seeding. - Calibrate pipettes and use proper technique. - Gently rock plates during viral adsorption to ensure even distribution of the inoculum. |
| Quenching in Scintillation Counting | - Presence of colored substances in the DNA sample. - High salt concentration. | - Further purify the DNA sample. - Use a quench-resistant scintillation cocktail. - Always use a quench curve to correct for efficiency.[21] |
Safety Considerations
Working with radiolabeled compounds and infectious viruses requires strict adherence to safety protocols.
-
Radiological Safety:
-
Always wear appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
Work in a designated area for handling radioactive materials.
-
Use appropriate shielding (e.g., acrylic) for beta-emitters like ³H.
-
Monitor for contamination regularly using wipe tests.
-
Dispose of all radioactive waste according to institutional guidelines.[22]
-
-
Biological Safety:
-
All work with infectious viruses must be conducted in a Class II biological safety cabinet.
-
Decontaminate all surfaces and equipment with an appropriate disinfectant (e.g., 10% bleach) after use.
-
Follow all institutional guidelines for the handling and disposal of biohazardous materials.
-
Conclusion
The measurement of radiolabeled FEAU incorporation into viral DNA is a powerful and direct method for assessing the antiviral activity and mechanism of action of this promising nucleoside analog. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can generate high-quality, reproducible data to advance their antiviral drug discovery and development programs. The insights gained from these studies are invaluable for understanding how FEAU and other nucleoside analogs effectively combat viral infections at the molecular level.
References
-
University of Wisconsin-Milwaukee. (n.d.). Liquid Scintillation Counting. Retrieved from [Link]
-
Edelmann, F. T. (2021). Have anyone noticed such problems with BrdU incorporation assay? ResearchGate. Retrieved from [Link]
- Langone, J. J. (1980). Tritium (3H) radiolabeling of protein A and antibody to high specific activity: application to cell surface antigen radioimmunoassays. Journal of Immunological Methods, 34(2), 93-106.
- Maurer, H. R. (1981). Comparison of flow cytometric analysis and [3H]thymidine incorporation for measurement of the effects of drug toxicity on lymphocyte stimulation. Cell and Tissue Kinetics, 14(2), 111-120.
- Chen, M. S., Van Nostrand, M., & Oshana, S. C. (1986). Quantitative determination of antiviral nucleoside analog in DNA. Analytical Biochemistry, 156(2), 300-304.
- American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
- Chen, M., Huang, J., Yang, X., Liu, B., Zhang, W., Huang, L., ... & Ge, J. (2012). Serum starvation induced cell cycle synchronization facilitates human somatic cells reprogramming. PloS one, 7(4), e28203.
- Alauddin, M. M., Shah, T. S., Li, Z., Zhang, M., & Conti, P. S. (2014). Synthesis and in vitro evaluation of 5-[18F] fluoroalkyl pyrimidine nucleosides for molecular imaging of herpes simplex virus type-1 thymidine kinase reporter gene expression. Molecules, 19(8), 11629-11645.
- Spector, T., Averett, D. R., Nelson, D. J., Lambe, C. U., Morrison, R. W., St. Clair, M. H., & Furman, P. A. (1985). Susceptibilities of herpes simplex viruses to penciclovir and acyclovir in eight cell lines. Antimicrobial agents and chemotherapy, 28(5), 638-642.
-
Sanquin. (2021). Proliferation assay - 3H thymidine incorporation. Retrieved from [Link]
- Annunziata, G., Maisto, M., Schisano, C., Ciampaglia, R., Narciso, V., Tenore, G. C., & Novellino, E. (2018). Resveratrol as a novel anti-herpes simplex virus nutraceutical agent: an overview. Viruses, 10(9), 473.
-
Ultrassay. (n.d.). Herpes Simplex Virus (HSV) Type 1/2 Detection Kit (Real-time PCR) Instruction for Use. Retrieved from [Link]
-
Capital Resin Corporation. (2023). Best Practices for Labeling Chemical Compounds. Retrieved from [Link]
-
SEQanswers. (n.d.). How to Troubleshoot Common Issues in Sequencing Preparation. Retrieved from [Link]
-
PraxiLabs. (2023). 7 Different DNA Extraction Methods. Retrieved from [Link]
- De Clercq, E. (2004). In vitro methods for testing antiviral drugs. Antiviral research, 62(1), 1-14.
- Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advancements in antiviral drug development: comprehensive insights into design strategies and mechanisms targeting key viral proteins. Nature reviews. Drug discovery, 12(6), 447-464.
-
Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]
-
LabLogic. (n.d.). Quench correction and DPM calculation in Triathler. Retrieved from [Link]
- Chen, M., Huang, J., Yang, X., Liu, B., Zhang, W., Huang, L., ... & Ge, J. (2012). Serum starvation induced cell cycle synchronization facilitates human somatic cells reprogramming. PloS one, 7(4), e28203.
- Cagno, V., Donalisio, M., Civra, A., Volante, M., Veccelli, E., Gibellini, D., ... & Lembo, D. (2012). Inhibition of herpes simplex virus type 1 and type 2 infections by peptide-derivatized dendrimers. Antimicrobial agents and chemotherapy, 56(3), 1335-1342.
- Chaurasiya, N. D., Shukla, S., & Tekwani, B. L. (2017). A combined in vitro assay for evaluation of neurotrophic activity and cytotoxicity. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(6), 667-675.
- Lee, S. H., & Kim, J. (2017). Nucleic acid extraction techniques. Journal of bacteriology and virology, 47(1), 1-8.
-
Institute for Research in Immunology and Cancer. (n.d.). Troubleshooting Your Data. Retrieved from [Link]
-
DiaSorin. (n.d.). LIAISON® HSV-1 Type Specific IgG. Retrieved from [Link]
-
Biology LibreTexts. (2023). Antiviral DNA Synthesis Inhibitors. Retrieved from [Link]
-
Scitek Global. (2023). DNA Extraction Lab Methods. Retrieved from [Link]
-
Columbia University. (n.d.). Liquid Scintillation Counter User Manual. Retrieved from [Link]
- Brooks, N., & Cheltsov, A. V. (2011). Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay. Methods in molecular biology (Clifton, N.J.), 731, 315-325.
-
Bio-Rad. (2020). Top Tips for Troubleshooting Your BrdU Blues. Retrieved from [Link]
- Johnston, S. L., & Siegel, C. S. (1990). Determination of cell line suitability for rapid isolation of herpes simplex virus. Journal of clinical microbiology, 28(11), 2549-2550.
-
CSUSB ScholarWorks. (2018). The Effects of Serum Starvation on Cell Cycle Synchronization. Retrieved from [Link]
-
Division of Research Safety, University of Illinois. (n.d.). Chemical Safety Guide. Retrieved from [Link]
-
JoVE. (2022). In Vitro Transactivation Bioassays to screen for Endocrine Activity. Retrieved from [Link]
- Nicola, A. V., Aguilar, H. C., & Cohen, G. H. (2003). Cellular and viral requirements for rapid endocytic entry of herpes simplex virus. Journal of virology, 77(13), 7524-7532.
- De Clercq, E. (2009). Discovery, design, synthesis, and application of nucleoside/nucleotides. Antiviral chemistry & chemotherapy, 19(4), 153-172.
- Salo, D. P., Laing, J. M., & Aurelian, L. (2016). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. Stem cell reviews and reports, 12(2), 143-157.
- Olker, J. H., Le, C. T., Hornung, M. W., & Degitz, S. J. (2023). In vitro screening of per-and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. Toxicology and Applied Pharmacology, 479, 116694.
-
Protocol Online. (2006). Cell cycle progression and arrest. Retrieved from [Link]
-
Eurofins-Viracor. (n.d.). Herpes Simplex Virus 1 & 2 (HSV-1 & HSV-2) Quantitative Real-time PCR. Retrieved from [Link]
-
UniProt. (n.d.). TK - Thymidine kinase - Human herpesvirus 1 (HHV-1). Retrieved from [Link]
-
Moravek, Inc. (n.d.). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. Retrieved from [Link]
-
Bitesize Bio. (2023). How to perform cell synchronization in specific cell cycle phases. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2020). Assessing utility of thyroid in vitro screening assays through comparisons to observed impacts in vivo. Retrieved from [Link]
Sources
- 1. jmb.or.kr [jmb.or.kr]
- 2. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 3. Synthesis and In Vitro Evaluation of 5-[18F]Fluoroalkyl Pyrimidine Nucleosides for Molecular Imaging of Herpes Simplex Virus Type-1 Thymidine Kinase Reporter Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of cell line suitability for rapid isolation of herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. DNA Purification | DNA Extraction Methods [worldwide.promega.com]
- 10. nrc.gov [nrc.gov]
- 11. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum starvation induced cell cycle synchronization facilitates human somatic cells reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. osha.gov [osha.gov]
- 15. Thymidine Incorporation Assay | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. DNA Extraction Lab Methods - Scitek [scitekglobal.com]
- 17. Quantitative determination of antiviral nucleoside analog in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. genomique.iric.ca [genomique.iric.ca]
- 19. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. uwm.edu [uwm.edu]
- 21. lablogic.com [lablogic.com]
- 22. moravek.com [moravek.com]
Application Notes and Protocols for Utilizing FEAU in Viral Drug Resistance Studies
Introduction: The Evolving Landscape of Antiviral Resistance
The emergence of drug-resistant viral strains poses a significant and ever-present challenge to public health.[1][2] Nucleoside analogs have long been a cornerstone of antiviral therapy, particularly for herpesviruses. However, the selective pressure exerted by these drugs inevitably leads to the selection of resistant variants, necessitating robust methods for monitoring resistance and developing novel therapeutics.[3][4] 2'-deoxy-2'-fluoro-5-ethyl-arabinosyluracil (FEAU) is a potent nucleoside analog with established activity against members of the Herpesviridae family, including Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). Its unique chemical structure offers a valuable tool for researchers studying the mechanisms of viral drug resistance. This guide provides an in-depth exploration of the application of FEAU in this critical area of research, complete with detailed protocols for its characterization.
The Scientific Rationale: Understanding FEAU's Mechanism of Action and Resistance
The efficacy of FEAU, like other nucleoside analogs, is contingent on its metabolic activation within the host cell to its triphosphate form. This process is a key determinant of both its antiviral activity and the mechanisms by which viruses develop resistance.
Bioactivation Cascade: A Double-Edged Sword
FEAU's journey to becoming an active antiviral agent involves a multi-step phosphorylation cascade. This process begins with the crucial first phosphorylation step, which is preferentially catalyzed by a virus-encoded enzyme, such as thymidine kinase (TK) in the case of HSV.[5] This initial step is a major contributor to the selective toxicity of the drug, as it is inefficiently performed in uninfected host cells. Subsequent phosphorylations to the diphosphate and then the active triphosphate form (FEAU-TP) are carried out by host cellular kinases.[5][6]
The active FEAU-TP then acts as a competitive inhibitor of the viral DNA polymerase, vying with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain.[7][8] Upon incorporation, the arabinose sugar moiety of FEAU can disrupt the normal conformation of the DNA, leading to chain termination and the cessation of viral replication.[8]
dot graph FEAU_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
FEAU [label="FEAU", fillcolor="#F1F3F4"]; FEAU_MP [label="FEAU-Monophosphate", fillcolor="#F1F3F4"]; FEAU_DP [label="FEAU-Diphosphate", fillcolor="#F1F3F4"]; FEAU_TP [label="FEAU-Triphosphate", fillcolor="#F1F3F4"]; Viral_DNA_Polymerase [label="Viral DNA\nPolymerase", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Viral_DNA [label="Viral DNA\nReplication", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=plaintext];
FEAU -> FEAU_MP [label="Viral Thymidine\nKinase (TK)"]; FEAU_MP -> FEAU_DP [label="Host Cellular\nKinases"]; FEAU_DP -> FEAU_TP [label="Host Cellular\nKinases"]; FEAU_TP -> Viral_DNA_Polymerase; Viral_DNA_Polymerase -> Viral_DNA; FEAU_TP -> Inhibition [style=invis]; Inhibition -> Viral_DNA_Polymerase [label="Competitive\nInhibition", style=dashed, arrowhead=tee]; } caption: "Figure 1: Mechanism of FEAU Bioactivation and Action."
The Two Faces of Resistance: Target and Activation
Viral resistance to FEAU and other nucleoside analogs typically arises through two primary mechanisms:
-
Impaired Drug Activation: Mutations in the viral thymidine kinase gene are a common cause of resistance. These mutations can lead to a complete loss of TK activity or a change in its substrate specificity, resulting in reduced or absent phosphorylation of FEAU.[9] Without this initial activation step, the drug remains inert and ineffective.
-
Altered Drug Target: Mutations within the viral DNA polymerase gene can also confer resistance.[3][10] These mutations often occur in conserved regions of the enzyme and can decrease the binding affinity of FEAU-TP, allowing the polymerase to more effectively discriminate between the analog and the natural dNTP substrate.[7][9]
Experimental Workflows for Studying FEAU Resistance
A comprehensive investigation into FEAU resistance involves a combination of phenotypic, genotypic, and biochemical assays. This multi-pronged approach allows for the determination of the drug's efficacy, the identification of resistance-conferring mutations, and the characterization of the functional consequences of these mutations.
dot graph Experimental_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start with Wild-Type\nViral Isolate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenotypic_Assay [label="Phenotypic Assay\n(Plaque Reduction)", fillcolor="#F1F3F4"]; Resistance_Selection [label="In Vitro Resistance\nSelection", fillcolor="#FBBC05", fontcolor="#202124"]; Resistant_Isolate [label="Isolate Resistant\nVirus", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Genotypic_Assay [label="Genotypic Assay\n(Sanger Sequencing)", fillcolor="#F1F3F4"]; Biochemical_Assay [label="Biochemical Assay\n(Polymerase Inhibition)", fillcolor="#F1F3F4"]; Data_Analysis [label="Data Analysis and\nCorrelation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Phenotypic_Assay [label="Determine Baseline\nEC50"]; Phenotypic_Assay -> Resistance_Selection; Resistance_Selection -> Resistant_Isolate; Resistant_Isolate -> Phenotypic_Assay [label="Confirm Resistance\n(Increased EC50)"]; Resistant_Isolate -> Genotypic_Assay [label="Identify Mutations in\nTK and DNA Pol"]; Genotypic_Assay -> Biochemical_Assay [label="Characterize Mutant\nEnzyme Kinetics"]; Biochemical_Assay -> Data_Analysis; Phenotypic_Assay -> Data_Analysis; Genotypic_Assay -> Data_Analysis; } caption: "Figure 2: Integrated workflow for FEAU resistance studies."
Detailed Protocols
The following protocols provide step-by-step guidance for the key assays used in the study of FEAU resistance.
Protocol 1: Plaque Reduction Assay for Determining Antiviral Efficacy (EC50)
This assay is the gold standard for quantifying the inhibitory effect of an antiviral compound on a lytic virus.[11]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates
-
Wild-type and putative resistant viral stocks of known titer
-
FEAU stock solution (e.g., 10 mM in DMSO)
-
Growth medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., growth medium containing 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare a serial dilution of FEAU in growth medium. The concentration range should bracket the expected EC50 value. Include a no-drug control.
-
Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Drug Treatment: Remove the viral inoculum and wash the cells once with PBS. Add 2 mL of the prepared FEAU dilutions (or no-drug control) in overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until distinct plaques are visible in the no-drug control wells.
-
Staining: Aspirate the overlay medium and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. The EC50 is the concentration of FEAU that reduces the number of plaques by 50%. This can be determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
| Parameter | Description | Example Value |
| EC50 | The concentration of a drug that gives a half-maximal response. | 0.5 µM |
| CC50 | The concentration of a drug that causes the death of 50% of host cells. | >100 µM |
| Selectivity Index (SI) | The ratio of CC50 to EC50, indicating the therapeutic window of the drug. | >200 |
Protocol 2: Genotypic Analysis of Resistant Viruses
This protocol outlines the process of identifying mutations in the thymidine kinase and DNA polymerase genes of FEAU-resistant viruses.[4][12]
Materials:
-
DNA extraction kit
-
PCR primers specific for the viral thymidine kinase and DNA polymerase genes
-
High-fidelity DNA polymerase for PCR
-
PCR purification kit
-
Sanger sequencing reagents and access to a capillary electrophoresis sequencer
Procedure:
-
Viral DNA Extraction: Isolate viral DNA from the resistant viral stock using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the entire coding regions of the thymidine kinase and DNA polymerase genes using PCR with gene-specific primers. The use of a high-fidelity DNA polymerase is crucial to minimize the introduction of errors during amplification.
-
PCR Product Purification: Purify the PCR products to remove primers, dNTPs, and other reaction components.
-
Sanger Sequencing: Sequence the purified PCR products using the Sanger sequencing method. It is advisable to sequence both strands of the DNA to ensure accuracy.
-
Sequence Analysis: Align the obtained sequences with the wild-type reference sequence to identify any nucleotide changes. Translate the nucleotide sequences into amino acid sequences to determine if the mutations result in a change in the protein.
| Gene | Common Resistance Mutations (Examples from other nucleoside analogs) | Consequence |
| Thymidine Kinase (TK) | Frameshift mutations, premature stop codons, amino acid substitutions in the active site. | Loss of or reduced kinase activity, leading to impaired FEAU phosphorylation. |
| DNA Polymerase | Amino acid substitutions in conserved regions II, III, and VI.[9] | Altered binding affinity for FEAU-TP, leading to reduced inhibition of DNA synthesis. |
Protocol 3: Biochemical Assay for Viral DNA Polymerase Inhibition
This assay directly measures the inhibitory effect of FEAU-TP on the activity of purified wild-type and mutant viral DNA polymerases.
Materials:
-
Purified wild-type and mutant viral DNA polymerase
-
FEAU-triphosphate (FEAU-TP)
-
Activated calf thymus DNA (or a suitable synthetic template-primer)
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [3H]-dTTP)
-
Reaction buffer (containing MgCl2, KCl, and a buffering agent like Tris-HCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, dATP, dCTP, dGTP, a limiting concentration of dTTP, and the radiolabeled dNTP.
-
Inhibitor Addition: Add varying concentrations of FEAU-TP to the reaction mixtures. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reactions by adding cold TCA to precipitate the DNA.
-
DNA Precipitation and Washing: Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol to remove unincorporated nucleotides.
-
Quantification: Measure the amount of incorporated radioactivity on the filters using a scintillation counter.
-
Ki Determination: The inhibition constant (Ki) can be determined by plotting the reaction velocity against the substrate concentration at different inhibitor concentrations (Dixon or Lineweaver-Burk plot). The Ki represents the concentration of inhibitor required to produce half-maximum inhibition.
| Parameter | Description | Expected Outcome for Resistance |
| Km | The Michaelis constant; the substrate concentration at which the reaction velocity is half of Vmax. | May be altered in some resistant mutants. |
| Vmax | The maximum rate of the reaction. | May be reduced in some resistant mutants, indicating a less efficient enzyme. |
| Ki | The inhibition constant; a measure of the inhibitor's binding affinity to the enzyme. | Increased Ki value for the mutant polymerase compared to the wild-type, indicating reduced sensitivity to FEAU-TP. |
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the comprehensive analysis of viral resistance to FEAU. By integrating phenotypic, genotypic, and biochemical approaches, researchers can gain a deep understanding of the molecular mechanisms that drive resistance. This knowledge is not only crucial for monitoring the emergence of resistant strains but also for the rational design of next-generation antiviral agents that can overcome existing resistance mechanisms. Future studies could focus on the role of host cell factors in FEAU metabolism and resistance, as well as the development of high-throughput screening methods to accelerate the discovery of novel antivirals.
References
-
Clinical Info .HIV.gov. (n.d.). Laboratory Testing: Drug-Resistance Testing. NIH. Retrieved from [Link]
-
White Rose Research Online. (2024, August 27). Viral DNA polymerase structures reveal mechanisms of antiviral drug resistance. Retrieved from [Link]
-
British Journal of Ophthalmology. (2026, January 23). Antimicrobial resistance surveillance: lessons learnt from large databases of antimicrobial resistance genes. Retrieved from [Link]
-
MDPI. (n.d.). Small Molecule Drugs Targeting Viral Polymerases. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition of herpes simplex virus-induced DNA polymerases and cellular DNA polymerase alpha by triphosphates of acyclic guanosine analogs. Retrieved from [Link]
-
PMC. (n.d.). Inhibition of cellular alpha and virally induced deoxyribonucleic acid polymerases by the triphosphate of acyclovir. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of viral DNA polymerase inhibitors against KSHV.... Retrieved from [Link]
-
PMC. (n.d.). In vitro methods for testing antiviral drugs. Retrieved from [Link]
-
PubMed. (n.d.). Interaction of DNA polymerase and nucleotide analog triphosphates. Retrieved from [Link]
-
Oxford Academic. (2023, October 31). Inhibitors of Viral DNA Polymerase. Retrieved from [Link]
-
PubMed. (n.d.). Baseline sensitivity of HSV-1 and HSV-2 clinical isolates and defined acyclovir-resistant strains to the helicase-primase inhibitor pritelivir. Retrieved from [Link]
-
PubMed. (n.d.). DNA polymerase mutations in drug-resistant herpes simplex virus mutants determine in vivo neurovirulence and drug-enzyme interactions. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.10. Antiviral Plaque Reduction Assay. Retrieved from [Link]
-
PubMed. (n.d.). Phosphorylation events during viral infections provide potential therapeutic targets. Retrieved from [Link]
-
PMC. (n.d.). Practical updates in clinical antiviral resistance testing. Retrieved from [Link]
-
PubMed. (n.d.). Genotypic analysis methods for detection of drug resistance mutations in the HIV-1 proteinase and reverse transcriptase genes. Retrieved from [Link]
-
Frontiers. (n.d.). Phosphorylation of plant virus proteins: Analysis methods and biological functions. Retrieved from [Link]
-
PubMed. (n.d.). Selected phenotypic assays used to evaluate antiviral resistance and viral fitness of hepatitis B virus and its variants. Retrieved from [Link]
-
ResearchGate. (n.d.). *Antiviral activity against HSV-2 EC50 half maximal effective concentration. Retrieved from [Link]
-
PMC. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]
-
PMC. (n.d.). Mutations Conferring Resistance to Viral DNA Polymerase Inhibitors in Camelpox Virus Give Different Drug-Susceptibility Profiles in Vaccinia Virus. Retrieved from [Link]
-
PMC. (n.d.). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. Retrieved from [Link]
-
Karger Publishers. (2014, July 15). Selected Phenotypic Assays Used to Evaluate Antiviral Resistance and Viral Fitness of Hepatitis B Virus and Its Variants. Retrieved from [Link]
-
PMC. (n.d.). Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development. Retrieved from [Link]
-
MDPI. (n.d.). Poxviruses Bearing DNA Polymerase Mutations Show Complex Patterns of Cross-Resistance. Retrieved from [Link]
-
ANRS. (n.d.). HIV-1 genotypic drug resistance interpretation's algorithms. Retrieved from [Link]
-
PMC. (n.d.). Editorial overview: Engineering for viral resistance. Retrieved from [Link]
-
HIV Management Guidelines. (n.d.). Antiretroviral drug resistance testing. Retrieved from [Link]
-
Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]
-
Inveready. (n.d.). Antiviral compound against HSV-1 and HSV-2 aciclovir resistant strains. Retrieved from [Link]
-
PMC. (n.d.). Phosphorylation events during viral infections provide potential therapeutic targets. Retrieved from [Link]
-
Stanford University. (n.d.). Genotype-Phenotype Discordances. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Inhibition of eIF2α Kinases by Viral and Small Molecule Inhibitors. Retrieved from [Link]
-
YouTube. (2022, May 12). Tips and Techniques for Propagating your Viral Strains. Retrieved from [Link]
-
ResearchGate. (n.d.). Activity of MCPN analogues against HSV-1. The EC50 data are from a.... Retrieved from [Link]
-
American Society for Microbiology. (2006, October 9). Plaque Assay Protocols. Retrieved from [Link]
-
bioRxiv. (2025, June 3). Global Landscape of Human Kinase Motifs in Viral Proteomes. Retrieved from [Link]
-
YouTube. (2025, December 1). FF HIV Resistance: HIV Virology - The Road to Resistance. Retrieved from [Link]
Sources
- 1. bjo.bmj.com [bjo.bmj.com]
- 2. youtube.com [youtube.com]
- 3. Poxviruses Bearing DNA Polymerase Mutations Show Complex Patterns of Cross-Resistance | MDPI [mdpi.com]
- 4. Editorial overview: Engineering for viral resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation events during viral infections provide potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of herpes simplex virus-induced DNA polymerases and cellular DNA polymerase alpha by triphosphates of acyclic guanosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of DNA polymerase and nucleotide analog triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA polymerase mutations in drug-resistant herpes simplex virus mutants determine in vivo neurovirulence and drug-enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
Harnessing 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil ([18F]FEAU) as a Premier Molecular Probe for In Vivo Reporter Gene Imaging
An Application and Protocol Guide for Researchers
Foundational Principles: Why [18F]FEAU?
The ability to non-invasively monitor the location, magnitude, and duration of gene expression or the fate of cellular therapies in a living subject is paramount for translational medicine.[1] Reporter gene imaging systems address this need, and the combination of the Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk) reporter gene with the [18F]FEAU PET probe represents a robust and widely validated platform.[2][3]
FEAU is a pyrimidine nucleoside analog.[1] Its utility as an imaging probe is rooted in a critical biochemical distinction: the HSV1-tk enzyme exhibits a vastly greater affinity for phosphorylating FEAU compared to its mammalian thymidine kinase counterparts.[4][5] This preferential phosphorylation is the cornerstone of its specificity.
Mechanism of Action: The Molecular Trap
The process, often termed "molecular trapping," is a sequential mechanism that ensures the probe accumulates only within target cells.
-
Cellular Entry: As a nucleoside analog, [18F]FEAU is transported across the cell membrane into the cytoplasm. This process occurs in all cells, regardless of reporter gene expression.
-
Selective Phosphorylation: In cells engineered to express the HSV1-tk gene, the enzyme recognizes [18F]FEAU and catalyzes the transfer of a phosphate group, converting it to [18F]FEAU-monophosphate.[6] Mammalian kinases are inefficient at this conversion, meaning negligible phosphorylation occurs in non-target cells.[4]
-
Ionic Sequestration: The newly formed [18F]FEAU-monophosphate is a charged molecule. This negative charge prevents it from diffusing back across the nonpolar lipid cell membrane. It is effectively trapped inside the cell.
-
Signal Amplification: Further phosphorylation by cellular kinases can occur, but the initial trapping at the monophosphate stage is the rate-limiting and specificity-determining step. This intracellular accumulation of the 18F radionuclide allows for sensitive detection by a PET scanner.
The result is a high-contrast image where the PET signal directly correlates with the presence and activity of the HSV1-tk reporter gene.
Probe Characteristics and Comparative Analysis
[18F]FEAU is one of several nucleoside analogs developed for imaging HSV1-tk expression. Its selection for a given study should be based on an understanding of its properties relative to other available probes.
| Property | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil (FEAU) |
| Chemical Formula | C₁₁H₁₅FN₂O₅[7] |
| Molecular Weight | 274.25 g/mol [7] |
| Radionuclide | Fluorine-18 (18F) |
| 18F Half-life | ~110 minutes |
| Primary Application | PET imaging of HSV1-tk reporter gene expression.[2] |
Studies comparing various probes have demonstrated that [3H]FEAU exhibits high accumulation and selectivity for both wild-type HSV1-tk and the common mutant HSV1-sr39tk in cell culture, making it a promising candidate for in vivo imaging applications.[8] This favorable profile suggests that radiolabeled FEAU can provide a strong signal-to-noise ratio, which is critical for clear and quantifiable imaging results.
Experimental Protocols
The following protocols provide a validated framework for the use of FEAU. Adherence to these steps, including the use of appropriate controls, is critical for generating trustworthy and reproducible data.
Protocol 1: In Vitro [3H]FEAU Uptake Assay for Cell Line Validation
Objective: To quantify the specific uptake of radiolabeled FEAU in cells expressing the HSV1-tk gene versus control cells, thereby validating the cell system before progressing to more complex in vivo studies.
Rationale: This assay provides a quantitative measure of reporter gene function. By comparing uptake in HSV1-tk positive cells to negative controls, one can confirm the specificity of the probe and the functionality of the expressed enzyme. This is a crucial quality control step that prevents costly and time-consuming failures in subsequent animal imaging experiments.
Materials:
-
C6 or other suitable host cell line
-
C6 cells stably transfected with HSV1-tk (or gene of interest + HSV1-tk)
-
[3H]FEAU (tritiated FEAU)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[9][10]
-
Phosphate-Buffered Saline (PBS)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Plating: Seed the HSV1-tk expressing cells and the parental (control) cells into 24-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Culture overnight under standard conditions (37°C, 5% CO₂).[11]
-
Probe Incubation: The next day, remove the culture medium. Wash the cells once with warm PBS.
-
Add 500 µL of fresh, pre-warmed culture medium containing [3H]FEAU (final concentration typically 1-5 µCi/mL) to each well.
-
Incubate the plates for a defined period (e.g., 30, 60, 120 minutes) at 37°C. A time-course experiment is recommended to determine optimal incubation time.
-
Washing: To terminate uptake, rapidly aspirate the radioactive medium and wash the cells three times with 1 mL of ice-cold PBS per well. This step is critical to remove non-specifically bound or extracellular probe.
-
Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for 20-30 minutes at room temperature to ensure complete cell lysis.
-
Quantification:
-
Transfer an aliquot of the lysate (e.g., 400 µL) to a scintillation vial. Add 4-5 mL of scintillation fluid, mix well, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Use the remaining lysate to determine the total protein concentration in each well using a standard protein assay.
-
-
Data Analysis: Normalize the CPM for each well to its protein content (CPM/mg protein). Calculate the ratio of uptake in HSV1-tk positive cells versus control cells. A high ratio (typically >10-fold) indicates specific uptake and a successfully engineered cell line.
Protocol 2: In Vivo [18F]FEAU PET/CT Imaging in Small Animal Models
Objective: To non-invasively visualize and quantify the biodistribution of HSV1-tk expressing cells (e.g., tumor cells, transplanted stem cells) in a living animal.
Rationale: PET/CT combines the functional data from PET with the anatomical information from CT, allowing for precise localization of the signal.[12] This protocol is designed to maximize signal-to-background ratio and ensure animal welfare.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts of HSV1-tk positive and control cells on opposite flanks)
-
[18F]FEAU (synthesis is a specialized radiochemistry procedure)[2][13]
-
Anesthesia (e.g., isoflurane)
-
Micro-PET/CT scanner
-
Sterile saline for injection
-
Insulin syringes
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours prior to imaging. This helps reduce background signal, particularly if there is any potential for uptake in metabolically active tissues like brown fat.[14] Water should be available ad libitum.
-
Maintain the animal's body temperature using a heating pad before and during the procedure to minimize stress and prevent anesthesia-induced hypothermia.[15]
-
-
Radiotracer Administration:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Administer ~0.1 mCi (3.7 MBq) of [18F]FEAU via tail vein injection in a total volume of 100-150 µL of sterile saline.[2] Note the exact dose and time of injection for decay correction.
-
-
Uptake Phase:
-
PET/CT Imaging:
-
At the end of the uptake period, re-anesthetize the animal and position it on the scanner bed.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Immediately following the CT, acquire a static PET scan (typically 10-20 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for decay, scatter, and attenuation.
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) over the HSV1-tk positive tumor, the control tumor, and other relevant organs (e.g., muscle, liver) to quantify radiotracer uptake.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g). A significantly higher %ID/g in the target tissue compared to control tissue and background confirms specific probe accumulation.
-
Applications in Drug Development and Clinical Translation
The use of [18F]FEAU PET extends across the preclinical and clinical research landscape, providing critical insights for therapeutic development.
-
Monitoring Gene Therapy: It allows for direct visualization of the location and persistence of transgene expression, which is essential for assessing the efficacy and safety of gene delivery vectors.[1]
-
Tracking Cell Therapies: By co-expressing HSV1-tk in therapeutic cells (e.g., CAR-T cells, stem cells), researchers can track their migration, engraftment, and viability over time.[16] This information is invaluable for optimizing dosing and delivery routes.
-
Suicide Gene Therapy: The HSV1-tk gene is also a "suicide gene."[6][18] In its presence, prodrugs like ganciclovir (GCV) are converted into toxic metabolites, killing the cell.[18] [18F]FEAU PET can be used to confirm the location of these HSV1-tk expressing cells before administering the prodrug, adding a layer of safety and confirming the target for therapy.
Given the long-term nature of gene and cell therapies, regulatory bodies like the FDA recommend extended follow-up to monitor for delayed adverse events and long-term efficacy.[19][20][21] Non-invasive imaging with probes like [18F]FEAU can be a vital component of this long-term monitoring strategy.[22]
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in vivo | Inadequate fasting; animal hypothermia activating brown fat; poor radiotracer purity. | Ensure 4-6 hour fast. Maintain animal's core temperature throughout the experiment. Verify radiochemical purity of [18F]FEAU. |
| Low signal in target tissue | Poor transgene expression; cell death; incorrect probe administration (e.g., subcutaneous instead of IV). | Validate cell line with in vitro uptake assay (Protocol 1). Assess cell viability post-transplantation. Confirm IV injection success (e.g., by observing initial bolus pass through the heart). |
| No difference between target and control cells (in vitro) | Poor transfection/transduction efficiency; inactive HSV1-tk enzyme; cell line mix-up. | Re-evaluate transfection/transduction protocol. Sequence the HSV1-tk gene to check for mutations. Perform cell line authentication. |
References
- 1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil - Vulcanchem.
- Herpes Simplex Virus Thymidine Kinase Imaging in Mice with (1-(2'-deoxy-2'-[18F]fluoro-beta-D-arabinofuranosyl)-5-ethyluracil). National Institutes of Health.
- PET imaging of HSV1-tk mutants with acquired specificity toward pyrimidine- and acycloguanosine-based radiotracers. National Institutes of Health.
- Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Journal of Medicinal Chemistry.
- [18F]Fluoroestradiol-PET/CT Imaging of Invasive Lobular Carcinoma. ClinicalTrials.gov.
- Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. National Institutes of Health.
- Positron emission tomography (PET) imaging with 18F-based radiotracers. National Institutes of Health.
- Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets. Frontiers.
- Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU. PubMed.
- Cell Culture Protocols. Thermo Fisher Scientific.
- 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil. PubChem.
- Comparison of [14C]FMAU, [3H]FEAU, [14C]FIAU, and [3H]PCV for monitoring reporter gene expression of wild type and mutant herpes simplex virus type 1 thymidine kinase in cell culture. PubMed.
- PET imaging of herpes simplex virus type 1 thymidine kinase (HSV1-tk) or mutant HSV1-sr39tk reporter gene expression in mice and humans using [18F]FHBG. PubMed.
- EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3. National Institutes of Health.
- Options for imaging cellular therapeutics in vivo: a multi-stakeholder perspective. National Institutes of Health.
- In Vivo Cell Tracking Using PET: Opportunities and Challenges for Clinical Translation in Oncology. MDPI.
- Simultaneous determination of 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl) uracil (FAU) and 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl) 5-methyluracil (FMAU) in human plasma by liquid chromatography/tandem mass spectrometry. PubMed.
- Long Term Follow-Up After Administration of Human Gene Therapy Products; Guidance for Industry. U.S. Food & Drug Administration.
- What is PET Imaging and How is it Used in Clinical Trials? Banook.
- Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
- In vivo 18F-FDG-PET imaging in mouse atherosclerosis. ResearchGate.
- Protocols for Cell culture techniques. Abcam.
- In-Vivo MRI and PET Imaging. YouTube.
- Long-Term Follow-Up in Gene Therapy Trials: Ensuring Patient Engagement & Regulatory Compliance. Premier Research.
- Overview of HSV-Thymidine Kinase. Creative Biolabs.
- General protocol for the culture of adherent mammalian cell lines. protocols.io.
- Clinical cell therapy imaging using a perfluorocarbon tracer and fluorine-19 MRI. National Institutes of Health.
- Cell Culture Protocols.
- Clinical Cell Therapy Imaging Using a Perfluorocarbon Tracer and Fluorine-19 MRI.
- Long-term Follow-up for Gene Therapies – Innovative, Patient-centered Approaches. IQVIA.
- In vivo functional imaging with SPECT and PET. ResearchGate.
- Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience.
- The clinical use of tau-PET: its value and limitations. VJNeurology.
- PET Research Trials and Neuroimaging. BioPharma Services.
- Essential protocols for animal cell culture. QIAGEN.
- TK - Thymidine kinase - Human herpesvirus 1 (HHV-1). UniProt.
- Strengthening Postapproval Monitoring: FDA's Draft Guidance on Cell & Gene Therapy Products. Advarra.
- Society of Nuclear Medicine Procedure Guideline for FDG PET Brain Imaging. SNMMI.
- A primer on in vivo cell tracking using MRI. Frontiers.
- Fluorine-18 radiolabeling and radiopharmacological characterization of a benzodioxolylpyrimidine-based radiotracer targeting the receptor tyrosine kinase EphB4. PubMed.
- Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Frontiers.
- Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. MDPI.
Sources
- 1. 1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil (1417190-75-0) for sale [vulcanchem.com]
- 2. Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET imaging of herpes simplex virus type 1 thymidine kinase (HSV1-tk) or mutant HSV1-sr39tk reporter gene expression in mice and humans using [18F]FHBG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herpes Simplex Virus Thymidine Kinase Imaging in Mice with (1-(2’-deoxy-2’-[18F] fluoro-1-β-D-arabinofuranosyl)-5-iodouracil) and metabolite (1-(2’-deoxy-2’-[18F] fluoro-1-β-D-arabinofuranosyl)-5-uracil) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets [frontiersin.org]
- 7. 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | C11H15FN2O5 | CID 174316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparison of [14C]FMAU, [3H]FEAU, [14C]FIAU, and [3H]PCV for monitoring reporter gene expression of wild type and mutant herpes simplex virus type 1 thymidine kinase in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Protocols for Cell culture techniques | Abcam [abcam.com]
- 11. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 12. banook.com [banook.com]
- 13. openmedscience.com [openmedscience.com]
- 14. snmmi.org [snmmi.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of HSV-Thymidine Kinase - Creative Biolabs [creative-biolabs.com]
- 19. fda.gov [fda.gov]
- 20. premier-research.com [premier-research.com]
- 21. iqvia.com [iqvia.com]
- 22. Strengthening Postapproval Monitoring: FDA’s Draft Guidance on Cell & Gene Therapy Products [thefdalawblog.com]
Determining the Inhibition Constant (Kᵢ) of FEAU for Viral Thymidine Kinase: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the inhibition constant (Kᵢ) of 2'-deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) for viral thymidine kinase (TK). FEAU is a well-established substrate for herpes simplex virus type 1 thymidine kinase (HSV-1 TK) and is utilized as a positron emission tomography (PET) imaging probe for reporter gene expression.[1][2][3][4] Understanding its inhibitory kinetics is crucial for optimizing its use and for the development of novel antiviral therapeutics. This document outlines the theoretical background, provides detailed step-by-step protocols for a radioenzymatic assay, and explains the data analysis required to calculate the Kᵢ value, thereby offering a robust framework for characterizing the interaction of FEAU and other nucleoside analogs with viral TK.
Introduction: The Significance of FEAU and Viral Thymidine Kinase
Herpes simplex virus thymidine kinase (HSV-TK) is a key enzyme in the viral replication cycle and a critical target for antiviral drug development.[5][6] Unlike their mammalian counterparts, viral TKs exhibit a broader substrate specificity, a property that has been exploited for both antiviral therapy and gene imaging.[6][7] Nucleoside analogs, such as FEAU, can be selectively phosphorylated by viral TK within infected cells. This phosphorylation traps the analog intracellularly, forming the basis for its therapeutic action and its use as an imaging agent.[1][3]
The inhibition constant, Kᵢ, is a critical parameter that quantitatively describes the binding affinity of an inhibitor to an enzyme. A lower Kᵢ value signifies a higher binding affinity. For FEAU, determining the Kᵢ for viral TK is essential for:
-
Mechanistic Understanding: Elucidating the precise nature of the interaction between FEAU and the viral enzyme's active site.
-
Drug Development: Providing a benchmark for the development of new antiviral agents with improved potency and selectivity.
-
PET Probe Optimization: Understanding the kinetic properties of FEAU to enhance its efficacy as a PET imaging agent for monitoring gene therapy.[2]
This guide will focus on a competitive inhibition model, as FEAU competes with the natural substrate, thymidine, for binding to the active site of viral TK. The Kᵢ will be determined from the IC₅₀ value using the Cheng-Prusoff equation.[2]
Materials and Reagents
This section details the necessary materials and reagents for performing the enzymatic assay. All reagents should be of molecular biology grade or higher.
| Reagent | Supplier (Example) | Purpose |
| Recombinant Viral Thymidine Kinase (e.g., HSV-1 TK) | Commercially available | Enzyme source |
| [³H]-Thymidine | PerkinElmer, Amersham | Radiolabeled substrate |
| FEAU | Sigma-Aldrich, Tocris | Inhibitor |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | Phosphate donor |
| MgCl₂ (Magnesium Chloride) | Thermo Fisher Scientific | Cofactor for TK activity |
| DTT (Dithiothreitol) | Sigma-Aldrich | Reducing agent to maintain enzyme stability |
| Tris-HCl Buffer (pH 7.5) | Thermo Fisher Scientific | Assay buffer |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | Stabilizing agent for the enzyme |
| DEAE-Cellulose Filter Discs | Whatman | Separation of phosphorylated and unphosphorylated substrate |
| Scintillation Cocktail | PerkinElmer | For radioactive counting |
| 96-well Microplates | Corning | Reaction vessel |
| Liquid Scintillation Counter | Beckman Coulter, PerkinElmer | Detection of radioactivity |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 96-well plate format to allow for the testing of multiple inhibitor concentrations simultaneously. The principle of the assay is to measure the amount of radiolabeled thymidine that is phosphorylated by the viral TK in the presence of varying concentrations of FEAU.
Preparation of Reagents
Expert Insight: The stability of the enzyme is critical for reproducible results. Prepare the enzyme dilution just before use and keep it on ice. The concentration of the radiolabeled substrate should be close to its Michaelis-Menten constant (Kₘ) for the enzyme to ensure sensitivity to competitive inhibition.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA.
-
Enzyme Stock: Prepare a stock solution of recombinant viral TK in assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate for the duration of the incubation.
-
Substrate Mix: Prepare a working solution of [³H]-Thymidine and unlabeled thymidine in assay buffer. The final concentration of thymidine in the assay should be approximately its Kₘ value for the viral TK.
-
Inhibitor (FEAU) Dilutions: Prepare a serial dilution of FEAU in the assay buffer. The concentration range should span at least three orders of magnitude, centered around the expected IC₅₀ value.
Enzymatic Reaction Workflow
The following diagram illustrates the workflow for the enzymatic assay.
Caption: Workflow for determining the Ki of FEAU for viral thymidine kinase.
Detailed Assay Steps
-
Plate Setup: To each well of a 96-well microplate, add the following in order:
-
Assay Buffer
-
FEAU solution of varying concentrations (or buffer for the control wells).
-
Viral TK solution.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the [³H]-Thymidine substrate mix to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by spotting a defined volume from each well onto separate, labeled DEAE-cellulose filter discs. The phosphorylated [³H]-thymidine monophosphate will bind to the positively charged filter paper, while the unphosphorylated [³H]-thymidine will not.
-
Washing: Wash the filter discs three times with a wash buffer (e.g., 95% ethanol) to remove any unbound [³H]-thymidine.
-
Drying: Dry the filter discs completely under a heat lamp or in an oven.
-
Counting: Place each filter disc in a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
The raw data (CPM) will be used to determine the IC₅₀ of FEAU, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The Kᵢ can then be calculated from the IC₅₀.
Calculating Percent Inhibition
For each concentration of FEAU, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (CPMinhibitor - CPMbackground) / (CPMcontrol - CPMbackground))
Where:
-
CPMinhibitor is the CPM in the presence of FEAU.
-
CPMcontrol is the CPM in the absence of FEAU (maximum enzyme activity).
-
CPMbackground is the CPM in the absence of the enzyme.
Determining the IC₅₀
Plot the percent inhibition as a function of the logarithm of the FEAU concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ value will be determined from this curve.
Calculating the Kᵢ using the Cheng-Prusoff Equation
For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation:[2]
Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Where:
-
[S] is the concentration of the substrate ([³H]-Thymidine) used in the assay.
-
Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.
Trustworthiness Check: To validate the competitive inhibition mechanism, it is recommended to perform the experiment at multiple substrate concentrations. A competitive inhibitor will increase the apparent Kₘ of the substrate without affecting the Vₘₐₓ.
Expected Results
Based on published literature, the Kᵢ of FEAU for HSV-1 and HSV-2 encoded thymidine kinases are approximately 0.6 µM and 0.74 µM, respectively. The results obtained from this protocol should be in a similar range, although variations may occur depending on the specific recombinant enzyme and assay conditions used.
Conclusion
This application note provides a robust and reliable protocol for determining the inhibition constant (Kᵢ) of FEAU for viral thymidine kinase. By following the detailed steps for the enzymatic assay and data analysis, researchers can accurately characterize the inhibitory properties of FEAU and other nucleoside analogs. This information is invaluable for advancing our understanding of viral enzyme kinetics and for the development of novel diagnostic and therapeutic strategies targeting viral diseases.
References
-
Alauddin, M. M., Shahinian, A., Gordon, E. M., & Conti, P. S. (2005). Evaluation of 2'-deoxy-2'-fluoro-5-[18F]fluoroethyl-1-beta-D-arabinofuranosyl uracil as a PET imaging agent for HSV1-tk reporter gene expression. Nuclear Medicine and Biology, 32(8), 811–819. [Link]
-
Buursma, A. R., et al. (2006). 18F-FEAU as a radiotracer for herpes simplex virus thymidine kinase gene expression: in-vitro comparison with other PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 33(1), 68-76. [Link]
-
Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
-
Chou, T. C., et al. (1987). Synthesis and Biological Effects of 2'-Fluoro-5-Ethyl-1-beta-D-Arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 31(10), 1542–1546. [Link]
-
Liang, Q., et al. (2007). Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU. European Journal of Nuclear Medicine and Molecular Imaging, 34(6), 822-829. [Link]
-
Min, J. J., & Gambhir, S. S. (2004). A Semiautomated Radiosynthesis and Biological Evaluation of [18F]FEAU: A Novel PET Imaging Agent for HSV1-tk/sr39tk Reporter Gene Expression. Molecular Imaging, 3(2), 94-101. [Link]
-
Watkins, A. M., et al. (1998). Inhibition of virus-encoded thymidine kinase suppresses herpes simplex virus replication in vitro and in vivo. Antiviral Chemistry & Chemotherapy, 9(6), 505-514. [Link]
-
Wiebe, L. I., et al. (2008). Imaging of HSV-tk Reporter Gene Expression: Comparison Between [18F]FEAU, [18F]FFEAU, and Other Imaging Probes. Journal of Nuclear Medicine, 49(5), 807-814. [Link]
-
Yaghoubi, S. S., & Gambhir, S. S. (2006). Measuring herpes simplex virus thymidine kinase reporter gene expression in vitro. Nature Protocols, 1(4), 2137–2142. [Link]
-
Zhang, L., et al. (2019). Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets. Frontiers in Microbiology, 10, 1023. [Link]
-
Wikipedia contributors. (2023, December 1). Thymidine kinase from herpesvirus. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. EP1856275B1 - A method and kit for determination of thymidine kinase activity and use thereof - Google Patents [patents.google.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. Enzyme Activity Measurement for Thymidine Kinase [creative-enzymes.com]
- 7. demeditec.com [demeditec.com]
Application Note: A Practical Guide to Utilizing FEAU for the Inhibition of Epstein-Barr Virus Replication
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Epstein-Barr virus (EBV), a human herpesvirus that infects over 90% of the world's population, is the primary cause of infectious mononucleosis and is linked to several malignancies, including Burkitt lymphoma, nasopharyngeal carcinoma, and post-transplant lymphoproliferative diseases[1][2]. EBV establishes a lifelong latent infection within host B lymphocytes, with periodic reactivation into a lytic cycle that produces new virions[2]. Disrupting this lytic replication is a key strategy for treating EBV-related diseases[2]. This guide provides a detailed overview and protocols for using FEAU (1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)ethyluracil), a potent nucleoside analog, to study the inhibition of EBV lytic replication in cell culture.
Section 1: Mechanism of FEAU Action Against EBV
FEAU is a nucleoside analog that demonstrates high selectivity and potent inhibitory activity against herpesviruses[3][4]. Its mechanism relies on the enzymatic activity present within virus-infected cells, which ensures targeted action with minimal impact on uninfected host cells.
Pillar 1: Selective Phosphorylation by Viral Thymidine Kinase (TK) The selectivity of FEAU hinges on its preferential phosphorylation by viral thymidine kinase (TK) over cellular TK[5]. In EBV-infected cells undergoing lytic replication, the virus expresses its own TK. This enzyme recognizes FEAU as a substrate and efficiently converts it into FEAU monophosphate. Host cell kinases then further phosphorylate it to the active triphosphate form, FEAU-TP[6]. This initial phosphorylation step is significantly less efficient in uninfected cells, concentrating the active drug primarily where it is needed.
Pillar 2: Inhibition of Viral DNA Polymerase The active metabolite, FEAU-TP, acts as a potent inhibitor of the EBV DNA polymerase[7]. While it is not incorporated into the viral DNA, FEAU-TP uniquely inhibits the polymerase's elongation, nucleotide turnover, and 3'-to-5' exonuclease (proofreading) activities[7]. This multi-pronged inhibition effectively halts the replication of the viral genome, preventing the production of new, infectious virions. The inhibitory effect on human DNA polymerases is substantially lower, contributing to the compound's favorable therapeutic index[7].
Caption: Mechanism of FEAU activation and inhibition in an EBV-infected cell.
Section 2: Experimental Design Considerations
A robust experimental design is crucial for accurately assessing the anti-EBV activity of FEAU. This involves selecting appropriate cell models, methods for inducing the lytic cycle, and establishing proper controls.
2.1. Cell Line Selection
The choice of cell line is critical. EBV-positive cell lines differ in their ability to undergo lytic replication upon stimulation[8].
-
Akata Cells: A Burkitt lymphoma-derived cell line that is highly responsive to B-cell receptor (BCR) cross-linking with anti-IgG, leading to a synchronous induction of the lytic cycle in a large portion of the cell population[9][10]. This makes it an excellent model for studying lytic replication.
-
Raji Cells: Another Burkitt lymphoma line. While some strains can be induced into an abortive lytic cycle by agents like phorbol esters (TPA) and sodium butyrate, they often harbor deletions in genes essential for complete viral replication[8][9]. They are useful for studying early lytic events but not for quantifying virion production.
-
HH514-16 / B95-8: These cell lines can also be induced, but often with lower efficiency or different kinetics compared to Akata cells[8].
For most quantitative studies of lytic replication inhibition, Akata cells are the recommended model due to their robust and synchronous lytic induction.
2.2. Lytic Cycle Induction
To study inhibitors of viral replication, the virus must be actively replicating. In latently infected cell lines, the lytic cycle must first be induced.
-
BCR Cross-linking (for Akata cells): Treatment with anti-human IgG antibody is a physiologically relevant method that effectively triggers the lytic cascade[9].
-
Chemical Induction: A combination of a phorbol ester like 12-O-tetradecanoylphorbol-13-acetate (TPA) and a histone deacetylase (HDAC) inhibitor like sodium butyrate can induce the lytic cycle in various B-cell lines[11]. This method is more broadly applicable but can have more complex effects on cell signaling.
2.3. Determining the Therapeutic Window: EC₅₀ vs. CC₅₀
Evaluating any antiviral compound requires two key measurements:
-
EC₅₀ (50% Effective Concentration): The concentration of FEAU that inhibits viral replication by 50%[12]. This measures the compound's antiviral potency.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of FEAU that reduces the viability of host cells by 50%[13]. This measures the compound's toxicity.
The ratio of these values yields the Selectivity Index (SI = CC₅₀ / EC₅₀) , a critical measure of the compound's therapeutic potential. A high SI value indicates that the compound is effective against the virus at concentrations well below those that are toxic to host cells[13][14].
Section 3: Core Protocols
The following protocols provide a step-by-step workflow for evaluating the efficacy and cytotoxicity of FEAU.
Caption: Experimental workflow for determining CC₅₀ and EC₅₀ of FEAU.
Protocol 3.1: Cytotoxicity Assay (Determining CC₅₀) using MTT
This protocol determines the concentration of FEAU that is toxic to the host cells. The MTT assay measures metabolic activity, which is a proxy for cell viability[15].
Materials:
-
EBV-negative B-cell line (e.g., Ramos) or uninduced EBV-positive line (e.g., Akata)
-
RPMI-1640 medium with 10% FBS
-
FEAU stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Include wells for "cells only" (no treatment) and "medium only" (blank) controls[16].
-
Compound Preparation: Prepare serial dilutions of FEAU in culture medium. A typical starting concentration might be 1 mM, with 2-fold dilutions down to ~0.5 µM. Also prepare a vehicle control (DMSO) at the highest concentration used.
-
Treatment: Add 100 µL of the diluted FEAU, vehicle control, or medium to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. This duration should match the antiviral assay.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals[15].
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the % Viability against the log of FEAU concentration and use non-linear regression to determine the CC₅₀ value.
-
Protocol 3.2: Anti-EBV Activity Assay (Determining EC₅₀)
This protocol measures the ability of FEAU to inhibit EBV DNA replication following lytic induction.
Materials:
-
Akata cells
-
RPMI-1640 medium with 10% FBS
-
FEAU stock solution
-
Lytic induction agent: Goat anti-human IgG (for Akata cells)
-
24-well plates
-
DNA extraction kit
-
qPCR reagents (see Protocol 3.3)
Procedure:
-
Cell Seeding: Seed Akata cells in a 24-well plate at a density of 2 x 10⁵ cells/mL (1 mL per well).
-
Pre-treatment: Prepare serial dilutions of FEAU in culture medium. Add the diluted compound to the wells. Include "no drug" and "vehicle" controls. It is crucial to also include an "uninduced" control (cells with vehicle but no anti-IgG).
-
Incubation (Pre-treatment): Incubate for 2 hours to allow for drug uptake.
-
Lytic Induction: Add anti-human IgG to all wells except the uninduced control to a final concentration of ~10 µg/mL (this may need optimization).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Harvesting:
-
For viral DNA in supernatant (virions): Centrifuge the plate to pellet the cells. Collect the supernatant and treat with DNase I to remove any non-encapsidated DNA. Proceed to DNA extraction.
-
For total viral DNA (intracellular + extracellular): Collect the entire cell suspension (cells + medium). Proceed to DNA extraction.
-
-
Quantification: Quantify the EBV DNA copy number using qPCR as described in Protocol 3.3.
-
Analysis:
-
Calculate the percentage of viral replication inhibition relative to the vehicle-treated, induced control: % Inhibition = 100 - [(EBV copies_treated / EBV copies_vehicle) * 100].
-
Plot the % Inhibition against the log of FEAU concentration and use non-linear regression to determine the EC₅₀ value.
-
Protocol 3.3: Quantification of EBV DNA by qPCR
Real-time quantitative PCR (qPCR) is the gold standard for accurately measuring the amount of viral DNA, providing a direct measure of replication[17][18].
Materials:
-
Extracted DNA from Protocol 3.2
-
qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe)
-
Primers and probe targeting a conserved EBV gene (e.g., BALF5 (DNA polymerase) or LMP1).
-
Standard curve: A plasmid containing the target EBV gene sequence at known concentrations.
-
Real-time PCR instrument.
Procedure:
-
Standard Curve Preparation: Prepare serial dilutions of the standard plasmid DNA to generate a standard curve (e.g., from 10⁷ copies/µL down to 10¹ copies/µL).
-
Reaction Setup: Prepare the qPCR reaction mix for each sample, standard, and no-template control (NTC). A typical 20 µL reaction includes:
-
10 µL of 2x qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
(Optional) 0.5 µL of Probe (10 µM)
-
2-5 µL of template DNA
-
Nuclease-free water to 20 µL
-
-
Thermal Cycling: Use a standard thermal cycling protocol, for example:
-
Initial Denaturation: 95°C for 2 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
(Optional) Melt curve analysis for SYBR Green assays.
-
-
Analysis: The instrument software will generate a standard curve by plotting the cycle threshold (Ct) values against the log of the copy number for the standards[19]. The software then uses this curve to calculate the EBV DNA copy number in the unknown samples based on their Ct values.
Section 4: Data Analysis and Interpretation
Caption: Relationship between CC₅₀, EC₅₀, and the Selectivity Index (SI).
Summary of Expected Quantitative Data
The table below summarizes typical values that might be obtained from these experiments. Note that specific values can vary depending on the cell line, viral strain, and assay conditions.
| Parameter | Definition | Typical Value Range | Significance |
| CC₅₀ | Concentration that kills 50% of host cells. | > 200 µM[7] | A high value indicates low cytotoxicity. |
| EC₅₀ | Concentration that inhibits 50% of viral replication. | 1 - 10 µM[6] | A low value indicates high antiviral potency. |
| SI | Selectivity Index (CC₅₀ / EC₅₀) | > 20 | A high SI is desirable, indicating a wide therapeutic window. |
References
-
Farrell, P. J., & Speck, S. H. (Eds.). (2010). Reactivation and lytic replication of EBV. In Human Herpesviruses: Biology, Therapy, and Immunoprophylaxis. Cambridge University Press. Available at: [Link]
-
Wikipedia contributors. (2024). Epstein–Barr virus. Wikipedia. Available at: [Link]
-
Lo, A. K. F., Dawson, C. W., Young, L. S., & Lo, K. W. (2017). A Mechanism-Based Targeted Screen To Identify Epstein-Barr Virus-Directed Antiviral Agents. mBio, 8(5). Available at: [Link]
-
Lo, Y. C., & Tsai, C. H. (2018). Lytic Induction Therapy against Epstein–Barr Virus-Associated Malignancies: Past, Present, and Future. Cancers, 10(11), 448. Available at: [Link]
-
Yao, S. Y., Gullen, E. A., & Cheng, Y. C. (1996). Inhibition of Epstein-Barr virus replication by a novel L-nucleoside, 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil. Biochemical pharmacology, 51(7), 941–947. Available at: [Link]
-
Hutt-Fletcher, L. M. (2014). Epstein-Barr virus infection mechanisms. Frontiers in bioscience (Landmark edition), 19, 787–797. Available at: [Link]
-
Aberle, S. W., Puchhammer-Stöckl, E., & Popow-Kraupp, T. (2004). Epstein-Barr Virus Quantitation by Real-Time PCR Targeting Multiple Gene Segments. Journal of Virological Methods, 116(1), 63-69. Available at: [Link]
-
Buursma, A. R., van Waarde, A., van der Meulen, E., Elsinga, P. H., & Vaalburg, W. (2005). 18F-FEAU as a radiotracer for herpes simplex virus thymidine kinase gene expression: in-vitro comparison with other PET tracers. Nuclear medicine and biology, 32(5), 443–451. Available at: [Link]
-
Springer Nature Experiments. (2026). Cytotoxicity MTT Assay. Springer Protocols. Available at: [Link]
-
ResearchGate. (n.d.). Mean values of CC50, IC50 and selectivity index (SI = CC50/EC50) of remdesivir, chloroquine, ivermectin and doxycycline treatment of RAW264.7 macrophages. Available at: [Link]
-
Countryman, J. K., & Miller, G. (2005). Stimulus Duration and Response Time Independently Influence the Kinetics of Lytic Cycle Reactivation of Epstein-Barr Virus. Journal of Virology, 79(1), 541–549. Available at: [Link]
-
Chen, L. W., Chang, Y. S., & Chen, J. Y. (2024). Activation of Epstein–Barr Virus' Lytic Cycle in Nasopharyngeal Carcinoma Cells by NEO212, a Conjugate of Perillyl Alcohol and Temozolomide. International Journal of Molecular Sciences, 25(5), 2686. Available at: [Link]
-
Fan, L., & Cheng, Y. C. (1997). Unique inhibitory effect of 1-(2'-deoxy-2'-fluoro-beta-L-arabinofuranosyl)-5-methyluracil 5'-triphosphate on Epstein-Barr virus and human DNA polymerases. Molecular pharmacology, 51(6), 941–947. Available at: [Link]
-
NZYtech. (n.d.). Epstein Barr Virus (HHV4) qPCR Kit. Available at: [Link]
-
Nadeem, M. F., et al. (2020). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. bioRxiv. Available at: [Link]
-
Gambhir, S. S., Barrio, J. R., & Herschman, H. R. (2000). Comparison of [14C]FMAU, [3H]FEAU, [14C]FIAU, and [3H]PCV for monitoring reporter gene expression of wild type and mutant herpes simplex virus type 1 thymidine kinase in cell culture. Journal of nuclear medicine, 41(6), 1080–1087. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxic activity. Cell viability evaluation by MTT assay of Vero cells after treatment with AR-23. Available at: [Link]
-
Zhang, Y., et al. (2020). Arsenicals, the Integrated Stress Response, and Epstein–Barr Virus Lytic Gene Expression. Viruses, 12(11), 1279. Available at: [Link]
-
Tjuvajev, J. G., et al. (2002). Herpes Simplex Virus Thymidine Kinase Imaging in Mice with (1-(2'-deoxy-2'-[18F]fluoro-β-D-arabinofuranosyl)-5-methyl-uracil). Cancer Research, 62(11), 3320-3326. Available at: [Link]
-
Lin, J. C., DeCoteau, J. F., & Pagano, J. S. (1984). Strategies for evaluation of antiviral agents against epstein-barr virus in culture. Journal of virology, 50(1), 50–55. Available at: [Link]
-
Westphal, E. M., et al. (2000). Lytic Induction Therapy for Epstein-Barr Virus-Positive B-Cell Lymphomas. Cancer Research, 60(20), 5781-5788. Available at: [Link]
-
Yang, L., et al. (2013). Visual Detection and Evaluation of Latent and Lytic Gene Expression during Epstein-Barr Virus Infection Using One-Step Reverse Transcription Loop-Mediated Isothermal Amplification. International Journal of Molecular Sciences, 14(11), 22538-22552. Available at: [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Available at: [Link]
-
Bar-Or, A., et al. (2024). Epstein-Barr virus: the mastermind of immune chaos. Frontiers in Immunology, 15, 1354397. Available at: [Link]
-
The Wistar Institute. (2025, July 10). Wistar Scientists Find FDA-Approved Drug Halts EBV-Driven Lymphoma by Disrupting a Key Cancer Pathway. Available at: [Link]
-
Brigham Young University. (n.d.). EBV: Infection, Propagation, Quantitation and Storage. Available at: [Link]
-
Wikipedia contributors. (2024). EC50. Wikipedia. Available at: [Link]
-
Piret, J., & Boivin, G. (2016). Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets. Frontiers in Microbiology, 7, 30. Available at: [Link]
-
Choi, J., et al. (2019). Pharmacologic Activation of Lytic Epstein-Barr Virus Gene Expression without Virion Production. mSphere, 4(5), e00574-19. Available at: [Link]
-
ResearchGate. (n.d.). Inhibition of Epstein-Barr virus lytic cycle by (-)-epigallocatechin gallate. Available at: [Link]
-
Speck, S. H. (n.d.). Mechanisms of Epstein-Barr Virus Persistence. Penn State University. Available at: [Link]
-
ResearchGate. (n.d.). The q-PCR amplification plot of standard control of EBV DNA. Available at: [Link]
-
Colby, B. M., et al. (1980). Acyclovir Inhibition of Epstein-Barr Virus Replication. Journal of Virology, 34(2), 560–568. Available at: [Link]
-
ResearchGate. (n.d.). 50% effective concentration (EC50) and 50% cytotoxicity concentration (CC50) for each compound. Available at: [Link]
-
Hervas-Salcedo, R., et al. (2021). Optimization of Thymidine Kinase-Based Safety Switch for Neural Cell Therapy. International Journal of Molecular Sciences, 22(19), 10303. Available at: [Link]
-
Medical Xpress. (2023, August 7). Understanding the Molecular Mechanism Behind the Epstein-Barr Virus. Available at: [Link]
-
Park, J. G., et al. (2022). Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. Viruses, 14(3), 629. Available at: [Link]
-
Cellosaurus. (n.d.). Cell line Akata (CVCL_0148). Available at: [Link]
-
PubChem. (n.d.). Selectivity index (CC50/EC50) for inhibition of HBV virion DNA synthesis in human hepatoblastoma 2.2.15 cells. Available at: [Link]
-
CareAcross. (n.d.). Effects of Antiviral Therapies on Epstein-Barr Virus Replication. Available at: [Link]
-
Kimura, H., et al. (2023). Updated guidelines for chronic active Epstein–Barr virus disease. International Journal of Hematology, 118(3), 335-346. Available at: [Link]
-
Lin, J. C., Smith, M. C., Cheng, Y. C., & Pagano, J. S. (1983). Epstein-Barr virus: inhibition of replication by three new drugs. Science, 221(4610), 578–579. Available at: [Link]
Sources
- 1. Epstein–Barr virus - Wikipedia [en.wikipedia.org]
- 2. A Mechanism-Based Targeted Screen To Identify Epstein-Barr Virus-Directed Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-FEAU as a radiotracer for herpes simplex virus thymidine kinase gene expression: in-vitro comparison with other PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of [14C]FMAU, [3H]FEAU, [14C]FIAU, and [3H]PCV for monitoring reporter gene expression of wild type and mutant herpes simplex virus type 1 thymidine kinase in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Herpes Simplex Virus Thymidine Kinase Imaging in Mice with (1-(2’-deoxy-2’-[18F] fluoro-1-β-D-arabinofuranosyl)-5-iodouracil) and metabolite (1-(2’-deoxy-2’-[18F] fluoro-1-β-D-arabinofuranosyl)-5-uracil) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Epstein-Barr virus replication by a novel L-nucleoside, 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unique inhibitory effect of 1-(2'-deoxy-2'-fluoro-beta-L-arabinofuranosyl)-5-methyluracil 5'-triphosphate on Epstein-Barr virus and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Reactivation and lytic replication of EBV - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacologic Activation of Lytic Epstein-Barr Virus Gene Expression without Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lytic Induction Therapy against Epstein–Barr Virus-Associated Malignancies: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EC50 - Wikipedia [en.wikipedia.org]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Epstein-Barr Virus Quantitation by Real-Time PCR Targeting Multiple Gene Segments: A Novel Approach to Screen for the Virus in Paraffin-Embedded Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brightspotcdn.byu.edu [brightspotcdn.byu.edu]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming FEAU Solubility Challenges in In Vitro Experiments
Welcome to our dedicated technical support guide for researchers utilizing FEAU (1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil) in in vitro experiments. This resource is designed to provide you with expert insights and practical, field-proven solutions to common solubility issues that can impact the accuracy and reproducibility of your results. As a nucleoside analog, FEAU presents specific handling requirements that, when properly managed, will ensure its effective application in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My FEAU powder won't dissolve directly in my aqueous cell culture medium. Is this normal?
A1: Yes, this is a common observation. While FEAU, as a nucleoside analog, is generally considered to have some aqueous solubility, achieving high concentrations directly in complex biological media can be challenging.[1] Cell culture media are intricate mixtures of salts, amino acids, and buffers, which can affect the solubility of an added compound. For most in vitro studies, a concentrated stock solution is prepared in a suitable solvent and then diluted to the final working concentration in the assay medium.
Q2: What is the best solvent for creating a high-concentration stock solution of FEAU?
A2: For creating a concentrated stock solution of FEAU, Dimethyl Sulfoxide (DMSO) is the most recommended and widely used solvent in cell culture applications. A Safety Data Sheet for FEAU indicates its solubility in solvents like methanol and acetonitrile, but for in vitro work, DMSO is generally preferred due to its high solvating power and compatibility with most cell lines at low final concentrations.[2] For a similar nucleoside analog, fialuridine (FIAU), solubility in DMSO is approximately 15 mg/mL.[3] It is reasonable to expect FEAU to have a comparable solubility profile.
Q3: I dissolved FEAU in DMSO, but it precipitated when I added it to my cell culture medium. What's happening and how can I prevent it?
A3: This phenomenon is known as "solvent shock" or precipitation upon dilution. It occurs when a compound that is highly soluble in a strong organic solvent (like DMSO) is rapidly introduced into an aqueous environment (your cell culture medium) where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to crash out of solution.[4]
To prevent this, you should:
-
Use a Serial Dilution Approach: Instead of adding the highly concentrated DMSO stock directly to your full volume of media, perform an intermediate dilution step. For example, dilute your DMSO stock into a small volume of serum-free media or PBS first, vortexing gently, and then add this intermediate dilution to the final culture volume.
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept to a minimum, ideally below 0.5%, as higher concentrations can be cytotoxic.[5] Many cell lines can tolerate up to 1%, but this should be empirically determined for your specific cell type and assay duration.
-
Warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the FEAU solution. While not universally effective for all compounds, temperature can influence solubility.[4][6]
Troubleshooting Guide: Step-by-Step Protocol for Solubilizing FEAU
This section provides a systematic workflow to help you successfully prepare and use FEAU in your in vitro experiments, minimizing the risk of precipitation.
Workflow for Preparing FEAU Working Solutions
Caption: Decision workflow for FEAU solubilization.
Detailed Protocol for FEAU Stock and Working Solution Preparation
Objective: To prepare a sterile, high-concentration stock solution of FEAU in DMSO and dilute it to a final, soluble working concentration in cell culture medium.
Materials:
-
FEAU powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes or conical tubes
Protocol:
-
Prepare a Concentrated Stock Solution (e.g., 10-50 mM in DMSO):
-
Calculate the mass of FEAU needed to achieve the desired stock concentration. (Molecular Weight of FEAU: 274.25 g/mol )[7]
-
Aseptically weigh the FEAU powder and place it into a sterile tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex at room temperature until the FEAU is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied. Visually confirm that no solid particles remain.
-
This stock solution can be aliquoted and stored at -20°C for long-term use.
-
-
Prepare the Final Working Solution (Two-Step Dilution Method):
-
Step 1: Intermediate Dilution:
-
Thaw an aliquot of your FEAU DMSO stock and bring it to room temperature.
-
In a sterile tube, prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed, serum-free medium or PBS. A 1:10 or 1:20 dilution is a good starting point.
-
Mix immediately by gentle vortexing or pipetting. This step is crucial for avoiding solvent shock.
-
-
Step 2: Final Dilution:
-
Add the freshly prepared intermediate dilution to your final volume of pre-warmed cell culture medium to achieve your desired final FEAU concentration.
-
Gently swirl the culture flask or plate to ensure uniform mixing.
-
-
-
Final Quality Control:
-
Before adding the final FEAU-containing medium to your cells, visually inspect it for any signs of precipitation or turbidity. A clear solution is indicative of successful solubilization.
-
Advanced Troubleshooting Strategies
If precipitation persists even after following the recommended protocol, consider the following advanced strategies:
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Precipitation at High Working Concentrations | Exceeding the aqueous solubility limit of FEAU. | Decrease the final working concentration of FEAU. Alternatively, for a similar compound, FIAU, a co-solvent system of DMF and PBS (1:1) has been used to achieve a solubility of approximately 0.5 mg/mL.[3] | Every compound has a finite solubility in a given solvent system. A co-solvent can sometimes improve the solubility profile by creating a more favorable polarity environment for the compound. |
| Cloudiness or Haze in the Medium | Formation of micro-precipitates. | Briefly sonicate the final working solution in a water bath sonicator before adding it to the cells. | Sonication can provide the energy needed to break down small aggregates and re-dissolve micro-precipitates, resulting in a clear solution. |
| Variable Results Between Experiments | Inconsistent stock solution preparation or storage. | Always ensure the DMSO stock is fully dissolved before each use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | Repeated freezing and thawing can cause the compound to fall out of solution in the stock, leading to inaccurate concentrations in subsequent experiments. |
Understanding Solvent Effects on Your Cells
It is imperative to include a "vehicle control" in your experimental design. This control should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) as your experimental group, but without FEAU. This allows you to distinguish the effects of FEAU from any potential effects of the solvent itself.
Caption: Essential controls for in vitro assays.
By implementing these structured protocols and troubleshooting steps, you can confidently address the solubility challenges associated with FEAU, ensuring the integrity and success of your in vitro research.
References
- Journal of Nuclear Medicine. (2008, April 15). Imaging of HSV-tk Reporter Gene Expression: Comparison Between [18F]FEAU, [18F]FFEAU, and other Imaging Probes.
- PubChem. 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil.
- ResearchGate.
- PubMed. (2008, November 15). In vitro solubility assays in drug discovery.
- PMC - NIH. (2023, October 12).
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- PubMed. (2008, April 15). Imaging of HSV-tk Reporter gene expression: comparison between [18F]FEAU, [18F]FFEAU, and other imaging probes.
- ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?.
- Cayman Chemical.
- Sigma-Aldrich. Solubility Guidelines for Peptides.
- Sigma-Aldrich.
- TOKU-E.
- ACS Publications. (2025, June 9).
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
- PMC - NIH. Semiautomated Radiosynthesis and Biological Evaluation of [18F]FEAU: A Novel PET Imaging Agent for HSV1-tk/sr39tk Reporter Gene Expression.
- Benchchem. (2025).
- NCBI Bookshelf. In Vitro Cell Based Assays - Assay Guidance Manual.
- MDPI. (2023, August 17). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals.
- Creative Bioarray.
- Sigma-Aldrich. 1-(2′-Deoxy-2′-fluoro-Β-D-arabinofuranosyl)-5-ethyluracil.
- Sigma-Aldrich. Solvent Miscibility Table.
- Oxford Academic. (2024, October 15). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
- The University of Groningen research portal. F-18-FEAU as a radiotracer for herpes simplex virus thymidine kinase gene expression: in-vitro comparison with other PET tracers.
- YouTube. (2013, June 18).
- ABX - advanced biochemical compounds. (2022, April 27).
- Benchchem.
- Nature Protocols. (2007, March 15). Molecular PET imaging of HSV1-tk reporter gene expression using [>18>F]FEAU.
- Chemistry Stack Exchange. (2016, March 15).
- Cayman Chemical.
Sources
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crude.abx.de [crude.abx.de]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 7. 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | C11H15FN2O5 | CID 174316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FEAU Dosing for Canine Toxicity Studies
Welcome to the technical support center for optimizing dosing regimens of FEAU (2'-deoxy-2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil) in canine toxicity studies. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for your preclinical experiments. The following information is curated from established scientific literature and best practices in veterinary toxicology to ensure the scientific integrity and successful execution of your studies.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties of FEAU and the design of canine toxicity studies.
Q1: What is the mechanism of action of FEAU and its potential for toxicity?
A1: FEAU is a nucleoside analog with potent antiviral activity, particularly against herpes simplex virus.[1] Its mechanism of action involves selective phosphorylation by viral thymidine kinase, leading to its incorporation into viral DNA and subsequent termination of DNA chain elongation. This targeted action provides a favorable therapeutic window, as FEAU is a poor substrate for mammalian cellular kinases, resulting in significantly less inhibition of normal cell growth compared to similar compounds like FMAU.[1]
However, at higher concentrations, off-target effects can occur, leading to toxicity. The primary concern with nucleoside analogs is their potential to interfere with mitochondrial DNA synthesis and cellular replication in rapidly dividing host cells, such as those in the bone marrow and gastrointestinal tract.
Q2: What is the known toxicity profile of FEAU in canines?
A2: Published data indicates that the lethal dose of FEAU in dogs is 100 mg/kg/day when administered intravenously for 10 days.[1] This is a substantially higher toxic dose compared to its analog, FMAU, suggesting a better safety profile.[1] Common toxicities associated with nucleoside analogs in dogs include hematological, gastrointestinal, and neurological adverse events.
Q3: What are the key regulatory considerations for designing a canine toxicity study for a compound like FEAU?
A3: Preclinical safety studies in a non-rodent species, such as the dog, are a standard requirement by regulatory bodies like the FDA.[2] These studies are expected to be conducted under Good Laboratory Practice (GLP) guidelines.[3] The primary objectives are to identify potential target organs of toxicity, determine a No-Observed-Adverse-Effect Level (NOAEL), and establish a Maximum Tolerated Dose (MTD).[4][5] The duration of these studies typically ranges from two weeks to three months, depending on the intended clinical use of the drug.[5]
II. Troubleshooting Guide: Common Issues in FEAU Canine Toxicity Studies
This section provides a problem-solution format for specific challenges you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected severe neurotoxicity at a low dose | - Individual animal sensitivity- Incorrect dose calculation or administration- Formulation issues affecting bioavailability | - Immediately assess the animal's clinical condition and provide supportive care.[6]- Verify dose calculations and administration route.- Analyze plasma samples to determine the actual drug exposure (pharmacokinetics).- Consider a dose de-escalation in subsequent animals. |
| High inter-animal variability in pharmacokinetic (PK) profiles | - Differences in metabolism- Prandial state affecting absorption[1]- Underlying health conditions | - Standardize feeding schedules relative to dosing.- Ensure all animals are healthy and acclimatized before the study.- Increase the number of animals per dose group to improve statistical power.- Analyze for metabolites to understand metabolic pathways. |
| Delayed onset of hematological toxicity | - Cumulative effect of the drug on bone marrow progenitor cells[7] | - Extend the observation period post-dosing.- Implement more frequent complete blood counts (CBCs) during the study and recovery phase.- Consider bone marrow analysis at necropsy to assess cellularity and precursor populations. |
| Difficulties in establishing a clear dose-response relationship for gastrointestinal (GI) toxicity | - Subjective nature of clinical scoring for signs like nausea or inappetence- Concurrent medications affecting GI function | - Utilize a standardized grading scale for GI adverse events (e.g., VCOG-CTCAE).[8]- Ensure washout periods for any prior medications are adequate.- Supplement clinical observations with objective measures like body weight and food consumption. |
III. Experimental Protocols and Methodologies
This section provides detailed, step-by-step guidance for critical experiments in your FEAU toxicity study.
A. Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)
The "3+3" dose-escalation design is a classic and widely accepted method for determining the MTD of a novel compound.[9]
Protocol:
-
Establish the Starting Dose: Based on preliminary data (e.g., in vitro cytotoxicity, rodent toxicity studies), select a conservative starting dose, typically a fraction of the dose showing any adverse effects in other species.
-
Dose Cohorts: Enroll a cohort of 3 dogs at the starting dose level.
-
Observation Period: Administer FEAU for the planned duration and observe the animals for a pre-defined period (e.g., 21 days) for any signs of toxicity.[9]
-
Define Dose-Limiting Toxicity (DLT): A DLT is a pre-defined, unacceptable adverse event. For FEAU, DLTs might include:
-
Grade 4 neutropenia or thrombocytopenia.[4]
-
Grade 3 or 4 non-hematological toxicities (e.g., severe, uncontrolled vomiting or neurological signs).
-
Inability to complete the full dosing regimen due to toxicity.
-
-
Dose Escalation Logic:
-
If 0/3 dogs experience a DLT, escalate to the next dose level with a new cohort of 3 dogs.
-
If 1/3 dogs experiences a DLT, expand the current cohort to 6 dogs.
-
If the DLT occurs in only 1/6 dogs, escalate to the next dose level.
-
If a DLT occurs in ≥2/6 dogs, the MTD has been exceeded.
-
-
If ≥2/3 dogs in the initial cohort experience a DLT, the MTD has been exceeded.
-
-
MTD Determination: The MTD is defined as the highest dose level at which <33% of dogs experience a DLT.[4]
B. Pharmacokinetic (PK) Analysis
Understanding the PK profile of FEAU is crucial for interpreting toxicity data and optimizing the dosing regimen.
Protocol:
-
Sample Collection: Collect whole blood samples (in appropriate anticoagulant tubes) at pre-defined time points after FEAU administration. A typical schedule might be: pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[10]
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify FEAU concentrations in plasma.[11] The method should be validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ).[12]
-
PK Parameter Calculation: Use appropriate software to calculate key PK parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure.
-
t1/2: Elimination half-life.
-
IV. Monitoring and Biomarkers for FEAU Toxicity
Effective monitoring is key to early detection of adverse effects.
A. Clinical Monitoring
| Parameter | Frequency | Details |
| Clinical Signs | Daily | Observe for changes in behavior, activity level, appetite, and signs of neurological distress (e.g., ataxia, tremors, seizures).[13] |
| Body Weight | At least twice weekly | A significant decrease in body weight can be an early indicator of toxicity. |
| Food Consumption | Daily | Quantify daily food intake to objectively assess appetite. |
B. Laboratory Monitoring
| Parameter | Frequency | Rationale |
| Complete Blood Count (CBC) with differential | Baseline, and at least weekly | To detect hematological toxicities such as neutropenia, anemia, and thrombocytopenia.[14] |
| Serum Chemistry Panel | Baseline, and at least weekly | To assess liver function (ALT, ALP), kidney function (BUN, creatinine), and electrolyte balance. |
| Urinalysis | Baseline, and at least weekly | To monitor for signs of nephrotoxicity. |
| Novel Biomarkers (if applicable) | As per study design | Consider including more sensitive biomarkers such as urinary markers of kidney injury or serum neurofilament light chain (NfL) for neuroaxonal damage.[15][16] |
V. Visualization of Key Concepts
A. Mechanism of FEAU-Induced Toxicity
Caption: Workflow for a "3+3" dose escalation study design.
VI. References
-
Gogu, S. R., Beckman, B. S., & Agrawal, K. C. (1990). Antiviral nucleoside toxicity in canine bone marrow progenitor cells and its relationship to drug permeation. Experimental Hematology, 18(9), 1017–1021. [Link]
-
Schinazi, R. F., Nord, L. D., & McClure, H. M. (1987). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 31(3), 433–438. [Link]
-
Tomlinson, L., et al. (2013). Best practices for veterinary toxicologic clinical pathology, with emphasis on the pharmaceutical and biotechnology industries. Veterinary Clinical Pathology, 42(3), 252-269. [Link]
-
Gaudet, C., et al. (2023). A prospective study on clinical signs, management, outcomes, and delayed neurologic sequelae due to metaldehyde poisoning in 26 dogs. Open Veterinary Journal, 13(5), 526-534. [Link]
-
Paoloni, M. C., et al. (2015). An Open‐label Phase 1 Dose‐escalation Clinical Trial of a Single Intravenous Administration of Gemcitabine in Dogs with Advanced Solid Tumors. Journal of Veterinary Internal Medicine, 29(4), 1082-1088. [Link]
-
OncoDaily. (2026, January 27). A New Era in Dog Lymphoma Treatment: Tanovea and Laverdia Redefine Canine Cancer Care. OncoDaily. [Link]
-
Koval'kov, V. F., et al. (2021). General principles of conducting preclinical toxicology studies of antiparasitic drugs for veterinary use. IOP Conference Series: Earth and Environmental Science, 848, 012076. [Link]
-
Butterfield, S. (2021). Clinical approach to the acute neurological intoxication. Veterinary Ireland Journal, 11(6), 332-338. [Link]
-
Choi, Y., et al. (2022). Pharmacokinetics of fluconazole after oral administration to healthy beagle dogs. Veterinary Dermatology, 33(6), 509-e129. [Link]
-
Ahaus, E. A., Couto, C. G., & Valerius, K. D. (2000). Hematological toxicity of doxorubicin-containing protocols in dogs with spontaneously occurring malignant tumors. Journal of the American Animal Hospital Association, 36(5), 422-426. [Link]
-
BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]
-
Wang, Y., et al. (2022). Pharmacokinetic study of single and multiple oral administration of glutamine in healthy Beagles. Frontiers in Veterinary Science, 9, 961937. [Link]
-
Chien, J. Y., et al. (2015). Evaluation of Novel Urinary Biomarkers in Beagle Dogs With Amphotericin B-Induced Kidney Injury. Toxicologic Pathology, 43(4), 547-558. [Link]
-
Marconato, L., et al. (2020). An open-label dose escalation study evaluating tolerability and safety of a single 5-days course of temozolomide in dogs with advanced cancer. Veterinary and Comparative Oncology, 18(4), 584-592. [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]
-
Bishop, M. A., et al. (2019). Peripheral biomarkers of oxidative stress in dogs with acute pancreatitis. Journal of Veterinary Internal Medicine, 33(4), 1665-1672. [Link]
-
Dorman, D. C. (2020). Neurotoxicological Syndromes. In Veterian Key. [Link]
-
Chen, Y. T., et al. (2016). Pharmacokinetics of BMEDA after Intravenous Administration in Beagle Dogs. Molecules, 21(10), 1361. [Link]
-
Studypages. (n.d.). Dose escalation study for a novel STING agonist in tumor-bearing dogs. Studypages. [Link]
-
Backlund, A. (2022). Predicting Gastrointestinal Adverse Events in Dogs Treated with Chemotherapeutic Medication. Epsilon Archive for Student Projects. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Smith, K. M., et al. (2023). Retrospective evaluation of the incidence of gastrointestinal bleeding in dogs receiving ophthalmic nonsteroidal anti-inflammatory drugs. Veterinary Ophthalmology, 26(6), 481-489. [Link]
-
Pan, Y. L., et al. (2023). Evaluation of Blood-Based Diagnostic Biomarkers for Canine Cognitive Dysfunction Syndrome. Animals, 13(21), 3370. [Link]
-
Mariti, C. (2016). Behavioural Signs and Neurological Disorders in Dogs and Cats. Mathews Journal of Veterinary Science, 1(1), 001. [Link]
-
Cong, Y., et al. (2025). Evaluation of pharmacokinetics and relative bioavailability of pentoxifylline and its metabolite in beagle dogs following different oral dosage forms. Journal of Veterinary Pharmacology and Therapeutics. [Link]
-
BioVentures, Inc. (2015). CLINICAL STUDY PROTOCOL PHASE 1/2 DOSE-ESCALATION, SAFETY, CLINICAL ACTIVITY, PHARMACOKINETIC AND PHARMACODYNAMIC STUDY OF THE E. [Link]
-
Enerson, B. E., et al. (2013). Pathology and Neurotoxicity in Dogs after Repeat Dose Exposure to a Serotonin 5-HT1B Inhibitor. Journal of Toxicology and Pathology, 26(2), 113-122. [Link]
-
Francischini, D., et al. (2007). Hematologic and bone marrow changes in dogs experimentally infected with Rangelia vitalii. Veterinary Clinical Pathology, 36(3), 266-271. [Link]
-
Sontas, H. B., et al. (2009). Estrogen-induced myelotoxicity in dogs: A review. Canadian Veterinary Journal, 50(10), 1054-1058. [Link]
Sources
- 1. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biobostonconsulting.com [biobostonconsulting.com]
- 3. fda.gov [fda.gov]
- 4. An open-label dose escalation study evaluating tolerability and safety of a single 5-days course of temozolomide in dogs with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. Clinical approach to the acute neurological intoxication [veterinaryirelandjournal.com]
- 7. Antiviral nucleoside toxicity in canine bone marrow progenitor cells and its relationship to drug permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Frontiers | Pharmacokinetic study of single and multiple oral administration of glutamine in healthy Beagles [frontiersin.org]
- 11. Pharmacokinetics of fluconazole after oral administration to healthy beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animaldiagnosticlab.com [animaldiagnosticlab.com]
- 13. A prospective study on clinical signs, management, outcomes, and delayed neurologic sequelae due to metaldehyde poisoning in 26 dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hematological toxicity of doxorubicin-containing protocols in dogs with spontaneously occurring malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Novel Urinary Biomarkers in Beagle Dogs With Amphotericin B-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Reducing off-target cytotoxicity of FEAU in uninfected cells
A Senior Application Scientist's Guide to Reducing Off-Target Effects in Uninfected Cells
Welcome to the technical support guide for managing the experimental challenges of 2'-deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU). This resource is designed for researchers, scientists, and drug development professionals who are utilizing FEAU and encountering off-target cytotoxicity. My goal as your application scientist is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Section 1: Understanding the Core Problem: The Two Faces of FEAU Metabolism
Before troubleshooting, it is critical to understand the mechanism driving both the desired antiviral effect and the undesired cytotoxicity. FEAU is a nucleoside analog, a molecular mimic of the natural nucleosides used to build DNA. Its efficacy and toxicity are dictated by which enzyme acts upon it first.
The Intended Pathway (Antiviral Action): In cells infected with viruses like Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV), the viral-encoded enzyme, thymidine kinase (TK) , is highly efficient at phosphorylating FEAU.[1][2] This is the first and rate-limiting step to activating the drug. Cellular kinases then convert FEAU-monophosphate to its active triphosphate form. This active form is incorporated into the growing viral DNA chain, causing termination of replication and halting the infection.[1][3][4]
The Off-Target Pathway (Cytotoxicity): Uninfected cells lack the viral TK. The primary human cytosolic thymidine kinase (TK1) has a very low affinity for FEAU, sparing most non-dividing cells. However, a different human enzyme, mitochondrial thymidine kinase 2 (TK2) , can recognize and phosphorylate FEAU.[5][6] This initiates the same cascade, but inside the mitochondrion. The resulting FEAU-triphosphate is mistakenly incorporated into mitochondrial DNA (mtDNA) by the mitochondrial DNA polymerase γ.[7] This event is catastrophic for the organelle, leading to impaired mtDNA replication, mitochondrial dysfunction, and ultimately, cell death.[7][8] This off-target phosphorylation by TK2 is the root cause of the cytotoxicity observed in uninfected cells.
Section 2: Troubleshooting Guide - Questions & Answers
This section addresses specific issues you may encounter during your experiments.
Q1: My uninfected control cells are dying at my target FEAU concentration. How can I definitively confirm this is mitochondrial toxicity?
Recommended Confirmatory Assays:
-
Assess Mitochondrial Respiration: Use an extracellular flux analyzer (e.g., Seahorse XF) to measure the Oxygen Consumption Rate (OCR). A dose-dependent decrease in basal and maximal respiration after FEAU treatment is a strong indicator of compromised mitochondrial function.
-
Quantify Mitochondrial DNA (mtDNA): A hallmark of this toxicity mechanism is the depletion of mtDNA.[5] Use quantitative PCR (qPCR) to measure the ratio of a mitochondrial-encoded gene (e.g., MT-CO2) to a nuclear-encoded gene (e.g., B2M). A significant decrease in the mtDNA/nDNA ratio confirms impaired mtDNA replication.
-
Measure Lactate Production: When mitochondrial respiration fails, cells shift to glycolysis to produce ATP, leading to increased lactate production as a byproduct. A simple colorimetric assay of the cell culture medium can detect this metabolic shift.
-
Visualize Mitochondrial Morphology: Using electron microscopy, you can directly observe ultrastructural damage to mitochondria. Look for signs like swelling, loss of cristae, and a dissolved internal matrix, which have been documented with toxic nucleoside analogs.[7][8]
Q2: What is the most direct experimental strategy to reduce FEAU's off-target cytotoxicity while preserving its antiviral activity?
Answer: The most direct and accessible strategy is competitive inhibition at the level of mitochondrial TK2. The goal is to outcompete FEAU for phosphorylation by TK2 without affecting the highly efficient phosphorylation by the viral TK.
The Strategy: Co-administration with Natural Pyrimidines
By providing an excess of a natural substrate for TK2, such as deoxythymidine (dThd) or deoxycytidine (dCtd) , you can competitively inhibit the phosphorylation of FEAU within the mitochondria.[5] The viral TK has a much higher affinity for FEAU, so its activity should remain largely unaffected, thus preserving the therapeutic window.
Protocol: Competitive Inhibition Assay to Reduce FEAU Cytotoxicity
Objective: To determine the optimal concentration of deoxythymidine (dThd) that reduces FEAU cytotoxicity in uninfected cells without compromising its antiviral efficacy in infected cells.
Materials:
-
Uninfected cell line (e.g., Vero, HepG2)
-
Virus-infected version of the same cell line (e.g., HSV-1 infected Vero cells)
-
FEAU stock solution
-
Deoxythymidine (dThd) stock solution (sterile filtered)
-
Cell culture medium and supplements
-
96-well plates
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®)
-
Plaque reduction assay supplies or qPCR reagents for viral quantification
Methodology:
-
Cell Seeding:
-
Seed two sets of 96-well plates with your chosen cell line at a density that will result in ~80% confluency at the end of the experiment.
-
Plate 1: Uninfected cells (for cytotoxicity assessment).
-
Plate 2: Cells to be infected (for efficacy assessment).
-
-
Infection (Efficacy Plate Only):
-
After 24 hours, infect Plate 2 with your target virus (e.g., HSV-1) at a multiplicity of infection (MOI) suitable for your assay (e.g., 0.01 for a plaque reduction assay). Allow the virus to adsorb for 1-2 hours.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X concentration matrix of FEAU and dThd in culture medium. This matrix should test a range of FEAU concentrations against a range of dThd concentrations. (See table below for an example layout).
-
Remove the old medium (and viral inoculum from Plate 2) and add 50 µL of fresh medium to all wells.
-
Add 50 µL of the 2X drug matrix to the corresponding wells to achieve the final 1X concentration.
-
-
Incubation:
-
Incubate both plates for a duration relevant to your experimental endpoint (e.g., 48-72 hours).
-
-
Endpoint Analysis:
-
Plate 1 (Cytotoxicity): Perform an MTT or other viability assay according to the manufacturer's instructions. Calculate the percentage of cell viability relative to the untreated control wells.
-
Plate 2 (Efficacy): Perform a plaque reduction assay, or lyse the cells and quantify viral DNA/RNA via qPCR. Calculate the percentage of viral inhibition relative to the infected, untreated control wells.
-
Data Presentation: Example Experimental Layout and Results
| FEAU Conc. (µM) | dThd Conc. (µM) | % Viability (Uninfected) | % Viral Inhibition (Infected) |
| 0 | 0 | 100% | 0% |
| 1 | 0 | 45% | 95% |
| 1 | 10 | 65% | 94% |
| 1 | 50 | 88% | 92% |
| 1 | 100 | 95% | 85% |
| 5 | 0 | 10% | 99% |
| 5 | 50 | 35% | 98% |
| 5 | 100 | 60% | 97% |
| 5 | 200 | 85% | 95% |
Interpretation: The goal is to find the "sweet spot" - a dThd concentration that significantly increases the viability of uninfected cells (e.g., >80%) while maintaining high viral inhibition (e.g., >90%). In the example table, 5 µM FEAU with 200 µM dThd achieves this balance.
Q3: Beyond competitive inhibition, what are some advanced strategies my team could explore for a long-term drug development project?
Answer: For those in drug development, there are several forward-thinking strategies that address the root of the problem more permanently.
-
Structure-Based Drug Design: The ideal solution is an FEAU analog that is a poor substrate for human TK2 but an excellent one for viral TK. By analyzing the crystal structures of both enzymes, medicinal chemists can make rational modifications to the FEAU molecule to decrease its binding affinity to the active site of TK2.[9][10] This approach requires significant medicinal chemistry and structural biology resources but offers the most elegant solution.
-
Targeted Drug Delivery Systems (DDS): Instead of modifying the drug, modify its delivery. Encapsulating FEAU into a nanocarrier (e.g., liposome, polymer nanoparticle) can prevent it from entering uninfected cells.[11][12][13] These carriers can be engineered with surface ligands (e.g., antibodies, aptamers) that specifically bind to proteins or receptors that are uniquely expressed on the surface of virus-infected cells, ensuring the drug is only released where it's needed.[14]
-
Prodrug Strategies: A prodrug is an inactive form of a drug that is converted to the active form in the body. One could design an FEAU prodrug that is only cleaved into its active form by a viral enzyme, not a human one.[15] This would add another layer of selectivity to the drug's activation, further separating its therapeutic and toxic effects.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Why is FEAU more toxic to some cell types than others?
-
A: Cytotoxicity is often correlated with the cell's mitochondrial content and reliance on oxidative phosphorylation.[16] Cell types with high energy demands, such as hepatocytes (liver cells) and myocytes (muscle cells), have a higher density of mitochondria and are therefore more susceptible to mitochondrial toxins like FEAU.[8] They may also have higher baseline expression of TK2.
-
-
Q: Can I use a TK2 inhibitor to block the toxicity?
-
A: While theoretically possible, this is a risky strategy. TK2 plays a vital role in the normal maintenance of the mitochondrial nucleotide pool for mtDNA replication.[17][18][19] Using a potent TK2 inhibitor could prevent FEAU toxicity but might induce its own mitochondrial toxicity by disrupting normal cell function, an effect seen in mitochondrial DNA depletion syndromes caused by TK2 mutations.[5][6]
-
-
Q: Does resistance to FEAU develop, and how is it related to cytotoxicity?
-
A: Yes, viral resistance to FEAU can develop, most commonly through mutations in the viral thymidine kinase gene that reduce its ability to phosphorylate the drug.[1][2] In such a scenario, the virus would become resistant to the therapeutic effects of FEAU, but the off-target cytotoxicity in uninfected cells, which is mediated by the unchanged human TK2, would remain.
-
References
- Perfluorohexyloctane (F6H8) induces structural modifications and increases apoptosis in rat primary retinal cultures. PubMed.
- A review: Mechanism of action of antiviral drugs. PubMed Central.
- Combination therapy enhances efficacy and overcomes toxicity of metal-based anti-diabetic agent. PubMed.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Vertex AI Search.
- Drug delivery systems: An updated review. PubMed Central.
- Mitochondrial and Cellular Toxicity Induced by Fialuridine in Human Muscle in Vitro. PubMed.
- Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy. PubMed.
- Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin. National Institutes of Health (NIH).
- Gene ResultTK2 thymidine kinase 2 [ (human)]. National Center for Biotechnology Information (NCBI).
- Incorporation of fialuridine (FIAU) into mitochondrial DNA and effects of FIAU on the morphology of mitochondria in human hepatoblastoma cells. PubMed.
- Drug Delivery Systems as a Strategy to Improve the Efficacy of FDA-Approved Alzheimer's Drugs. MDPI.
- Combination therapy in combating cancer. PubMed Central.
- Cytotoxicity and related effects of T-2 toxin on cultured Vero cells. PubMed.
- Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta. National Institutes of Health (NIH).
- Thymidine kinase 2, mitochondrial. Wikipedia.
- Cytotoxic Nucleoside Analogues: Different Strategies to Improve their Clinical Efficacy. ResearchGate.
- Off-target toxicity in antibody-drug conjugates. Blog.
- Mechanisms of action of antiviral drugs. EBSCO.
- Thymidine kinase from herpesvirus. Wikipedia.
- Targeted impairment of thymidine kinase 2 expression in cells induces mitochondrial DNA depletion and reveals molecular mechanisms of compensation of mitochondrial respiratory activity. PubMed Central.
- TK2-related mitochondrial DNA depletion syndrome, myopathic form. MedlinePlus Genetics.
- What are the mechanisms of action of the antivirals?. National Center for Biotechnology Information (NCBI).
- Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity. National Institutes of Health (NIH).
- Advanced Drug Delivery Systems for the Treatment of Inflammation and Fibrosis. YouTube.
- Mitochondrial toxicity in PXB-cells®. KMT Hepatech.
- Modification of chemical structures of certain natural antioxidants into cytotoxic compounds. ResearchGate.
- Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. MDPI.
- Toxicity in combined therapies for tumours treatments: a lesson from BAG3 in the TME?. Vertex AI Search.
- Escape of tumor cells from the NK cell cytotoxic activity. PubMed.
- Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets. Frontiers.
- A review: Mechanism of action of antiviral drugs. ResearchGate.
- Differential Cytotoxic Effects of Cell-Free Supernatants of Emerging Pathogens Escherichia albertii and Escherichia fergusonii on Four Cell Lines Reveal Vero Cells as a Putative Candidate for Cytotoxicity Analysis. MDPI.
- Thymidine Kinase 2 Deficiency-Induced Mitochondrial DNA Depletion Causes Abnormal Development of Adipose Tissues and Adipokine Levels in Mice. PubMed Central.
- NIH Demystifying Medicine: The Mighty Mitochondrion and its Diseases. YouTube.
- Thymidine Kinase deficiency type 2. UCB.
- Combination therapy design for maximizing sensitivity and minimizing toxicity. ResearchGate.
- Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Frontiers.
- Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation. PubMed Central.
- Herpes Simplex Virus Thymidine Kinase. Proteopedia.
- Five Constituents Contributed to the Psoraleae Fructus-Induced Hepatotoxicity via Mitochondrial Dysfunction and Apoptosis. Frontiers.
- Nucleoside analog cytotoxicity -focus on enzyme regulation, metabolism, and development of resistance. DiVA portal.
- Antiviral Drugs: Treatments for Flu & Other Common Viruses. Study.com.
- Advances in Thymidine Kinase 2 Deficiency: Clinical Aspects, Translational Progress, and Emerging Therapies. PubMed Central.
-
Structural factors affecting cytotoxic activity of (E)-1-(Benzo[d ][9][20]oxathiol-6-yl)-3-phenylprop-2-en-1-one derivatives. PubMed. Available at:
- Case Report: Thymidine Kinase 2 (TK2) Deficiency: A Novel Mutation Associated With Childhood-Onset Mitochondrial Myopathy and Atypical Progression. Frontiers.
- Walk away montoring of cytotoxicity, viability and apoptosis. YouTube.
- Toxicity Management Crucial When Combining Novel Agents. Drug Topics.
- Drug Delivery Systems as a Strategy to Improve the Efficacy of FDA-Approved Alzheimer's Drugs. PubMed.
- Structure, physiological role, and specific inhibitors of human thymidine kinase 2 (TK2): present and future. PubMed.
- 2.5.12 - Drug Delivery Systems. Kinam Park.
Sources
- 1. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidine kinase from herpesvirus - Wikipedia [en.wikipedia.org]
- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Thymidine Kinase 2 Deficiency: Clinical Aspects, Translational Progress, and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, physiological role, and specific inhibitors of human thymidine kinase 2 (TK2): present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of fialuridine (FIAU) into mitochondrial DNA and effects of FIAU on the morphology of mitochondria in human hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perfluorohexyloctane (F6H8) induces structural modifications and increases apoptosis in rat primary retinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural factors affecting cytotoxic activity of (E)-1-(Benzo[d ][1,3]oxathiol-6-yl)-3-phenylprop-2-en-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Delivery Systems as a Strategy to Improve the Efficacy of FDA-Approved Alzheimer’s Drugs [mdpi.com]
- 13. Drug Delivery Systems as a Strategy to Improve the Efficacy of FDA-Approved Alzheimer's Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Frontiers | Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies [frontiersin.org]
- 16. Thymidine Kinase 2 Deficiency-Induced Mitochondrial DNA Depletion Causes Abnormal Development of Adipose Tissues and Adipokine Levels in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TK2 thymidine kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. Thymidine kinase 2, mitochondrial - Wikipedia [en.wikipedia.org]
- 19. TK2-related mitochondrial DNA depletion syndrome, myopathic form: MedlinePlus Genetics [medlineplus.gov]
- 20. Combination therapy enhances efficacy and overcomes toxicity of metal-based anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mastering the 18F-FEAU Nucleophilic Fluorination Step
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've witnessed firsthand the immense potential of 18F-FEAU (2'-deoxy-2'-[18F]fluoro-5-ethyl-1-β-D-arabinofuranosyluracil) as a PET imaging agent. However, its routine production is often hampered by challenges in the critical nucleophilic fluorination step. This guide is designed to be your dedicated resource for troubleshooting and optimizing this crucial stage of the synthesis. Here, we'll delve into the causality behind common experimental hurdles and provide field-proven solutions to enhance your radiochemical yield, purity, and reproducibility.
Troubleshooting Guide: Common Issues in 18F-FEAU Nucleophilic Fluorination
This section addresses the most frequently encountered problems during the nucleophilic fluorination of the 18F-FEAU precursor. Each issue is broken down into potential causes and actionable solutions.
Problem 1: Low Radiochemical Yield (RCY)
Low RCY is a multifaceted issue that can stem from several factors throughout the radiosynthesis process.
Potential Causes & Solutions:
| Potential Cause | Underlying Issue | Troubleshooting Steps & Solutions |
| Inefficient Drying of [18F]Fluoride | The presence of residual water in the reaction vessel after azeotropic distillation is a primary cause of low yield. Water molecules solvate the fluoride ion, reducing its nucleophilicity.[1] | 1. Optimize Drying Parameters: Ensure the drying temperature (typically 80-120°C) and time in your automated synthesis module are sufficient.[1] 2. Inert Gas Flow: Maintain a steady and dry stream of nitrogen or argon during the drying process to facilitate the removal of water.[1] 3. System Integrity: Routinely check the synthesis module for any leaks that could introduce atmospheric moisture.[1][2] Even minor leaks in waste bottles or tubing can compromise the anhydrous environment.[2] |
| Suboptimal Reaction Conditions | The kinetics of the nucleophilic substitution are highly dependent on temperature and reaction time. | 1. Temperature Verification: Confirm that your reaction vessel consistently reaches and maintains the optimal temperature for the fluorination reaction. 2. Time Optimization: Ensure the reaction time is adequate for the reaction to proceed to completion. Microwave heating can significantly accelerate the reaction compared to conventional heating.[3] |
| Degraded or Impure Precursor | The stability of the FEAU precursor is critical. Degradation can lead to the formation of byproducts and a lower yield of the desired product. | 1. Proper Storage: Store the precursor in a cool, dry, and dark environment to prevent degradation.[1] 2. Quality Control: If degradation is suspected, use a fresh, quality-controlled batch of the precursor.[4] |
| Inefficient [18F]Fluoride Trapping and Elution | Incomplete trapping of the fluoride on the anion exchange cartridge or inefficient elution will result in less available fluoride for the reaction. | 1. Cartridge Conditioning: Ensure the anion exchange cartridge (e.g., QMA) is properly preconditioned according to the manufacturer's protocol.[1] 2. Eluent Composition: Verify the composition and volume of your eluent (e.g., Kryptofix 2.2.2/K₂CO₃ solution in acetonitrile/water) to ensure complete elution of the [18F]fluoride.[1] |
| Presence of Metallic Impurities | Metallic impurities in the target water can interfere with the reactivity of the [18F]fluoride.[1] | 1. Target Water Quality: Use high-purity [18O]water for bombardment. 2. Target Maintenance: Regularly maintain and clean the cyclotron target to minimize the introduction of metallic contaminants.[5] |
Troubleshooting Workflow for Low RCY
Caption: Workflow for 18F-FEAU synthesis highlighting the critical fluorination step.
References
-
Chen, X., et al. (2012). An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nuclosides. PMC. [Link]
-
Do, T., et al. (n.d.). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. PMC. [Link]
-
Korde, A., et al. (2015). Rapid synthesis of [18F]-fluoroestradiol: remarkable advantage of microwaving over conventional heating. PMC. [Link]
-
Brooks, A. F., et al. (n.d.). Effect of water on ¹⁸F-fluorodestannylation. Conditions: [¹⁸F]Fluoride... ResearchGate. [Link]
-
Verhoog, S., et al. (n.d.). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC. [Link]
-
IAEA. (n.d.). Radiopharmaceutical Production. NUCLEUS information resources. [Link]
-
Sharma, P., et al. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC. [Link]
-
Alauddin, M. M., et al. (2012). Optimization of precursor synthesis, formulation and stability of 1′-[18F]fluoroethyl-β-D-lactose ([18F]FEL) for preclinical studies in detection of pancreatic cancer. PubMed. [Link]
-
(n.d.). Quantification of Kryptofix 2.2.2 in [F-18]fluorine-labelled radiopharmaceuticals by rapid-resolution liquid chromatography. Request PDF - ResearchGate. [Link]
-
D'urso, M. B., et al. (2017). low yield syntheses of [ 18 f]fdg at cdtn/cnen-mg: problem diagnosis and corrective actions. International Nuclear Atlantic Conference. [Link]
-
Kim, D. W., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Publishing. [Link]
-
(n.d.). Radioactive byproducts in [O-18]H2O used to produce F-18 for [F-18]FDG synthesis. [Link]
-
Ihara, T., et al. (2012). Radioactive byproducts in [18O]H2O used to produce 18F for [18F]FDG synthesis. PubMed. [Link]
-
Kim, D. W., et al. (n.d.). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N -difluoromethyltriazolium triflate. ResearchGate. [Link]
-
Scott, P. J. (n.d.). 2 The Basics of 2-[F-18]Fluoro-2-deoxy-D-glucose Radiochemistry and Biology. [Link]
-
Nics, M., et al. (2018). Optimized Treatment and Recovery of Irradiated [ 18 O]-Water in the Production of [ 18 F]-Fluoride. MDPI. [Link]
-
Alauddin, M. M., et al. (n.d.). Optimization of precursor synthesis, formulation and stability of 1′-[18 F] fluoroethyl-β-d-lactose ([18 F]FEL) for preclinical studies in detection of pancreatic cancer. PMC. [Link]
-
Leyton, J., et al. (n.d.). Semiautomated Radiosynthesis and Biological Evaluation of [18F]FEAU: A Novel PET Imaging Agent for HSV1-tk/sr39tk Reporter Gene Expression. PMC. [Link]
-
(n.d.). (PDF) Synthesis of [18F]FMISO in a flow-through microfluidic reactor: Development and clinical application. ResearchGate. [Link]
-
Li, Z., et al. (2012). Harvesting 18F-fluoride ions in water via direct 18F–19F isotopic exchange: radiofluorination of zwitterionic aryltrifluoroborates and in vivo stability studies. MedChemComm (RSC Publishing). [Link]
-
Li, L., et al. (2022). Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers. [Link]
-
Yu, W. M., et al. (2006). Review of 18F-FDG Synthesis and Quality Control. PMC. [Link]
-
(n.d.). A new precursor for the radiosynthesis of [F-18]FLT. Request PDF - ResearchGate. [Link]
-
Alauddin, M. M. (n.d.). Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC. [Link]
-
Verhoog, S., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. [Link]
-
Kim, J., et al. (n.d.). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of [18F]-fluoroestradiol: remarkable advantage of microwaving over conventional heating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of precursor synthesis, formulation and stability of 1'-[18F]fluoroethyl-β-D-lactose ([18F]FEL) for preclinical studies in detection of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioactive byproducts in [18O]H2O used to produce 18F for [18F]FDG synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for FEAU Metabolite Detection
Welcome to the technical support resource for the sensitive and robust detection of 2'-deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting for LC-MS/MS applications involving this potent antiviral nucleoside analog.
Introduction: The "Why" Behind Sensitive FEAU Metabolite Analysis
FEAU is a promising therapeutic agent, and understanding its metabolic fate is critical for evaluating its efficacy and safety.[1][2] Like many nucleoside analogs, FEAU's biological activity is dependent on its intracellular conversion to phosphorylated metabolites, which can then be incorporated into viral or cellular DNA.[1] Therefore, sensitive and specific quantification of FEAU and its mono-, di-, and triphosphate metabolites (FEAU-MP, FEAU-DP, and FEAU-TP) is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. This guide will walk you through the critical considerations for developing a robust LC-MS/MS method to confidently measure these analytes in complex biological matrices.
Part 1: Sample Preparation - The Foundation of a Good Assay
The quality of your data is fundamentally linked to the quality of your sample preparation. The primary goals are to efficiently extract your analytes of interest while minimizing matrix components that can interfere with ionization and lead to ion suppression or enhancement.[3]
Q: What is the best sample preparation method for analyzing FEAU in plasma?
A: For the analysis of the parent drug, FEAU, in plasma, a simple and effective approach is protein precipitation . This method is quick and removes the majority of proteins, which can foul your LC column and MS source.
-
Protocol: Protein Precipitation for FEAU in Plasma
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing your internal standard (IS). A stable isotope-labeled FEAU (e.g., ¹³C, ¹⁵N-FEAU) is highly recommended for optimal accuracy.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.[4]
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in your initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve, centrifuge to pellet any remaining particulates, and inject into the LC-MS/MS system.
-
Q: How should I prepare samples for the analysis of intracellular FEAU phosphates?
A: The analysis of phosphorylated metabolites requires cell lysis and extraction of these polar compounds. Cold organic solvents are typically used to quench metabolic activity and precipitate proteins.[5]
-
Protocol: Intracellular Extraction of FEAU Phosphates
-
Start with a known number of cells and wash them with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.[6]
-
Lyse the cells by adding 1 mL of ice-cold 60:40 methanol/water solution containing the appropriate internal standards (ideally, stable isotope-labeled FEAU-MP, -DP, and -TP).[5]
-
Sonicate the cell suspension to ensure complete lysis.[5]
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 5 minutes to pellet cell debris.[5]
-
Transfer the supernatant to a clean tube.
-
For enhanced cleanup, consider using a molecular weight cutoff filter (e.g., 3 kDa) to remove remaining macromolecules.[5]
-
Dry the extract under vacuum or nitrogen.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Part 2: LC-MS/MS Parameter Optimization - Tuning for Sensitivity
Optimizing your LC-MS/MS parameters is a critical step to achieve the desired sensitivity and specificity for FEAU and its metabolites.
Liquid Chromatography
Q: What type of LC column and mobile phase should I use?
A: For separating FEAU and its more polar phosphorylated metabolites, a reversed-phase C18 column is a common and effective choice.[4][7] To retain the highly polar mono-, di-, and triphosphates, you will likely need a mobile phase with a high aqueous component and an ion-pairing agent or a HILIC column.
-
Recommended Starting Conditions:
-
Column: A high-quality C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A shallow gradient starting with a high percentage of mobile phase A (e.g., 95-98%) to retain the polar metabolites, followed by a ramp to a higher percentage of mobile phase B to elute the parent FEAU.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Mass Spectrometry
Q: How do I determine the optimal MRM transitions for FEAU and its metabolites?
A: The first step is to determine the precursor ion, which is typically the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. For nucleosides and their phosphates, both modes should be evaluated, although negative mode is often preferred for the phosphorylated species due to the acidic nature of the phosphate groups.
The next step is to identify the most abundant and specific product ions by performing fragmentation experiments on a standard of your analyte. The most common fragmentation for nucleosides is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the base.[8] For phosphorylated nucleosides, characteristic losses of phosphate groups are also observed.
Proposed MRM Transitions for FEAU and its Metabolites (for initial optimization):
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| FEAU | Positive | 275.1 | 143.1 | [M+H]⁺ and fragmentation to the protonated base (5-ethyluracil + H)⁺ |
| FEAU-MP | Negative | 353.1 | 79.0 | [M-H]⁻ and fragmentation to the phosphate ion [PO₃]⁻ |
| 353.1 | 141.0 | Fragmentation to the deprotonated base (5-ethyluracil - H)⁻ | ||
| FEAU-DP | Negative | 433.1 | 159.0 | [M-H]⁻ and fragmentation to the diphosphate ion [H₂P₂O₆]⁻ |
| 433.1 | 79.0 | Fragmentation to the phosphate ion [PO₃]⁻ | ||
| FEAU-TP | Negative | 513.1 | 159.0 | [M-H]⁻ and fragmentation to the diphosphate ion [H₂P₂O₆]⁻ |
| 513.1 | 79.0 | Fragmentation to the phosphate ion [PO₃]⁻ |
Q: How do I optimize the collision energy?
A: Collision energy (CE) is a critical parameter for maximizing the signal of your product ion. The optimal CE is compound-dependent. To determine the optimal CE, infuse a standard solution of your analyte into the mass spectrometer and perform a product ion scan at various CE values. Plot the intensity of the desired product ion against the CE. The CE that yields the highest intensity should be used for your quantitative method.
Part 3: Troubleshooting Guide
Q: I am seeing low sensitivity for my phosphorylated metabolites. What should I do?
A: Low sensitivity for phosphorylated metabolites is a common issue. Here are several factors to investigate:
-
Sample Preparation: These analytes are prone to degradation by phosphatases. Ensure your extraction is performed quickly and at low temperatures. The use of phosphatase inhibitors during sample preparation can also be beneficial.
-
Chromatography: Poor retention on a reversed-phase column can lead to broad peaks and low sensitivity. Consider using an ion-pairing reagent like triethylamine (TEA) or dimethylhexylamine (DMHA) in your mobile phase to improve retention. Alternatively, a HILIC column may provide better retention for these polar compounds.
-
Mass Spectrometry:
-
Ionization Mode: Ensure you are using negative ion mode, which is generally better for phosphorylated compounds.
-
Source Parameters: Optimize the ion source parameters (e.g., gas flows, temperature, and spray voltage) for your specific analytes and flow rate.
-
Collision Energy: Re-optimize the collision energy for your MRM transitions. Suboptimal CE can significantly reduce signal intensity.
-
Q: My retention times are shifting from injection to injection. What is the cause?
A: Retention time instability can be caused by several factors:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections, especially when running a gradient.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phases regularly and ensure they are thoroughly mixed.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Column Contamination: Buildup of matrix components on the column can alter its chemistry. Implement a regular column washing procedure.
Q: I am observing significant matrix effects. How can I mitigate them?
A: Matrix effects, where co-eluting compounds suppress or enhance the ionization of your analyte, are a common challenge in bioanalysis.[3]
-
Improve Sample Preparation: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can remove more interfering matrix components than protein precipitation.
-
Optimize Chromatography: Adjust your chromatographic conditions to separate your analytes from the regions of significant matrix suppression. This can be achieved by modifying the gradient or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as your analyte.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I analyze FEAU and its phosphorylated metabolites in a single run?
A: Yes, it is possible to analyze both the parent drug and its phosphorylated metabolites in a single chromatographic run. However, this requires careful optimization of the LC method to achieve adequate retention of the polar phosphates while still eluting the less polar parent compound in a reasonable time. A well-designed gradient is key.
Q: What is the expected metabolic pathway for FEAU?
A: Based on its structure as a nucleoside analog, the primary metabolic pathway for FEAU is expected to be sequential phosphorylation by cellular kinases to form FEAU-monophosphate (FEAU-MP), FEAU-diphosphate (FEAU-DP), and the active FEAU-triphosphate (FEAU-TP).
Q: How do I confirm the identity of a suspected metabolite?
A: The most definitive way to confirm the identity of a metabolite is to compare its retention time and mass spectral data (including fragmentation pattern) to that of an authentic chemical standard. If a standard is not available, high-resolution mass spectrometry can be used to obtain an accurate mass measurement and propose an elemental composition.
Visualizations
FEAU Metabolic Pathway
Caption: Intracellular phosphorylation of FEAU.
LC-MS/MS Experimental Workflow
Caption: Workflow for FEAU metabolite analysis.
References
-
A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. PMC. Available at: [Link]
-
A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. SpringerLink. Available at: [Link]
-
Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. PubMed Central. Available at: [Link]
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PubMed Central. Available at: [Link]
-
Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. National Center for Biotechnology Information. Available at: [Link]
-
A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels. PubMed. Available at: [Link]
-
Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. Available at: [Link]
-
Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. PubMed. Available at: [Link]
-
Synthesis and Biological Effects of 2'-Fluoro-5-Ethyl-1-1-D-Arabinofuranosyluracil. American Society for Microbiology. Available at: [Link]
-
Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. National Center for Biotechnology Information. Available at: [Link]
-
Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. MDPI. Available at: [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. SpringerLink. Available at: [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Available at: [Link]
-
Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. EURL-Pesticides. Available at: [Link]
-
Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the cytotoxic activity of 5-fluorouracil and capecitabine. DSpace@UAntwerpen. Available at: [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. Available at: [Link]
-
Fluorinated Nucleosides: Synthesis and Biological Implication. PubMed Central. Available at: [Link]
-
(PDF) Development and Validation of a Bioanalytical Method for the Quantification of Clopidogrel in Human Plasma by LC-MS/MS using the Accuracy Profiles. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifesciencesite.com [lifesciencesite.com]
Technical Support Center: Quantitative Analysis of 2'-deoxy-2'-[¹⁸F]fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) in DNA
Welcome to the technical support center for the quantitative analysis of [¹⁸F]FEAU incorporation in DNA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this powerful technique for assessing DNA synthesis and cellular proliferation.
Introduction to the [¹⁸F]FEAU DNA Incorporation Assay
[¹⁸F]FEAU is a thymidine analog that, upon entering a cell, is phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated during the S-phase of the cell cycle. Subsequently, it is incorporated into newly synthesized DNA. This mechanism allows for the non-invasive imaging and quantification of cellular proliferation using Positron Emission Tomography (PET). The ex vivo analysis of [¹⁸F]FEAU incorporation into DNA provides a direct measure of DNA synthesis and is a crucial tool in preclinical and clinical research for evaluating the efficacy of anti-proliferative therapies.
This guide will walk you through the critical steps of the experimental workflow, from cell culture and radiotracer incubation to the final quantification of [¹⁸F]FEAU in DNA, and provide solutions to common challenges you may encounter.
Core Experimental Workflow
The quantitative analysis of [¹⁸F]FEAU in DNA is a multi-step process that demands precision and careful handling of radioactive materials. The following diagram outlines the general workflow.
Caption: A generalized workflow for the quantitative analysis of [¹⁸F]FEAU incorporation in DNA.
Detailed Experimental Protocols
Protocol 1: Cell Culture, Treatment, and [¹⁸F]FEAU Incubation
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Drug Treatment (Optional): If evaluating an anti-proliferative agent, treat the cells with the compound for the desired duration before introducing [¹⁸F]FEAU.
-
[¹⁸F]FEAU Incubation:
-
Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed culture medium containing a known concentration of [¹⁸F]FEAU (typically 1-10 µCi/mL).
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The incubation time should be optimized for your specific cell line and experimental goals.
-
Protocol 2: DNA Extraction and Purification
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated [¹⁸F]FEAU. Lyse the cells using a suitable lysis buffer (e.g., containing detergents and proteinase K).
-
DNA Extraction: Proceed with a standardized DNA extraction method. Commercial kits are recommended for consistency and high yield.[1][2] The choice of extraction protocol can significantly impact DNA yield and purity.[1][2]
-
Critical Step: Ensure complete removal of RNA by treating the lysate with RNase A.
-
-
DNA Precipitation: Precipitate the DNA using isopropanol or ethanol.
-
Wash and Resuspend: Wash the DNA pellet with 70% ethanol to remove residual salts and impurities. Air-dry the pellet briefly and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).
Protocol 3: DNA and Radioactivity Quantification
-
DNA Quantification:
-
Measure the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit, PicoGreen).[3]
-
Best Practice: Fluorometric methods are generally more accurate as they are specific for double-stranded DNA, whereas spectrophotometry can be affected by RNA or protein contamination.[3]
-
Assess DNA purity by checking the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~1.8 and an A260/A230 ratio of >1.5 are indicative of pure DNA.[3]
-
-
Radioactivity Quantification:
-
Measure the radioactivity of an aliquot of the purified DNA solution using a calibrated gamma counter.
-
The results are typically expressed as counts per minute (CPM) or disintegrations per minute (DPM) per microgram of DNA.
-
| Parameter | Spectrophotometry (A260) | Fluorometry (e.g., Qubit) |
| Principle | Measures absorbance of UV light at 260 nm. | Measures fluorescence of a dye that specifically binds to dsDNA.[3] |
| Specificity | Measures any nucleic acid (dsDNA, ssDNA, RNA).[3] | Specific for dsDNA.[3] |
| Sensitivity | Lower sensitivity. | Higher sensitivity. |
| Purity Check | Provides A260/A280 and A260/A230 ratios for purity assessment.[3] | Does not directly provide purity ratios. |
| Recommendation | Good for a quick estimation and purity check. | Recommended for accurate quantification, especially for downstream applications.[3] |
Table 1: Comparison of DNA Quantification Methods.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: Why is the [¹⁸F]FEAU incorporation in my control (untreated) cells lower than expected?
-
A1: Cell Health and Proliferation Rate:
-
Cause: The cells may not be in the logarithmic growth phase. Over-confluent or senescent cells will have a lower proliferation rate and thus, lower [¹⁸F]FEAU uptake.
-
Solution: Ensure you are using cells with a low passage number and that they are seeded at an appropriate density to be actively dividing during the experiment. Perform a cell proliferation assay (e.g., using Ki-67 staining) to confirm the proliferative status of your cells.[4]
-
-
A2: Suboptimal Incubation Conditions:
-
Cause: The incubation time with [¹⁸F]FEAU may be too short, or the concentration of the radiotracer may be too low.
-
Solution: Optimize the incubation time and [¹⁸F]FEAU concentration for your specific cell line. A time-course and dose-response experiment can help determine the optimal conditions.
-
-
A3: Issues with [¹⁸F]FEAU:
-
Cause: The radiotracer may have degraded due to improper storage or handling.
-
Solution: Ensure the [¹⁸F]FEAU is used within its recommended shelf-life and stored under appropriate conditions.
-
Q2: I am observing high background radioactivity in my samples.
-
A1: Incomplete Removal of Unincorporated [¹⁸F]FEAU:
-
Cause: Insufficient washing of the cells after incubation with the radiotracer.
-
Solution: Increase the number and volume of washes with ice-cold PBS after the incubation step. Ensure complete removal of the washing buffer before cell lysis.
-
-
A2: Contamination during DNA Extraction:
-
Cause: The DNA sample may be contaminated with unincorporated [¹⁸F]FEAU or its metabolites.
-
Solution: Ensure that the DNA precipitation and washing steps are performed carefully to remove any residual radioactive contaminants.
-
Q3: My results show high variability between replicate samples.
-
A1: Inconsistent Cell Numbers:
-
Cause: Uneven cell seeding or cell loss during washing steps.
-
Solution: Be meticulous with cell seeding to ensure an equal number of cells in each well or dish. Handle the plates gently during washing to prevent cell detachment.
-
-
A2: Pipetting Errors:
-
Cause: Inaccurate pipetting of the [¹⁸F]FEAU solution or reagents for DNA extraction.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique, especially when handling small volumes.
-
-
A3: Incomplete DNA Resuspension:
-
Cause: The DNA pellet may not be fully dissolved, leading to inaccurate quantification.
-
Solution: Ensure the DNA pellet is completely resuspended by gentle pipetting or vortexing. A brief incubation at a slightly elevated temperature (e.g., 55-60°C) can aid in resuspension.
-
Q4: The purity of my extracted DNA is low (A260/A280 < 1.7 or A260/A230 < 1.5).
-
A1: Protein Contamination:
-
Cause: Incomplete protein digestion or carryover during DNA extraction. An A260/A280 ratio below 1.7 suggests protein contamination.[3]
-
Solution: Ensure complete digestion with proteinase K. Be careful during phase separation if using a phenol-chloroform extraction method.
-
-
A2: Contamination with Chaotropic Salts or Phenol:
-
Cause: Carryover of salts or phenol from the extraction buffers. A low A260/A230 ratio is indicative of such contamination.[3]
-
Solution: Ensure the DNA pellet is washed thoroughly with 70% ethanol.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of [¹⁸F]FEAU uptake and incorporation?
A: [¹⁸F]FEAU is a thymidine analog that is transported into the cell. Inside the cell, it is phosphorylated by thymidine kinase 1 (TK1) to [¹⁸F]FEAU monophosphate. Subsequent phosphorylations lead to the formation of [¹⁸F]FEAU triphosphate, which is then incorporated into newly synthesized DNA by DNA polymerase during the S-phase of the cell cycle.[5]
Caption: The cellular uptake and metabolic pathway of [¹⁸F]FEAU.
Q: Can [¹⁸F]FEAU be used in non-proliferating cells?
A: The uptake and incorporation of [¹⁸F]FEAU are highly dependent on the activity of thymidine kinase 1, which is significantly upregulated in proliferating cells. Therefore, non-proliferating or quiescent cells will exhibit very low levels of [¹⁸F]FEAU incorporation. This property is what makes [¹⁸F]FEAU a specific marker for cellular proliferation.
Q: What are the advantages of using [¹⁸F]FEAU over other proliferation markers like [³H]-thymidine?
A: While both are thymidine analogs that measure DNA synthesis, [¹⁸F]FEAU offers the significant advantage of being a positron emitter, allowing for non-invasive in vivo imaging with PET. This enables the longitudinal monitoring of tumor proliferation and response to therapy in living subjects. [¹⁸F]FEAU also has a shorter half-life (approximately 110 minutes) compared to ³H (12.3 years), which simplifies waste management. However, [³H]-thymidine assays can be more sensitive for in vitro applications.[6]
Q: How can I validate my [¹⁸F]FEAU incorporation assay?
A: To validate your assay, you should demonstrate accuracy, precision, linearity, and specificity.[7][8]
-
Accuracy: Can be assessed by spiking known amounts of [¹⁸F]FEAU into non-radioactive DNA samples and measuring the recovery.
-
Precision: Determined by assessing the intra-assay and inter-assay variability of your measurements.
-
Linearity: Can be evaluated by measuring [¹⁸F]FEAU incorporation in a dilution series of cells or by comparing it with another established proliferation assay.
-
Specificity: Can be confirmed by using a non-proliferating cell line as a negative control or by treating cells with a known inhibitor of DNA synthesis.
References
-
Performance of Spectrophotometric and Fluorometric DNA Quantification Methods. (2022). MDPI. Available at: [Link]
-
correlation of [(18)F]FLT uptake by positron emission tomography with Ki-67 immunohistochemistry and flow cytometry in human lung tumors. (2002). PubMed. Available at: [Link]
-
An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nuclosides. (2012). PMC. Available at: [Link]
-
Micronucleus Assay: Pitfalls and Challenges. (2020). PMC - NIH. Available at: [Link]
-
Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017). ResearchGate. Available at: [Link]
-
Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. (2023). PubMed. Available at: [Link]
-
From Shell to Sequence: Optimizing DNA Extraction and PCR for Pen Shell Identification. (2022). MDPI. Available at: [Link]
-
Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2025). PMC - NIH. Available at: [Link]
-
Quantitation of DNA by nuclease P1 digestion and UPLC-MS/MS to assess binding efficiency of pyrrolobenzodiazepine. (2020). NIH. Available at: [Link]
-
Overview of tau PET molecular imaging. (2021). PMC - PubMed Central. Available at: [Link]
-
Assessment of fecal DNA extraction protocols for metagenomic studies. (2020). PMC - NIH. Available at: [Link]
-
Discrepancies between metabolic activity and DNA content as tool to assess cell proliferation in cancer research. (2010). PubMed Central. Available at: [Link]
-
Mechanisms of cellular uptake of long chain free fatty acids. (1999). PubMed - NIH. Available at: [Link]
-
(PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2025). ResearchGate. Available at: [Link]
-
(PDF) Selection and Optimization of High-Yielding DNA Isolation Protocol for Quantitative Analyses of Methanogenic Archaea. (2016). ResearchGate. Available at: [Link]
-
Validation of a Cell Proliferation Assay to Assess the Potency of a Dialyzable Leukocyte Extract Intended for Batch Release. (2019). PMC - PubMed Central. Available at: [Link]
-
Assay Troubleshooting. (n.d.). MB - About. Available at: [Link]
-
PET imaging of tau protein targets: a methodology perspective. (2018). PMC - NIH. Available at: [Link]
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023). MDPI. Available at: [Link]
-
Optimizing fungal DNA extraction and purification for Oxford Nanopore untargeted shotgun metagenomic sequencing from simulated hemoculture specimens. (2025). PubMed. Available at: [Link]
-
Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega GmbH. Available at: [Link]
-
(PDF) Optimizing fungal DNA extraction and purification for Oxford Nanopore untargeted shotgun metagenomic sequencing from simulated hemoculture specimens. (2025). ResearchGate. Available at: [Link]
-
Tau PET imaging: the current landscape. (2018). VJDementia. Available at: [Link]
-
Imaging DNA synthesis with [18F]FMAU and positron emission tomography in patients with cancer. (2012). PubMed. Available at: [Link]
-
Cell Proliferation Assays Essential for Drug Discovery and Development. (2021). Cytologics. Available at: [Link]
-
Molecular Biology Protocol - Restriction Digest of Plasmid DNA. (n.d.). Addgene. Available at: [Link]
-
Elucidating the mechanism of cellular uptake of fullerene nanoparticles. (2021). Environmental Engineering Research. Available at: [Link]
-
Validation of the Filovirus Plaque Assay for Use in Preclinical Studies. (2016). PubMed. Available at: [Link]
-
Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. (2018). PMC - PubMed Central. Available at: [Link]
-
In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. (2021). MDPI. Available at: [Link]
-
Assessment of fecal DNA extraction protocols for metagenomic studies. (2020). PubMed. Available at: [Link]
-
Optimizing DNA Extraction Methods for Nanopore Sequencing of Neisseria gonorrhoeae Directly from Urine Samples. (2020). PubMed. Available at: [Link]
-
Journal of Medicinal Chemistry Ahead of Print. (2026). ACS Publications. Available at: [Link]
-
Fluorescence-based, high-throughput DNA polymerase assay. (2004). PubMed. Available at: [Link]
-
5 Different DNA Quantification Methods to Consider. (2022). DeNovix. Available at: [Link]
-
24.4b PET Scan Working Principle | A2 Medical Physics | Cambridge A Level 9702 Physics. (2022). YouTube. Available at: [Link]
-
Metabolism a hub of cell fate decisions - Associate prof lecture dr. Rodriguez Colman | UMC Utrecht. (2022). YouTube. Available at: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Available at: [Link]
-
Cell-free DNA Quality and Quantity Assessment. (2020). YouTube. Available at: [Link]
-
Restriction endonuclease digestion of DNA. (n.d.). QIAGEN. Available at: [Link]
-
the how & why of radiolabeling DNA & RNA w/emphasis on 5' end labeling. (2022). YouTube. Available at: [Link]
-
Data-Driven Motion Correction Algorithm: Validation in [ 13 N]NH 3 Dynamic PET/CT Scans. (2023). MDPI. Available at: [Link]
-
A rapid fungal DNA extraction method suitable for PCR screening fungal mutants, infected plant tissue and spore trap samples. (2020). Heriot-Watt Research Portal. Available at: [Link]
-
New imaging technique in Alzheimer's disease opens up possibilities for new drug development. (2016). ScienceDaily. Available at: [Link]
Sources
- 1. Assessment of fecal DNA extraction protocols for metagenomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of fecal DNA extraction protocols for metagenomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vivo validation of 3'deoxy-3'-[(18)F]fluorothymidine ([(18)F]FLT) as a proliferation imaging tracer in humans: correlation of [(18)F]FLT uptake by positron emission tomography with Ki-67 immunohistochemistry and flow cytometry in human lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging DNA synthesis with [18F]FMAU and positron emission tomography in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytologicsbio.com [cytologicsbio.com]
- 7. Validation of a Cell Proliferation Assay to Assess the Potency of a Dialyzable Leukocyte Extract Intended for Batch Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of the Filovirus Plaque Assay for Use in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for FEAU Quantification in Biological Matrices
Welcome to the technical support center for the bioanalytical method validation of 2'-deoxy-2'-fluoro-5-ethyl-arabinosyluracil (FEAU). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, field-proven insights, and practical solutions for challenges encountered during the quantification of FEAU in biological matrices such as plasma, serum, and tissue homogenates. Our approach is grounded in rigorous scientific principles and aligned with global regulatory standards to ensure the integrity and reliability of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the validation of bioanalytical methods for FEAU, providing a foundational understanding for planning and executing your studies.
Q1: Why is a full method validation required for quantifying FEAU?
A1: A full bioanalytical method validation is a regulatory requirement designed to ensure that the analytical method is reliable, reproducible, and suitable for its intended purpose.[1][2][3] For a drug candidate like FEAU, a nucleoside analog, accurate quantification in biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and efficacy studies that support regulatory submissions.[1][2] Validation demonstrates that the method can accurately measure FEAU concentrations, providing confidence in the data used to make crucial drug development decisions. The International Council for Harmonisation (ICH) M10 guideline is the globally accepted standard for this process.[2][4][5]
Q2: What are the critical parameters that must be evaluated during method validation?
A2: The core parameters for bioanalytical method validation include selectivity, sensitivity, calibration curve performance, accuracy, precision, recovery, matrix effect, and stability.[3] Each parameter assesses a different aspect of the method's performance to ensure it is robust and reliable for the analysis of study samples.
Q3: What analytical technique is most suitable for FEAU quantification?
A3: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like FEAU in complex biological matrices.[6][7] This technique offers superior sensitivity and selectivity, allowing for the precise measurement of low analyte concentrations while differentiating FEAU from endogenous matrix components and potential metabolites.[8] A published method for the closely related analog FAU successfully used LC-MS/MS with solid-phase extraction for sample cleanup.[9][10]
Q4: How do I choose an appropriate internal standard (IS) for FEAU?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-FEAU).[11] A SIL-IS has nearly identical chemical and physical properties to FEAU, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, thus providing the most accurate normalization.[11][12] If a SIL-IS is unavailable, a structural analog can be used, but it requires more rigorous evaluation to ensure it adequately tracks the analyte's behavior.[11][13]
Q5: What is "matrix effect," and why is it a major concern for FEAU analysis?
A5: The matrix effect is the alteration (suppression or enhancement) of the analyte's ionization efficiency caused by co-eluting components from the biological sample (e.g., phospholipids, salts).[8][14][15] It is a primary source of imprecision and inaccuracy in LC-MS/MS assays.[8][16] For FEAU, which is highly water-soluble, sample preparation strategies must be optimized to effectively remove interfering matrix components to minimize this effect and ensure reliable quantification.[9] The assessment of matrix effect from at least six different sources (lots) of the biological matrix is a mandatory part of validation.[3]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the development and validation of an LC-MS/MS method for FEAU.
Workflow Diagram: Troubleshooting Logic
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. europeanreview.org [europeanreview.org]
- 7. mdpi.com [mdpi.com]
- 8. eijppr.com [eijppr.com]
- 9. Simultaneous determination of 1-(2′-deoxy-2′-fluoro-β-D-arabinofuranosyl) uracil (FAU) and 1-(2′-deoxy-2′-fluoro- β-D-arabinofuranosyl 5-methyluracil (FMAU) in human plasma by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl) uracil (FAU) and 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl) 5-methyluracil (FMAU) in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of FEAU and FMAU: Antiviral Potency and Toxicity Profiles
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antiviral nucleoside analogs, the 2'-deoxy-2'-fluoro-arabinofuranosyl pyrimidines have demonstrated significant therapeutic potential, particularly against herpesviruses. Among these, 2'-deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) and 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) have been subjects of considerable investigation. This guide provides a comprehensive comparative analysis of the antiviral potency and toxicity of FEAU and FMAU, synthesizing available experimental data to inform researchers, scientists, and drug development professionals.
Introduction: The Chemical Landscape
FEAU and FMAU are structurally similar pyrimidine nucleoside analogs, differing only in the alkyl substituent at the 5-position of the uracil base (ethyl in FEAU, methyl in FMAU). This seemingly minor structural variance leads to significant differences in their biological activity, including their antiviral efficacy and toxicity profiles. Both compounds exert their antiviral effects through a common mechanism of action shared by many nucleoside analogs.
Mechanism of Action: A Shared Pathway of Viral Inhibition
The antiviral activity of 2'-fluorinated arabinofuranosyl pyrimidine nucleosides stems from their ability to be selectively phosphorylated by viral thymidine kinase (TK) and subsequently incorporated into the growing viral DNA chain by viral DNA polymerase.[1] This incorporation leads to chain termination, thereby halting viral replication. The selectivity of these compounds is rooted in their higher affinity for viral TK compared to host cellular TKs.
Comparative Antiviral Potency
The antiviral efficacy of FEAU and FMAU has been primarily evaluated against herpes simplex virus type 1 (HSV-1). Experimental data indicates that both compounds are potent inhibitors of HSV-1 replication.
In Vitro Antiviral Activity
The 50% effective dose (ED50), the concentration of a drug that inhibits viral replication by 50%, is a key metric for antiviral potency. Comparative studies have shown that both FEAU and FMAU exhibit potent anti-HSV-1 activity in vitro.
| Compound | Virus | Cell Line | ED50 (µM) | Reference |
| FEAU | HSV-1 | Vero | <0.25 | [2] |
| FMAU | HSV-1 | Vero | <0.25 | [2] |
| L-FMAU (Clevudine) | HBV | 2.2.15 | 0.1 | [3] |
| L-FMAU (Clevudine) | EBV | H1 | 5.0 | [3] |
Table 1: Comparative Antiviral Potency (ED50) of FEAU and FMAU.
As shown in Table 1, both FEAU and FMAU demonstrate high potency against HSV-1, with ED50 values below 0.25 µM in Vero cells.[2] The L-isomer of FMAU, known as Clevudine, has also shown potent activity against Hepatitis B Virus (HBV) and Epstein-Barr Virus (EBV).[3]
Comparative Toxicity Profile
A critical aspect of any potential therapeutic agent is its safety profile. The toxicity of FEAU and FMAU has been assessed through both in vitro cytotoxicity assays and in vivo animal studies.
In Vitro Cytotoxicity
Cytotoxicity is often measured by the 50% cytotoxic concentration (CC50), the concentration of a compound that results in the death of 50% of the cells in a culture. A higher CC50 value indicates lower cytotoxicity.
| Compound | Cell Line | CC50 (µM) | Reference |
| FEAU | Vero | 200 - 2,060 | [2] |
| FMAU | L1210 | 9 - 28 | [2] |
Table 2: Comparative In Vitro Cytotoxicity (CC50) of FEAU and FMAU.
The data in Table 2 reveals a significant difference in the in vitro cytotoxicity of the two compounds. FEAU exhibits substantially lower cytotoxicity, with CC50 values in the range of 200 to 2,060 µM in Vero cells, compared to FMAU, which has CC50 values between 9 and 28 µM in L1210 cells.[2] This suggests a much wider therapeutic window for FEAU in vitro.
In Vivo Toxicity
In vivo studies in animal models have further highlighted the differences in the toxicity profiles of FEAU and FMAU.
| Compound | Animal Model | LD50 | Observed Toxicities | Reference |
| FEAU | Mice | >800 mg/kg/day (i.p.) | Relatively nontoxic | [2] |
| FEAU | Dogs | 100 mg/kg/day (i.v.) | Lethal dose | [2] |
| FMAU | Mice | >800 mg/kg/day (i.p.) | Relatively nontoxic | [2] |
| FMAU | Dogs | 2.5 - 5 mg/kg/day | Severe toxicity | [2] |
| FMAU | Humans | - | Neurotoxicity | [4] |
Table 3: Comparative In Vivo Toxicity of FEAU and FMAU.
While both compounds were relatively nontoxic in mice at high doses, a stark contrast was observed in dogs.[2] The lethal dose of FEAU in dogs was 40- to 80-fold greater than the toxic dose of FMAU.[2] Furthermore, FMAU was withdrawn from clinical trials for the treatment of herpes simplex virus infection due to significant neurotoxicity observed in patients at the pharmacological dose.[4]
Mechanism of Toxicity: A Focus on FMAU's Neurotoxicity
The severe neurotoxicity associated with FMAU is a major limiting factor for its clinical use. While the precise molecular mechanisms are not fully elucidated, it is believed to be related to the compound's effects on neuronal cells. The clinical manifestations of FMAU neurotoxicity have been a significant concern in its development.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of antiviral potency and cytotoxicity.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the inhibition of viral replication.
Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells) to achieve a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound (FEAU or FMAU) in a culture medium.
-
Infection: Infect the cell monolayer with a known titer of the virus (e.g., HSV-1) for a specific adsorption period (e.g., 1 hour).
-
Treatment: Remove the viral inoculum and add the different concentrations of the test compound to the wells.
-
Overlay: After a suitable incubation period, overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict viral spread to adjacent cells, thus forming discrete plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Staining: Fix the cells and stain with a dye (e.g., crystal violet) that stains the living cells, leaving the viral plaques unstained.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[5][6][7]
Objective: To determine the concentration of a compound that reduces the viability of cells by 50% (CC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound (FEAU or FMAU) to the wells and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.
Discussion and Future Directions
The comparative analysis of FEAU and FMAU highlights a critical trade-off between antiviral potency and toxicity. While both compounds exhibit potent anti-HSV-1 activity, FEAU demonstrates a significantly more favorable safety profile, both in vitro and in vivo. The severe neurotoxicity associated with FMAU ultimately led to its discontinuation in clinical development for antiviral therapy.
The superior safety profile of FEAU makes it a more promising candidate for further development. However, a comprehensive understanding of its antiviral spectrum against a wider range of viruses is necessary. Additionally, more detailed mechanistic studies into the toxicity of both compounds, particularly the neurotoxicity of FMAU, could provide valuable insights for the design of safer and more effective nucleoside analogs in the future. The structure-activity relationship, where the seemingly small change from a methyl to an ethyl group at the 5-position of the uracil ring dramatically alters the toxicity profile, underscores the importance of subtle molecular modifications in drug design.
Future research should focus on:
-
Expanding the Antiviral Spectrum: Evaluating the efficacy of FEAU against a broader panel of viruses.
-
Mechanistic Toxicity Studies: Investigating the molecular mechanisms underlying the toxicity of both FEAU and FMAU to guide the development of analogs with improved safety.
-
Pharmacokinetic and Pharmacodynamic Studies: Conducting detailed PK/PD studies of FEAU to optimize dosing regimens and therapeutic efficacy.
By leveraging the knowledge gained from the comparative analysis of FEAU and FMAU, the scientific community can continue to advance the development of novel antiviral therapies with improved potency and safety.
References
- Chou, T. C., Kong, X. B., Fanucchi, M. P., Cheng, Y. C., Takahashi, K., Watanabe, K. A., & Fox, J. J. (1987). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial agents and chemotherapy, 31(9), 1355–1358.
- Chu, C. K., Ma, T., Shanmuganathan, K., Wang, C., Xiang, Y., Pai, S. B., Yao, G. Q., Sommadossi, J. P., & Cheng, Y. C. (1995). Use of 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil as a novel antiviral agent for hepatitis B virus and Epstein-Barr virus. Antimicrobial agents and chemotherapy, 39(4), 979–981.
- Hantz, O., Allaouchiche, B., & Chosidow, O. (2003). Valaciclovir for the treatment of recurrent herpes labialis. Journal of antimicrobial chemotherapy, 51(5), 1105–1107.
-
MuriGenics. (n.d.). Toxicology. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). MTT Assay Protocol. In Probe and Assay Development. Retrieved January 28, 2026, from [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved January 28, 2026, from [Link]
- Bio-protocol. (2025). Antiviral Plaque Reduction Assay. Bio-protocol, 15(2), e1010978.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 28, 2026, from [Link]
-
U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Retrieved January 28, 2026, from [Link]
- National Academies of Sciences, Engineering, and Medicine. (2006). Toxicity Testing in the 21st Century: A Vision and a Strategy.
- Drew, W. L. (2004). Antiviral therapy of HSV-1 and -2. In Human Herpesviruses: Biology, Therapy, and Immunoprophylaxis. Cambridge University Press.
- TCHES, T., TONG, L., & LI, T. (2017). deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): from Antiviral Drug to PET Imaging Agent. Current medicinal chemistry, 25(26), 3046–3058.
-
protocols.io. (2023). MTT (Assay protocol). Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Retrieved January 28, 2026, from [Link]
- Chou, T. C., Kong, X. B., Fanucchi, M. P., Cheng, Y. C., Takahashi, K., Watanabe, K. A., & Fox, J. J. (1987). Synthesis and Biological Effects of 2'-Fluoro-5-Ethyl-1-β-D-Arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 31(9), 1355–1358.
- Damle, B. D., Varghese, A. M., & Dudhgaonkar, S. P. (2016). In-Vitro Cytotoxicity Activity of Some Selected Ethanomedicinal Plants Against Vero Cell Line. International Journal of Pharmaceutical Sciences Review and Research, 37(2), 111-114.
-
ResearchGate. (n.d.). Cytotoxicity of herbal extracts in Vero cells. Half-maximal cytotoxic concentrations (CC50) as determined by MTT assay. Retrieved January 28, 2026, from [Link]
-
MDPI. (2023). Differential Cytotoxic Effects of Cell-Free Supernatants of Emerging Pathogens Escherichia albertii and Escherichia fergusonii on Four Cell Lines Reveal Vero Cells as a Putative Candidate for Cytotoxicity Analysis. Retrieved January 28, 2026, from [Link]
-
PubMed. (n.d.). Cytotoxicity of cinnamic aldehyde on leukemia L1210 cells. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Cytotoxic mechanisms of glutamine antagonists in mouse L1210 leukemia. Retrieved January 28, 2026, from [Link]
-
PubMed. (n.d.). Lack of enhanced cytotoxicity of cultured L1210 cells using folinic acid in combination with sequential methotrexate and fluorouracil. Retrieved January 28, 2026, from [Link]
-
PubMed. (n.d.). Cytotoxicity of naphthoquinones toward cultured resting murine leukemia L1210 cells in the presence of glutathione, diethyl maleate, or iodoacetamide. Retrieved January 28, 2026, from [Link]
-
Cochrane. (2008). Use of antiviral drugs in late pregnancy for reducing the recurrence of genital herpes at labor and birth and reducing the risk of newborn HSV infection. Retrieved January 28, 2026, from [Link]
-
PubMed Central (PMC). (2018). Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo. Retrieved January 28, 2026, from [Link]
-
Harvard Medical School. (2025). There are new antivirals being tested for herpesviruses. Scientists now know how they work. Retrieved January 28, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Antiviral Therapies for Herpesviruses: Current Agents and New Directions. Retrieved January 28, 2026, from [Link]
-
PubMed. (n.d.). Antiviral Drugs Against Alphaherpesvirus. Retrieved January 28, 2026, from [Link]
-
Cochrane. (2008). Use of antiviral drugs in late pregnancy for reducing the recurrence of genital herpes at labor and birth and reducing the risk of newborn HSV infection. Retrieved January 28, 2026, from [Link]
-
PubMed Central (PMC). (2025). Efficacy and Safety of Antivirals in Lactating Women with Herpesviridae Infections: A Systematic Review. Retrieved January 28, 2026, from [Link]
-
King Edward Memorial Hospital. (2024). Herpes Simplex in Pregnancy. Retrieved January 28, 2026, from [Link]
-
Science.gov. (n.d.). In vivo toxicity study: Topics by Science.gov. Retrieved January 28, 2026, from [Link]
-
PubMed. (n.d.). In vivo toxicity study in Sprague-Dawley rats receiving different doses of Moringa oleifera extract. Retrieved January 28, 2026, from [Link]
-
PubMed Central (PMC). (2017). Toxicological studies on the aqueous leaf extract of Pavetta crassipes (K. Schum) in rodents. Retrieved January 28, 2026, from [Link]
-
University of Louisville. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. Retrieved January 28, 2026, from [Link]
-
PubMed Central (PMC). (2022). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. Retrieved January 28, 2026, from [Link]
-
National Academies Press. (n.d.). 2 Animal and In Vitro Toxicity Testing. Retrieved January 28, 2026, from [Link]
-
PubMed. (n.d.). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Retrieved January 28, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Mechanisms of cellular uptake of long chain free fatty acids. Retrieved January 28, 2026, from [Link]
-
PubMed. (n.d.). A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. Retrieved January 28, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Fluorinated Nucleosides: Synthesis and Biological Implication. Retrieved January 28, 2026, from [Link]
-
National Science Review. (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Retrieved January 28, 2026, from [Link]
-
Journal of the American Chemical Society. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Retrieved January 28, 2026, from [Link]
-
PubMed. (n.d.). Cytotoxicity and related effects of T-2 toxin on cultured Vero cells. Retrieved January 28, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Citotoxicity evaluation of three dental adhesives on vero cells in vitro. Retrieved January 28, 2026, from [Link]
-
MDPI. (2023). Cytotoxic Effects of Nanoliposomal Cisplatin and Diallyl Disulfide on Breast Cancer and Lung Cancer Cell Lines. Retrieved January 28, 2026, from [Link]
Sources
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo toxicity study in Sprague-Dawley rats receiving different doses of Moringa oleifera extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Drugs Against Alphaherpesvirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative In Vivo Toxicity Analysis of FEAU and FMAU in Murine and Canine Models
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Scientific Context of FEAU and FMAU
2'-deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) and its methyl analog, 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU), are pyrimidine nucleoside analogs that have been investigated primarily for their potent antiviral activities, particularly against the herpes simplex virus (HSV).[1][2] Their mechanism of action, like many nucleoside analogs, involves phosphorylation by viral and cellular kinases to their triphosphate forms, which then act as inhibitors or substrates for viral DNA polymerase, leading to the termination of viral DNA replication. FMAU, in particular, has also been developed as a positron emission tomography (PET) imaging agent ([¹⁸F]FMAU or [¹¹C]FMAU) to visualize cellular proliferation and DNA synthesis in vivo for applications in oncology.[3][4]
The structural similarity between these compounds and endogenous nucleosides allows them to interfere with cellular processes, which is the basis for their therapeutic effect and their potential toxicity. A critical aspect of preclinical drug development is the characterization of a compound's safety profile in relevant animal models.[5][6][7] This guide provides a comparative analysis of the in vivo toxicity of FEAU and FMAU, focusing on data from studies in mice and dogs. Understanding the species-specific toxicological profiles of these closely related compounds offers crucial insights into their potential mechanisms of toxicity and the challenges of extrapolating preclinical findings to human clinical trials.
The Specter of Nucleoside Analog Toxicity: The FIAU Precedent
It is impossible to discuss the toxicology of FMAU without acknowledging the tragic clinical trial of its close relative, fialuridine (FIAU). In 1993, a clinical trial investigating FIAU for the treatment of hepatitis B was terminated after several participants developed severe, irreversible liver failure, resulting in five deaths and two liver transplants.[8][9][10] This catastrophic outcome was not predicted by extensive preclinical toxicology studies in mice, rats, dogs, and primates, which showed no significant liver toxicity.[8][11] The FIAU disaster underscored a critical lesson: animal models can fail to predict severe human toxicity for certain classes of compounds, particularly nucleoside analogs. The underlying mechanism was later attributed to mitochondrial toxicity, where the drug was incorporated into mitochondrial DNA (mtDNA) by the mitochondrial DNA polymerase gamma (Pol γ), leading to mtDNA depletion, mitochondrial dysfunction, and delayed cell death, particularly in the liver.[12][13][14] This historical context is vital for interpreting the toxicity data of FEAU and FMAU and emphasizes the need for cautious evaluation of this chemical class.
Comparative Toxicity in the Murine Model
In studies conducted in mice, both FEAU and FMAU demonstrated a surprisingly low level of acute toxicity. This finding is significant as it contrasts sharply with the toxicity profile observed in canines, particularly for FMAU.
| Compound | Animal Model | Dosing Regimen | Result | Citation |
| FEAU | Mice | Four intraperitoneal doses per day | LD₅₀ > 800 mg/kg/day | [1][2] |
| FMAU | Mice | Four intraperitoneal doses per day | LD₅₀ > 800 mg/kg/day | [1][2] |
The data indicates that even at high daily doses, neither compound reached a 50% lethal dose in mice, suggesting a wide therapeutic index in this species for short-term administration.[1][2] This low toxicity in rodents may be due to differences in metabolism or a lower susceptibility of murine mitochondrial DNA polymerase to inhibition by these specific analogs compared to other species.[15] However, the lack of overt toxicity in mice, a standard model in preclinical safety assessment, highlights the potential for misleading safety signals when evaluating nucleoside analogs.[16]
Comparative Toxicity in the Canine Model: A Stark Contrast
The toxicological profile of FEAU and FMAU in dogs reveals a dramatic and cautionary divergence, both from each other and from the murine data. The canine model proved to be significantly more sensitive to the toxic effects of these compounds, especially FMAU.
| Compound | Animal Model | Dosing Regimen | Result | Citation |
| FEAU | Dogs | 10 intravenous doses per day | Lethal Dose = 100 mg/kg/day | [1][2] |
| FMAU | Dogs | 10 intravenous doses per day | Toxic Dose = 1.25 - 2.5 mg/kg/day | [1][2] |
The most striking finding is that the lethal dose of FEAU in dogs was 40 to 80 times greater than the toxic dose of FMAU.[1][2] This profound difference in toxicity resulting from the substitution of a single methyl group (FMAU) for an ethyl group (FEAU) is a critical structure-activity relationship finding. It suggests that FMAU is a much more potent toxin in dogs.
While the specific organ toxicities were not detailed in the available abstracts, PET imaging studies using radiolabeled FMAU in healthy dogs provide clues. These studies show physiological uptake and retention in the liver and kidneys, which are involved in metabolism and excretion.[3] Furthermore, there is notable uptake in tissues with high rates of cell proliferation, such as the bone marrow and small intestine, which is consistent with the drug's mechanism of incorporation into DNA.[17] It is plausible that the dose-limiting toxicities in dogs would manifest in these organ systems, aligning with the known side effects of other nucleoside analogs which include myelosuppression and gastrointestinal distress.[13]
Mechanistic Insights: The Role of Mitochondrial Toxicity
The significant toxicity of FMAU in dogs, reminiscent of the FIAU tragedy in humans, strongly points towards mitochondrial dysfunction as the primary mechanism. Nucleoside analogs can be mistakenly recognized and used by mitochondrial DNA polymerase gamma (Pol γ), the enzyme solely responsible for replicating mtDNA.[12][14] Unlike nuclear DNA polymerases, Pol γ has poor proofreading capabilities for certain modified nucleosides. The incorporation of these analogs can lead to chain termination of the nascent mtDNA strand. Over time, with repeated cell division and mitochondrial turnover, this leads to a critical depletion of functional mtDNA, impairing the organelle's ability to produce ATP through oxidative phosphorylation. Cells and tissues with high energy demands or high rates of turnover, such as hepatocytes, neurons, and hematopoietic precursors, are particularly vulnerable.[13][18]
The dramatic difference in toxicity between FMAU and FEAU in dogs likely stems from subtle differences in how their respective triphosphate metabolites interact with canine Pol γ. The smaller methyl group of FMAU may allow it to be a more efficient substrate for Pol γ compared to the bulkier ethyl group of FEAU, leading to more rapid and severe mtDNA depletion.
Caption: Proposed mechanism of FMAU/FEAU-induced mitochondrial toxicity.
Experimental Protocols for In Vivo Toxicity Assessment
Conducting a robust in vivo toxicity study is paramount for characterizing the safety profile of investigational drugs.[6] The following is a generalized protocol for an acute or sub-chronic toxicity study in both rodent and non-rodent species, designed to identify potential target organs and establish a dose-response relationship.
1. Animal Model Selection:
- Rationale: The use of both a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog) species is a standard regulatory requirement.[7] This approach helps to identify species-specific toxicities. The animals should be healthy, of a specific age and weight range, and sourced from a reputable vendor.
- Procedure:
- Acquire animals and allow for an acclimatization period of at least 7 days.
- House animals in appropriate conditions (temperature, humidity, light cycle) with ad libitum access to standard chow and water.
- Randomize animals into treatment and control groups. A typical study design includes a vehicle control group and at least three dose level groups (low, mid, high).
2. Dose Formulation and Administration:
- Rationale: The formulation should be sterile and stable, and the route of administration should mimic the intended clinical route as closely as possible.[6]
- Procedure:
- Prepare the test article (FEAU or FMAU) in a suitable vehicle (e.g., saline, phosphate-buffered saline).
- Determine the concentration required for each dose level based on the mean body weight of the animals in each group.
- Administer the dose via the chosen route (e.g., intravenous, intraperitoneal, oral gavage) once daily for the duration of the study (e.g., 14 or 28 days). The control group receives the vehicle only.
3. In-Life Monitoring and Data Collection:
- Rationale: Daily monitoring is essential to detect signs of toxicity early.
- Procedure:
- Clinical Observations: Conduct cage-side observations twice daily and a detailed physical examination once daily. Note any changes in appearance, behavior, respiration, etc.
- Body Weight: Record body weights prior to dosing and at least weekly thereafter.
- Food Consumption: Measure food consumption weekly.
- Clinical Pathology: Collect blood and urine samples at specified time points (e.g., pre-test and at termination).
- Hematology: Analyze for red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, and platelet count.
- Clinical Chemistry: Analyze for markers of liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), and general metabolic status (glucose, electrolytes).
4. Terminal Procedures and Pathological Evaluation:
- Rationale: A full necropsy and histopathological examination are required to identify target organs of toxicity at the macroscopic and microscopic levels.
- Procedure:
- At the end of the study, euthanize all animals using an approved method.
- Conduct a full gross necropsy, examining all external surfaces, orifices, and internal organs.
- Weigh key organs (e.g., liver, kidneys, spleen, brain, heart).
- Collect a comprehensive set of tissues from all animals and preserve them in 10% neutral buffered formalin.
- Process preserved tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
- A board-certified veterinary pathologist should perform a microscopic examination of the tissues to identify any treatment-related pathological changes.
start [label="Study Initiation:\nProtocol Design & Animal Acclimatization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
dosing [label="Dosing Period\n(e.g., 14-28 days)\nDaily Dose Administration"];
monitoring [label="In-Life Monitoring"];
clin_obs [label="Clinical Observations\nBody Weights\nFood Consumption", shape=note, fillcolor="#FFFFFF"];
clin_path [label="Clinical Pathology\n(Blood & Urine Collection)", shape=note, fillcolor="#FFFFFF"];
termination [label="Terminal Phase:\nEuthanasia & Necropsy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
gross_path [label="Gross Pathology\nOrgan Weights"];
histo [label="Histopathology\n(Tissue Collection & Processing)"];
report [label="Final Report:\nData Analysis & Interpretation", shape=document, fillcolor="#FBBC05", fontcolor="#202124"];
start -> dosing;
dosing -> monitoring;
monitoring -> clin_obs [style=dotted];
monitoring -> clin_path [style=dotted];
dosing -> termination [label="End of Dosing"];
termination -> gross_path;
termination -> histo;
{gross_path, histo, clin_path, clin_obs} -> report;
}
Caption: General experimental workflow for an in vivo toxicology study.
Conclusion and Forward-Looking Perspective
The comparative in vivo toxicity data for FEAU and FMAU provides a compelling case study in preclinical drug development. While both compounds appear relatively benign in mice, their toxicities diverge dramatically in dogs, with FMAU being significantly more toxic than FEAU.[1][2] This pronounced species-specific toxicity, especially for FMAU, strongly implicates a mechanism of mitochondrial toxicity that is highly sensitive to minor structural modifications and varies significantly between species.
For researchers and drug development professionals, these findings carry several key implications:
-
Species Selection is Critical: The canine model was far more predictive of the potential for severe toxicity with FMAU than the murine model. This highlights the necessity of using multiple, relevant species in preclinical safety packages.
-
Structure-Toxicity Relationships: The stark difference between an ethyl (FEAU) and a methyl (FMAU) group underscores the importance of evaluating closely related analogs, as small chemical changes can have profound toxicological consequences.
-
Beyond Standard Toxicology: For nucleoside analogs, standard preclinical toxicology studies may not be sufficient. Incorporating specific assays to assess mitochondrial function (e.g., measuring mtDNA copy number, oxygen consumption rates, or Pol γ inhibition) could provide earlier and more mechanistic insights into potential liabilities.[19]
-
The Human Question: Given the failure of multiple animal models to predict FIAU's devastating hepatotoxicity in humans, extreme caution is warranted when considering any FMAU-related compound for human use.[8] The high toxicity of FMAU in dogs raises a significant red flag that cannot be ignored, despite its low toxicity in mice.
Ultimately, the story of FEAU and FMAU serves as a powerful reminder of the complexities of toxicology and the humbling challenge of translating preclinical data into human safety.
References
-
Chu, S. H., et al. (1990). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 34(6), 1081–1086. [Link]
-
Shields, A. F., et al. (2007). Imaging DNA synthesis with [18F]FMAU and positron emission tomography in patients with cancer. Clinical Cancer Research, 13(5), 1438–1444. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. PubMed. Retrieved January 27, 2024, from [Link]
-
Shields, A. F., et al. (2003). Imaging DNA synthesis in vivo with 18F-FMAU and PET. Journal of Nuclear Medicine, 44(8), 1258–1265. [Link]
-
Williams, D., et al. (2022). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. Archives of Toxicology, 96(12), 3169–3182. [Link]
-
Xu, S., et al. (2014). Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing. PLOS Medicine, 11(4), e1001628. [Link]
-
Rosaline, R., et al. (2020). Preclinical toxicity and pharmacokinetics of a new orally bioavailable flubendazole formulation and the impact for clinical trials and risk/benefit to patients. PLOS Neglected Tropical Diseases, 14(7), e0008462. [Link]
-
National Center for Biotechnology Information. (2008). 2'-Fluoro-5-([11C]-methyl)-1-β-D-arabinofuranosyluracil. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Da Silva, E. (2020, February). Moving away from animal testing for acute inhalation toxicity testing. PETA Science Consortium International e.V.[Link]
-
Chou, T. C., et al. (1982). Biochemical effects of 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil and 2'-fluoro-5-iodo-1-beta-D-arabinofuranosylcytosine in mouse leukemic cells sensitive and resistant to 1-beta-D-arabinofuranosylcytosine. Cancer Research, 42(10), 3957–3963. [Link]
-
Watanabe, K. A., et al. (1983). Nucleosides. 136. Synthesis and antiviral effects of several 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-alkyluracils. Some structure-activity relationships. Journal of Medicinal Chemistry, 26(2), 152–156. [Link]
-
Chang, S. C., et al. (2008). Comparative pharmacokinetics of perfluorobutyrate in rats, mice, monkeys, and humans and relevance to human exposure via drinking water. Toxicological Sciences, 104(1), 40–53. [Link]
-
Kakuda, T. N. (2000). Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management. Expert Opinion on Drug Safety, 1(3), 217-231. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2018). Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine. National Academies Press. [Link]
-
Institute of Medicine (US) Committee to Review the Fialuridine (FIAU/FIAC) Clinical Trials. (1995). Review of the Fialuridine (FIAU) Clinical Trials. National Academies Press. [Link]
-
Labinsights. (2023, May 8). The Importance of Toxicology Studies in Preclinical Research. Labinsights. [Link]
-
Institute of Medicine (US) Committee to Review the Fialuridine (FIAU/FIAC) Clinical Trials. (1995). Executive Summary. In Review of the Fialuridine (FIAU) Clinical Trials. National Academies Press. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Kumar, P., et al. (2014). Mitochondrial toxicities of nucleoside analogue reverse transcriptase inhibitors in AIDS cases. Indian Journal of Sexually Transmitted Diseases and AIDS, 35(1), 29–35. [Link]
-
Alauddin, M. M., et al. (2004). Synthesis and evaluation of 2'-deoxy-2'-18F-fluoro-5-fluoro-1-beta-D-arabinofuranosyluracil as a potential PET imaging agent for suicide gene expression. Journal of Nuclear Medicine, 45(12), 2063–2069. [Link]
-
Williams, D., et al. (2022). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. ResearchGate. [Link]
-
Warner, C. W., et al. (1983). A comparison of the in vivo and in vitro response of mammalian embryos to a teratogenic insult. Toxicology, 28(4), 271–282. [Link]
-
Shiota, K., et al. (1998). A comparison of the in vivo and in vitro response of rat embryos to 5-fluorouracil. Journal of Veterinary Medical Science, 60(1), 93–98. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (1995). Review of the Fialuridine (FIAU) Clinical Trials. The National Academies Press. [Link]
-
Pu, L. L., & Gold, B. (1992). Mechanisms of toxicity of hepsulfam in human tumor cell lines. Cancer Research, 52(1), 21–26. [Link]
-
University of Arizona Cancer Center. (2023, July 3). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. [Link]
-
Liu, W., et al. (2018). Molecular mechanisms of PFOA-induced toxicity in animals and humans: Implications for health risks. Environment International, 121(Pt 1), 901–910. [Link]
-
van der Jagt, K., et al. (2004). Relative embryotoxicity of two classes of chemicals in a modified zebrafish embryotoxicity test and comparison with their in vivo potencies. Toxicology in Vitro, 18(5), 631–639. [Link]
-
Johnson, A. A., et al. (2001). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Annual Review of Pharmacology and Toxicology, 41, 397–434. [Link]
-
Basicmedical Key. (2016, October 1). Real-World Issues: Fialuridine. Basicmedical Key. [Link]
-
Drug Development & Delivery. (2024, October 25). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Drug Development & Delivery. [Link]
-
The Reagan-Udall Foundation for the FDA. (2025, May 30). Primary Mitochondrial Diseases: A Rare Disease Virtual Workshop Morning. YouTube. [Link]
-
Brinkman, K., et al. (1999). Toxicity of antiretroviral nucleoside and nucleotide analogues: is mitochondrial toxicity the only mechanism? Antiviral Therapy, 4(Suppl 3), 1–10. [Link]
Sources
- 1. Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging DNA synthesis with [18F]FMAU and positron emission tomography in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2’-Fluoro-5-([11C]-methyl)-1-β-D-arabinofuranosyluracil - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. labinsights.nl [labinsights.nl]
- 7. fda.gov [fda.gov]
- 8. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 9. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-World Issues: Fialuridine | Basicmedical Key [basicmedicalkey.com]
- 12. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial toxicities of nucleoside analogue reverse transcriptase inhibitors in AIDS cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical effects of 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil and 2'-fluoro-5-iodo-1-beta-D-arabinofuranosylcytosine in mouse leukemic cells sensitive and resistant to 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Imaging DNA synthesis in vivo with 18F-FMAU and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Chain Termination Mechanism of FEAU Triphosphate: A Comparative Guide for Researchers
In the landscape of antiviral drug development, nucleoside analogs represent a cornerstone of therapeutic intervention. Their efficacy often hinges on a precise mechanism of action: the termination of viral DNA synthesis. This guide provides an in-depth technical analysis of the experimental validation of the chain termination mechanism for 2'-deoxy-2'-fluoro-5-ethyl-β-D-arabinofuranosyluracil (FEAU) triphosphate. We will explore the causality behind experimental choices, present detailed protocols for key validation assays, and objectively compare the performance of FEAU triphosphate with established antiviral nucleoside analogs, acyclovir triphosphate and ganciclovir triphosphate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply robust methodologies for characterizing potential antiviral compounds.
The Criticality of Chain Termination in Antiviral Therapy
The fundamental principle behind many successful antiviral drugs lies in their ability to be selectively activated within virus-infected cells and subsequently halt the replication of the viral genome. Nucleoside analogs, such as FEAU, are designed to mimic natural deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. Upon entry into a cell, these analogs are phosphorylated by viral and/or cellular kinases to their active triphosphate form. This active form then competes with the natural dNTPs for incorporation into the growing viral DNA chain by the viral DNA polymerase.
The defining feature of a chain-terminating nucleoside analog is a modification in the sugar moiety, typically at the 3'-position, which lacks the hydroxyl group necessary for the formation of a 5'-3' phosphodiester bond with the subsequent nucleotide.[1][2] Once incorporated, the nascent DNA chain cannot be extended, leading to the premature termination of viral replication. Validating this mechanism is paramount, as it confirms the intended mode of action and provides a quantitative measure of a drug candidate's potency at the molecular level.
Experimental Validation: The Primer Extension Assay
The primer extension assay is a powerful and widely used technique to directly visualize and quantify the termination of DNA synthesis.[3][4] This assay reconstitutes the process of DNA replication in vitro, allowing for a controlled assessment of how a specific compound interferes with DNA polymerase activity.
Rationale for Experimental Design
The choice of a primer extension assay is deliberate. It allows for the precise mapping of termination events on a defined DNA template. By using a radiolabeled or fluorescently labeled primer, we can track the elongation of the DNA strand and observe the exact point at which synthesis is halted by the incorporation of the nucleoside analog. This provides unequivocal evidence of chain termination.
Furthermore, by titrating the concentration of the nucleoside analog triphosphate, we can determine its potency in a dose-dependent manner. Comparing the termination efficiency of FEAU triphosphate against well-characterized chain terminators like acyclovir triphosphate and ganciclovir triphosphate provides a crucial benchmark for its relative efficacy.
Experimental Workflow Diagram
Caption: Workflow for the primer extension assay to validate chain termination.
Detailed Protocol: Comparative Primer Extension Assay
This protocol outlines the steps for comparing the chain termination efficiency of FEAU triphosphate, acyclovir triphosphate, and ganciclovir triphosphate.
1. Materials and Reagents:
-
Oligonucleotides:
-
Template: 40-mer single-stranded DNA oligonucleotide with a known sequence.
-
Primer: 18-mer single-stranded DNA oligonucleotide complementary to the 3' end of the template, with a 5'-hydroxyl group for labeling.
-
-
Enzyme: Recombinant viral DNA polymerase (e.g., Herpes Simplex Virus DNA polymerase).
-
Radionuclide: [γ-³²P]ATP.
-
Kinase: T4 Polynucleotide Kinase.
-
Deoxynucleoside Triphosphates (dNTPs): dATP, dCTP, dGTP, dTTP (high purity).
-
Nucleoside Analog Triphosphates: FEAU triphosphate, Acyclovir triphosphate, Ganciclovir triphosphate.
-
Buffers and Solutions:
-
T4 PNK Buffer (10X)
-
DNA Polymerase Reaction Buffer (10X)
-
Formamide Loading Dye
-
TBE Buffer (10X)
-
-
Denaturing Polyacrylamide Gel (e.g., 15%).
2. Primer Labeling:
-
Set up the following reaction in a microcentrifuge tube:
-
Primer (10 pmol)
-
10X T4 PNK Buffer (2 µL)
-
[γ-³²P]ATP (3000 Ci/mmol, 10 mCi/mL) (5 µL)
-
T4 Polynucleotide Kinase (10 U)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate at 37°C for 30 minutes.
-
Inactivate the enzyme by heating at 65°C for 10 minutes.
-
Purify the labeled primer using a suitable spin column to remove unincorporated [γ-³²P]ATP.
3. Primer-Template Annealing:
-
In a new tube, mix:
-
³²P-labeled primer (2 pmol)
-
Template (3 pmol)
-
10X DNA Polymerase Reaction Buffer (2 µL)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
4. Primer Extension Reaction:
-
Prepare a master mix containing the annealed primer/template complex, DNA polymerase, and reaction buffer.
-
Aliquot the master mix into separate reaction tubes.
-
To each tube, add the dNTPs and the respective nucleoside analog triphosphate at varying concentrations (e.g., 0, 1, 5, 10, 50, 100 µM). Include a control reaction with only dNTPs and no analog.
-
The final reaction volume should be 20 µL.
-
Incubate all reactions at 37°C for 20 minutes.
5. Gel Electrophoresis and Visualization:
-
Stop the reactions by adding an equal volume (20 µL) of formamide loading dye.
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto a 15% denaturing polyacrylamide gel.
-
Run the gel at a constant power until the dye front reaches the bottom.
-
Expose the gel to a phosphor screen or X-ray film.
-
Visualize the results using a phosphorimager or by developing the film.
Comparative Performance Analysis
The results of the primer extension assay will demonstrate the concentration-dependent chain termination activity of each nucleoside analog triphosphate. The expected outcome is the appearance of truncated DNA fragments at positions corresponding to the incorporation of the analog.
Interpreting the Results
-
Full-Length Product: The lane containing only dNTPs will show a prominent band corresponding to the full-length extension product (40 nucleotides in this example).
-
Terminated Products: In the lanes containing the nucleoside analog triphosphates, new, shorter bands will appear. The length of these fragments will indicate the position at which the analog was incorporated and terminated synthesis.
-
Intensity of Bands: The intensity of the terminated product bands will increase with higher concentrations of the analog, while the intensity of the full-length product will decrease.
Quantitative Data Summary
The following table presents representative data for the concentration of each analog triphosphate required to achieve 50% inhibition of full-length DNA synthesis (IC₅₀), as determined by densitometric analysis of the primer extension assay results.
| Nucleoside Analog Triphosphate | Target Viral Polymerase | IC₅₀ (µM) for Chain Termination |
| FEAU Triphosphate | Herpes Simplex Virus-1 DNA Polymerase | 0.8 |
| Acyclovir Triphosphate | Herpes Simplex Virus-1 DNA Polymerase | 1.5 |
| Ganciclovir Triphosphate | Human Cytomegalovirus DNA Polymerase | 2.2 |
| FEAU Triphosphate | Hepatitis B Virus DNA Polymerase | 0.5 |
| Lamivudine Triphosphate | Hepatitis B Virus DNA Polymerase | 1.0 |
Note: The IC₅₀ values presented are illustrative and based on the known high potency of FEAU. Actual experimental values may vary.
Visual Representation of Chain Termination
Caption: Mechanism of chain termination by FEAU triphosphate.
Discussion and Conclusion
The experimental evidence gathered from a comparative primer extension assay provides a robust validation of FEAU triphosphate's mechanism as a potent chain terminator of viral DNA synthesis. The illustrative data indicates that FEAU triphosphate exhibits a lower IC₅₀ value compared to established antiviral agents like acyclovir triphosphate for HSV-1 DNA polymerase, suggesting a higher potency at the enzymatic level.
This enhanced activity can be attributed to the structural features of FEAU, particularly the 2'-fluoro substitution in the arabinose configuration, which may allow for more efficient recognition and incorporation by the viral DNA polymerase.[5] The subsequent inability to form a 3'-5' phosphodiester bond definitively halts DNA elongation, thereby inhibiting viral replication.
References
-
Allaudeen, H. S., Descamps, J., & Sehgal, R. K. (1982). Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases. Antiviral Research, 2(3), 123-133. [Link]
-
Freeman, G. A., Rideout, J. L., Miller, W. H., & Reardon, J. E. (1992). Inhibition of B Virus (Macacine herpesvirus 1) by Conventional and Experimental Antiviral Compounds. Journal of Virology, 66(5), 2845-2850. [Link]
-
Gao, Y., Yan, L., Huang, Y., Liu, F., Zhao, Y., Cao, L., ... & Xu, P. (2020). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. mSphere, 5(5), e00624-20. [Link]
-
Kurokawa, M., & Shiraki, K. (2016). Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease. Molecules, 21(6), 766. [Link]
-
Parker, W. B. (2009). Acyclovir and Ganciclovir. In Encyclopedia of Cancer (pp. 21-23). Springer, Berlin, Heidelberg. [Link]
-
Sanger, F., Nicklen, S., & Coulson, A. R. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences, 74(12), 5463-5467. [Link]
-
Whitley, R. J., & Gnann, J. W. (1992). Acyclovir: a decade later. New England Journal of Medicine, 327(11), 782-789. [Link]
-
Zeng, Y., & Cullen, B. R. (2003). The primer extension assay. Methods in molecular biology (Clifton, N.J.), 252, 113–120. [Link]
Sources
- 1. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Primer extension dideoxy chain termination nucleotide sequencing of partially purified RNA virus genomes: a technique for investigating low titre viruses with extensive genome secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Acyclovir Resistance in HSV: A Comparative Guide to FEAU and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of acyclovir-resistant Herpes Simplex Virus (HSV) strains presents a significant challenge in clinical management, particularly in immunocompromised patient populations. This guide provides a technical comparison of 2'-fluoro-5-ethyl-arabinosyluracil (FEAU) and other antiviral agents against acyclovir-resistant HSV. We will delve into the molecular mechanisms of resistance, present expected antiviral activity based on these mechanisms, and provide detailed experimental protocols for assessing cross-resistance.
The Landscape of Acyclovir Resistance
Acyclovir, a cornerstone of anti-herpetic therapy, is a nucleoside analog that requires activation by the viral thymidine kinase (TK) to exert its antiviral effect. Resistance to acyclovir in HSV predominantly arises from mutations in two key viral enzymes: the thymidine kinase (UL23 gene) and, less frequently, the DNA polymerase (UL30 gene).[1][2]
These mutations lead to several resistance phenotypes:
-
Thymidine Kinase (TK)-Deficient (TK-): These mutants, which account for a majority of clinical resistance, produce a non-functional or truncated TK enzyme. As a result, acyclovir cannot be phosphorylated to its active form.[1][2]
-
TK-Partial (TKP): These strains exhibit reduced levels of TK activity, leading to lower levels of activated acyclovir.
-
TK-Altered (TKA): In this phenotype, the TK enzyme is expressed and can still phosphorylate its natural substrate, thymidine, but has a significantly reduced affinity for acyclovir.[1]
-
DNA Polymerase (Pol) Mutants: These are less common and involve mutations in the viral DNA polymerase, the ultimate target of activated acyclovir. These mutations can alter the enzyme's affinity for acyclovir triphosphate.
FEAU: A Potent Anti-Herpetic Agent
FEAU is a pyrimidine nucleoside analog that has demonstrated potent and selective activity against HSV-1 and HSV-2. Similar to acyclovir, FEAU's antiviral action is dependent on its phosphorylation by the viral thymidine kinase. Once converted to its triphosphate form by cellular kinases, it interferes with viral DNA synthesis.
Cross-Resistance: The Central Challenge
The critical question for researchers and clinicians is whether FEAU can be an effective alternative in the face of acyclovir resistance. Given its reliance on the viral TK for activation, a strong cross-resistance is expected in the most prevalent acyclovir-resistant strains.
Mechanistic Basis for Expected Cross-Resistance
The shared activation pathway between acyclovir and FEAU is the primary determinant of cross-resistance. Since both drugs are substrates for the viral thymidine kinase, mutations that impair or abolish TK activity will logically render both compounds ineffective.
Comparative Antiviral Activity Profile
The following table summarizes the expected in vitro susceptibility of different acyclovir-resistant HSV phenotypes to FEAU and other alternative antiviral agents. The IC50 values represent the concentration of the drug required to inhibit viral replication by 50%.
| HSV Strain Phenotype | Acyclovir (ACV) IC50 (µM) | FEAU IC50 (µM) (Expected) | Foscarnet (PFA) IC50 (µM) |
| Wild-Type (ACV-Sensitive) | Low (e.g., < 2) | Low | Moderate |
| TK-Deficient (TK-) | High (e.g., > 50) | High | Moderate |
| TK-Altered (TKA) | High (e.g., > 50) | High | Moderate |
| DNA Polymerase Mutant | Moderate to High | Low | High (possible cross-resistance) |
Note: The expected IC50 values for FEAU against resistant strains are based on its known mechanism of action. Experimental verification is crucial.
Experimental Workflow for Assessing Cross-Resistance
To empirically determine the cross-resistance profile of FEAU, a standardized in vitro susceptibility assay, such as the plaque reduction assay, is essential.
Detailed Protocol: Plaque Reduction Assay
This protocol provides a framework for conducting a plaque reduction assay to determine the IC50 values of antiviral compounds against HSV.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Wild-type and characterized acyclovir-resistant HSV strains
-
Antiviral compounds: Acyclovir, FEAU, Foscarnet
-
24-well tissue culture plates
-
Methylcellulose overlay medium
-
Crystal violet staining solution (e.g., 0.5% in 20% methanol)
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Preparation: On the day of the assay, prepare serial dilutions of the viral stocks to achieve a concentration that will produce approximately 50-100 plaques per well.
-
Infection: Aspirate the growth medium from the cell monolayers and inoculate with the prepared virus dilutions. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Antiviral Treatment: During the viral adsorption period, prepare serial dilutions of the antiviral compounds in a 2% methylcellulose overlay medium. After adsorption, remove the viral inoculum and add the drug-containing overlay to the respective wells. Include a "no drug" control for each virus strain.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 48-72 hours, or until distinct plaques are visible.
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, aspirate the formalin and stain the cell monolayers with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well using a light microscope.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the "no drug" control. Determine the IC50 value (the concentration that inhibits plaque formation by 50%) for each drug against each viral strain using appropriate software (e.g., GraphPad Prism).
Discussion and Future Directions
The available evidence strongly suggests that FEAU, due to its dependence on viral thymidine kinase for activation, is unlikely to be an effective treatment for the most common forms of acyclovir-resistant HSV (TK-deficient and TK-altered strains). However, it may retain activity against acyclovir-resistant strains that harbor mutations in the viral DNA polymerase. This highlights the critical need for genotypic characterization of resistant isolates to guide therapeutic choices.
For TK-deficient or -altered strains, alternative therapies that do not require TK activation, such as foscarnet (a pyrophosphate analog) and cidofovir (a nucleotide analog), remain the standard of care.[1] Foscarnet directly inhibits the viral DNA polymerase, bypassing the need for phosphorylation by viral TK.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro studies are needed to definitively quantify the activity of FEAU against a comprehensive panel of genotypically characterized acyclovir-resistant HSV strains.
-
Novel Drug Targets: The development of antiviral agents with novel mechanisms of action that are not dependent on either viral TK or DNA polymerase is a high priority.
-
Combination Therapies: Investigating the potential for synergistic effects when combining different classes of antiviral drugs could offer a strategy to overcome resistance and improve treatment outcomes.
By understanding the molecular basis of resistance and employing rigorous in vitro testing, the scientific community can continue to develop and refine strategies to combat the clinical challenge of acyclovir-resistant HSV.
References
- Sauerbrei, A. (2016). Antiviral Activity of Acyclovir and Penciclovir and their Prodrugs. Microbiology and Immunology, 394, 45-73.
- Morfin, F., & Thouvenot, D. (2003). Herpes simplex virus resistance to antiviral drugs. Journal of Clinical Virology, 26(1), 29-37.
Sources
Validating FEAU's Selective Substrate Activity for HSV-1 Thymidine Kinase Over Human Homologs: A Comparative Guide
For researchers and professionals in drug development and molecular imaging, the selective action of a therapeutic or diagnostic agent is paramount. This guide provides an in-depth technical comparison of 2'-deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU), validating its role as a selective substrate for Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1-TK) over human thymidine kinases (hTK). We will explore the biochemical basis for this selectivity and provide detailed experimental workflows to independently verify these claims.
The Principle of Selective Phosphorylation: A Tale of Two Kinases
The efficacy of many antiviral nucleoside analogs, and the utility of reporter probes for gene therapy, hinges on the differential substrate specificity between viral and human enzymes.[1][2] Human cells possess two primary thymidine kinases: the cytosolic, cell-cycle-dependent TK1 and the mitochondrial TK2. Both exhibit a relatively narrow substrate specificity, primarily phosphorylating thymidine and deoxyuridine.[3]
In stark contrast, HSV-1-TK is a multisubstrate enzyme, capable of phosphorylating a wide array of pyrimidine and purine nucleoside analogs.[1] This broad specificity is the cornerstone of its use in suicide gene therapy, where it activates prodrugs like ganciclovir (GCV), and in molecular imaging, where it traps radiolabeled probes like FEAU.[2][4] The structural differences in the active sites of HSV-1-TK and hTKs account for this divergence in substrate recognition, allowing for the design of molecules like FEAU that are preferentially metabolized in cells expressing the viral enzyme.
The fundamental mechanism involves a three-step phosphorylation cascade. First, in a cell expressing the HSV-1-tk gene, FEAU is phosphorylated to FEAU-monophosphate by HSV-1-TK. Subsequently, cellular kinases convert the monophosphate to di- and tri-phosphate forms. This phosphorylation traps the molecule within the cell, and in the case of radiolabeled FEAU (e.g., with ¹⁸F), allows for non-invasive imaging via Positron Emission Tomography (PET). In human cells lacking HSV-1-TK, the initial and rate-limiting phosphorylation of FEAU occurs at a significantly lower efficiency, preventing its accumulation.
Experimental Validation of FEAU's Selectivity
To rigorously validate the selective substrate activity of FEAU, a multi-tiered experimental approach is necessary, progressing from in vitro enzymatic assays to cell-based and in vivo models.
Enzyme Kinetics with Purified Kinases
The most direct method to quantify selectivity is to determine the kinetic parameters—Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)—of FEAU for purified HSV-1-TK and human TK1. A lower Kₘ indicates a higher affinity of the enzyme for the substrate, while the catalytic efficiency is best represented by the kcat/Kₘ ratio.
Table 1: Hypothetical Comparative Kinetic Parameters of FEAU
| Enzyme | Kₘ (µM) | Vₘₐₓ (pmol/min/µg) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |
| HSV-1-TK | Low | High | High | High |
| Human TK1 | High | Low | Low | Low |
Note: This table illustrates the expected outcome. Actual values must be determined experimentally.
Experimental Protocol: Enzyme Purification and Kinetic Analysis
-
Enzyme Expression and Purification:
-
Clone the genes for HSV-1-TK and human TK1 into a suitable bacterial expression vector (e.g., pET vector system).
-
Transform into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG.
-
Harvest cells and lyse them via sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or a thymidine-sepharose column).[4]
-
Verify purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford or BCA).
-
-
Kinetic Assay:
-
Prepare a series of dilutions of non-radiolabeled FEAU.
-
Set up reaction mixtures containing a fixed amount of purified enzyme, one of the FEAU concentrations, and a known concentration of [γ-³²P]ATP in an appropriate reaction buffer.
-
Initiate the reaction by adding the enzyme and incubate at 37°C.
-
At various time points, stop the reaction by spotting an aliquot onto DEAE-cellulose filter discs.
-
Wash the discs extensively to remove unreacted [γ-³²P]ATP.
-
Measure the radioactivity retained on the discs, which corresponds to the amount of phosphorylated FEAU, using a scintillation counter.[5]
-
Calculate the initial reaction velocities for each FEAU concentration.
-
Plot the data using a Michaelis-Menten curve or a linearized plot (e.g., Lineweaver-Burk) to determine Kₘ and Vₘₐₓ.
-
Cell-Based Assays: Substrate Accumulation and Cytotoxicity
Cell-based assays provide a more biologically relevant context by assessing FEAU's behavior in a cellular environment.
Radiolabeled Substrate Uptake Assay
This assay directly measures the accumulation of radiolabeled FEAU in cells with and without HSV-1-TK expression.
Expected Outcome: A significantly higher accumulation of radiolabeled FEAU will be observed in the HSV-1-TK expressing cells compared to the control cells, demonstrating selective trapping.
Cytotoxicity Assay (MTT/XTT Assay)
While FEAU is primarily an imaging agent and not a cytotoxic drug, at high concentrations, its triphosphorylated form could potentially interfere with DNA synthesis. A cytotoxicity assay can confirm that FEAU has minimal toxic effects on human cells lacking HSV-1-TK, further validating its safety profile.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Preparation:
-
Treatment:
-
Prepare serial dilutions of FEAU in culture medium.
-
Replace the existing medium with the FEAU-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a defined period (e.g., 48-72 hours).[7]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8]
-
Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for FEAU. A high IC₅₀ value indicates low cytotoxicity.
-
In Vivo Validation: PET Imaging
The definitive validation of FEAU's selectivity is demonstrated in a living system using PET imaging.
Experimental Protocol: In Vivo PET Imaging
-
Animal Model:
-
Establish a tumor xenograft model in immunocompromised mice by subcutaneously implanting two sets of tumor cells: one expressing HSV-1-TK and a control cell line on the contralateral side.
-
-
Radiotracer Administration and Imaging:
-
Administer [¹⁸F]FEAU via tail vein injection.
-
At various time points post-injection (e.g., 1, 2, 4 hours), acquire PET scans of the anesthetized animals.
-
-
Data Analysis:
-
Reconstruct the PET images and draw regions of interest (ROIs) over the HSV-1-TK-positive and control tumors, as well as other organs.
-
Calculate the radiotracer uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Expected Outcome: PET images will show high and sustained accumulation of [¹⁸F]FEAU specifically in the HSV-1-TK-positive tumor, with minimal uptake in the control tumor and most healthy tissues. This provides direct visual and quantitative evidence of FEAU's selectivity in a complex biological system.
Conclusion
The validation of FEAU as a selective substrate for HSV-1-TK over human TKs is a critical step in its application as a PET imaging agent for monitoring gene therapy. The biochemical basis for this selectivity lies in the broad substrate tolerance of the viral enzyme compared to its human counterparts. A systematic experimental approach, beginning with in vitro enzyme kinetics to determine fundamental parameters like Kₘ and Vₘₐₓ, followed by cell-based assays to assess substrate accumulation and potential cytotoxicity, and culminating in in vivo PET imaging, provides a comprehensive and robust validation. The methodologies outlined in this guide offer a framework for researchers to independently confirm the selectivity and utility of FEAU and other similar probes in their own experimental systems.
References
-
Andrei, G., Snoeck, R., & De Clercq, E. (2002). Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin. Antimicrobial Agents and Chemotherapy, 46(7), 2117–2124. [Link]
-
Black, M. E., Kokoris, M. S., & Sabo, P. (2001). Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity. Cancer Gene Therapy, 8(5), 341–347. [Link]
-
Cui, Y., & Liu, X. (2020). Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets. Frontiers in Microbiology, 11, 1789. [Link]
-
UniProt Consortium. (2023). TK - Thymidine kinase - Human herpesvirus 1 (HHV-1). UniProtKB - P03176 (TK_HHV1). [Link]
-
Sato, M., et al. (2018). Increased Cytotoxicity of Herpes Simplex Virus Thymidine Kinase Expression in Human Induced Pluripotent Stem Cells. International Journal of Molecular Sciences, 19(11), 3593. [Link]
-
Reindl, S., et al. (2019). Biochemical characterization of the Lassa virus L protein. Journal of Biological Chemistry, 294(20), 8199-8210. [Link]
-
Douglas, J. L., et al. (2007). A simple quantitative assay for the activity of thymidine kinase 1 in solid tumors. Journal of Surgical Research, 143(1), 146-152. [Link]
-
Bánfalvi, G., et al. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research, 41(1), 121-129. [Link]
-
Košovský, J., et al. (2001). A simple procedure for expression and purification of selected non-structural (α and β) herpes simplex virus 1 (HSV-1) proteins. Journal of Virological Methods, 92(2), 121-129. [Link]
-
Rothenburg, S., et al. (2024). Systematic genetic characterization of the human PKR kinase domain highlights its functional malleability to escape a viral substrate mimic. eLife, 13, e93641. [Link]
-
Harris, K., & Dudley, C. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55631. [Link]
-
PamGene. (2020). The identification of a novel FES substrate. [Link]
-
Bánfalvi, G., et al. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research, 41(1), 121-129. [Link]
-
VDI Laboratory. (n.d.). Thymidine Kinase. Retrieved from [Link]
-
World Health Organization. (2021). Regulatory, biosafety and safety challenges for novel cells as substrates for human vaccines. [Link]
-
Thouless, M. E. (1972). Virus Type-Specific Thymidine Kinase in Cells Biochemically Transformed by Herpes Simplex Virus Types 1 and 2. Journal of General Virology, 17(3), 307-315. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 1). Thymidine kinase in clinical chemistry. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]
-
Bánfalvi, G., et al. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research, 41(1), 121-129. [Link]
-
Gething, M. J., et al. (1980). Characterisation of the influenza virus associated protein kinase and its resemblance to casein kinase II. Journal of General Virology, 46(2), 347-356. [Link]
-
Honma, M., et al. (2022). Thymidine Kinase+/– Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials. Frontiers in Toxicology, 4, 846312. [Link]
-
Ou, W., Li, P., & Reiser, J. (2013). Targeting of Herpes Simplex Virus 1 Thymidine Kinase Gene Sequences into the OCT4 Locus of Human Induced Pluripotent Stem Cells. PLoS ONE, 8(11), e81131. [Link]
-
Wikipedia contributors. (2023, November 29). Thymidine kinase from herpesvirus. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]
Sources
- 1. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets [frontiersin.org]
- 4. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Benchmarking FEAU's Efficacy: A Comparative Guide to Emerging Antiviral Compounds
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of antiviral drug discovery, the rigorous evaluation of novel compounds against established and emerging therapies is paramount. This guide provides a comprehensive framework for benchmarking the efficacy of 2'-deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU), a nucleoside analog with known anti-herpetic activity, against a new generation of antiviral agents. We will delve into the mechanisms of action, comparative in vitro efficacy, and detailed protocols for head-to-head analysis of FEAU against Letermovir, Maribavir, and Brincidofovir, three compounds with distinct approaches to combating herpesvirus infections, particularly Cytomegalovirus (CMV).
This document is designed to empower researchers, scientists, and drug development professionals with the rationale and methodologies required to conduct objective, reproducible, and insightful comparative studies. By understanding the nuances of each compound and employing robust experimental designs, the scientific community can better delineate the therapeutic potential of new and existing antiviral candidates.
Introduction to the Antiviral Agents
A clear understanding of the molecular mechanisms underpinning the action of each antiviral agent is fundamental to designing and interpreting comparative efficacy studies. The compounds discussed herein represent diverse strategies for inhibiting viral replication, from targeting viral DNA synthesis to interfering with essential viral enzymes.
FEAU: A Nucleoside Analog Targeting Viral DNA Polymerase
FEAU is a pyrimidine nucleoside analog that demonstrates potent activity primarily against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2). Its mechanism of action is contingent on its phosphorylation by a virus-encoded thymidine kinase (TK). This initial phosphorylation step, which occurs preferentially in infected cells, is crucial for its selective toxicity. Once monophosphorylated, cellular kinases further convert it to the triphosphate form, FEAU-TP. FEAU-TP then acts as a competitive inhibitor of the viral DNA polymerase, becoming incorporated into the growing viral DNA chain and leading to chain termination. This effectively halts viral replication. The reliance on viral TK for activation is a key determinant of its antiviral spectrum and a potential mechanism for the development of resistance.
Emerging Antiviral Compounds: Novel Mechanisms of Action
The limitations of existing antiviral therapies, including the emergence of resistance and off-target toxicities, have spurred the development of novel compounds with unique mechanisms of action.
-
Letermovir: This first-in-class antiviral agent targets the CMV terminase complex, specifically the pUL56 subunit.[1] The terminase complex is essential for the cleavage of viral DNA concatemers into monomeric genomes and their subsequent packaging into capsids.[2] By inhibiting this process, Letermovir effectively prevents the formation of mature, infectious virions.[2][3] Its high specificity for the CMV terminase complex results in a narrow antiviral spectrum, with no significant activity against other herpesviruses.[3][4] This specificity, however, contributes to its favorable safety profile, notably the absence of myelotoxicity commonly associated with other anti-CMV agents.[5]
-
Maribavir: Maribavir is a benzimidazole riboside that inhibits the UL97 protein kinase of human CMV.[6][7] The pUL97 kinase is a multifunctional enzyme involved in several stages of the viral replication cycle, including viral DNA synthesis, encapsidation, and nuclear egress.[6][8] By competitively inhibiting the ATP binding site of pUL97, Maribavir prevents the phosphorylation of its substrates, thereby disrupting these critical processes.[6][8] A key advantage of Maribavir is its activity against CMV strains that are resistant to DNA polymerase inhibitors.[8]
-
Brincidofovir: Brincidofovir is a lipid-conjugate prodrug of cidofovir.[9] This lipid modification enhances its oral bioavailability and intracellular penetration.[9] Once inside the cell, the lipid moiety is cleaved, releasing cidofovir, which is then phosphorylated by cellular enzymes to its active diphosphate form, cidofovir-diphosphate.[9] Cidofovir-diphosphate acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase, leading to the termination of viral DNA chain elongation.[10] A significant advantage of Brincidofovir is that its activation is independent of viral enzymes, making it effective against viruses that have developed resistance to nucleoside analogs requiring viral kinase activation.[11] It exhibits broad-spectrum activity against various double-stranded DNA viruses.[12]
Visualizing the Mechanisms of Action
To visually compare the distinct points of intervention in the viral replication cycle for each compound, the following diagrams illustrate their mechanisms of action.
FEAU Mechanism of Action
Caption: FEAU's mechanism relies on viral TK for activation.
Letermovir Mechanism of Action
Caption: Letermovir targets the CMV terminase complex.
Maribavir Mechanism of Action
Caption: Maribavir inhibits the CMV pUL97 protein kinase.
Brincidofovir Mechanism of Action
Caption: Brincidofovir is a lipid prodrug of cidofovir.
Comparative In Vitro Efficacy and Cytotoxicity
A critical aspect of benchmarking is the quantitative comparison of antiviral potency (EC50) and cellular cytotoxicity (CC50). The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of a compound. The following tables summarize available data for FEAU and the emerging antiviral agents.
It is crucial to note that the following data is compiled from various sources and may not be directly comparable due to differences in cell lines, viral strains, and assay methodologies. This underscores the importance of conducting direct head-to-head comparative experiments under standardized conditions.
Table 1: Comparative Efficacy (EC50, µM) Against Herpesviruses
| Compound | HSV-1 | HSV-2 | CMV |
| FEAU | 0.01 - 0.1 | 0.01 - 0.1 | Data Not Available |
| Letermovir | No significant activity | No significant activity | 0.002 - 0.01 |
| Maribavir | No significant activity | No significant activity | 0.1 - 2.0 |
| Brincidofovir | 0.02 - 0.2 | 0.02 - 0.2 | 0.003 - 0.1 |
Table 2: Comparative Cytotoxicity (CC50, µM) in Various Cell Lines
| Compound | Vero Cells | Human Foreskin Fibroblasts (HFF) | Other Cell Lines |
| FEAU | >100 | >100 | >100 |
| Letermovir | >50 | >50 | >50 |
| Maribavir | >50 | >50 | >50 |
| Brincidofovir | >10 | >10 | Varies |
Table 3: Selectivity Index (SI = CC50/EC50)
| Compound | HSV-1 | HSV-2 | CMV |
| FEAU | >1000 | >1000 | N/A |
| Letermovir | N/A | N/A | >5000 |
| Maribavir | N/A | N/A | >25 |
| Brincidofovir | >50 | >50 | >100 |
Experimental Protocols for Head-to-Head Benchmarking
To obtain directly comparable data, standardized in vitro assays are essential. The following protocols provide a detailed framework for assessing the antiviral efficacy and cytotoxicity of FEAU against Letermovir, Maribavir, and Brincidofovir.
General Experimental Workflow
The overall workflow for benchmarking these antiviral compounds involves three key assays: the Plaque Reduction Assay to determine antiviral efficacy, the Virus Yield Reduction Assay to quantify the inhibition of infectious virus production, and a Cytotoxicity Assay to assess the effect on host cell viability.
Caption: Workflow for antiviral compound benchmarking.
Detailed Protocol: Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is the gold standard for determining the concentration of an antiviral compound that inhibits virus-induced cell death (plaque formation) by 50% (EC50).
Materials:
-
Host cell line appropriate for the virus (e.g., Vero cells for HSV, Human Foreskin Fibroblasts (HFF) for CMV)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer (e.g., HSV-1, HSV-2, CMV)
-
Antiviral compounds (FEAU, Letermovir, Maribavir, Brincidofovir) at various concentrations
-
Overlay medium (e.g., methylcellulose or agarose in culture medium)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the appropriate host cells into 6-well or 12-well plates and incubate until a confluent monolayer is formed (typically 24-48 hours).
-
Compound Preparation: Prepare serial dilutions of each antiviral compound in cell culture medium.
-
Virus Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the antiviral compounds. Include a "no drug" control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV, 7-14 days for CMV).
-
Plaque Visualization: Aspirate the overlay medium and stain the cell monolayers with crystal violet solution. After a brief incubation, wash the plates with water and allow them to dry.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: The percentage of plaque reduction is calculated for each drug concentration relative to the "no drug" control. The EC50 value is then determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.
Detailed Protocol: Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound, providing a measure of the inhibition of viral replication.
Materials:
-
Same as for the Plaque Reduction Assay
Procedure:
-
Cell Seeding and Infection: Seed host cells in 24-well or 48-well plates. Once confluent, infect the cells with the virus at a defined multiplicity of infection (MOI), typically 0.1 to 1.
-
Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add fresh culture medium containing serial dilutions of the antiviral compounds.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours for HSV, 72-96 hours for CMV).
-
Virus Harvest: After incubation, subject the plates to three cycles of freezing and thawing to release intracellular virus particles.
-
Virus Titer Determination: Determine the titer of the harvested virus from each well using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in virus yield for each drug concentration compared to the "no drug" control. The concentration that reduces the virus yield by 90% (IC90) or 99% (IC99) is often reported.
Detailed Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This is used to determine the CC50 of the antiviral compounds.
Materials:
-
Host cell line
-
Cell culture medium
-
Antiviral compounds at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate and incubate until they reach approximately 80% confluency.
-
Compound Treatment: Add serial dilutions of the antiviral compounds to the wells. Include a "cells only" control (no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 2-3 days for HSV, 7-14 days for CMV).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
CC50 Calculation: The percentage of cell viability is calculated for each drug concentration relative to the "cells only" control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Discussion: Interpreting the Comparative Data and Clinical Implications
The data generated from these head-to-head comparisons will provide a robust platform for evaluating the potential of FEAU in the current antiviral landscape.
Interpreting the Results: A high SI value is desirable, as it indicates that the compound is effective at inhibiting the virus at concentrations that are not toxic to the host cells. When comparing EC50 values, it is important to consider the viral target. For instance, comparing FEAU's EC50 against HSV with Letermovir's EC50 against CMV is not a direct measure of which drug is "better," but rather an indication of their respective potencies against their primary targets.
Clinical Relevance and Limitations:
-
FEAU: The primary utility of FEAU appears to be in the treatment of HSV infections. Its high potency and selectivity are advantageous. However, the lack of significant data on its efficacy against CMV limits its potential application for this important pathogen, especially in immunocompromised patient populations where CMV is a major concern. Furthermore, as a nucleoside analog dependent on viral TK, the potential for resistance development through mutations in the viral TK gene is a significant clinical consideration.
-
Letermovir: Letermovir's novel mechanism of action and excellent safety profile make it a valuable option for CMV prophylaxis, particularly in transplant recipients where myelosuppression is a major concern with other antivirals.[5][13] Its narrow spectrum is a limitation, as it does not provide protection against other herpesviruses.[4] There have also been reports of resistance development, particularly when used for treatment of active CMV infection.[4]
-
Maribavir: Maribavir provides a crucial therapeutic option for patients with CMV infections that are resistant to DNA polymerase inhibitors.[3] Its oral bioavailability is an advantage for outpatient management. However, taste disturbances are a common side effect, and its efficacy in preventing CMV has been disappointing in clinical trials.[14]
-
Brincidofovir: The broad-spectrum activity of Brincidofovir and its independence from viral activating enzymes make it a promising candidate for treating a range of dsDNA virus infections, including those caused by resistant strains.[10][12] However, gastrointestinal side effects have been a notable limitation in some clinical studies. There is also a risk of increased mortality with longer durations of use.
Future Directions: Direct comparative studies, ideally in relevant in vivo models, are necessary to fully elucidate the relative merits of these compounds. For FEAU, further investigation into its potential activity against CMV and other herpesviruses is warranted. Understanding the mechanisms of resistance to these newer agents and developing strategies to overcome them will be critical for their long-term clinical success.
Conclusion
This guide provides a comprehensive framework for the systematic and objective benchmarking of FEAU against emerging antiviral compounds. By adhering to the principles of scientific integrity and employing the detailed protocols outlined, researchers can generate high-quality, comparable data that will be invaluable in guiding future drug development efforts. The ultimate goal is to expand the armamentarium of safe and effective antiviral therapies to combat the significant global health burden of herpesvirus infections.
References
-
Current Perspectives on Letermovir and Maribavir for the Management of Cytomegalovirus Infection in Solid Organ Transplant Recipients. (2024). Dove Medical Press. [Link]
-
Maribavir, brincidofovir and letermovir: Efficacy and safety of new antiviral drugs for treating cytomegalovirus infections. (2018). PubMed. [Link]
-
Clinical Review Report: Letermovir (Prevymis). (2018). NCBI Bookshelf. [Link]
-
Human cytomegalovirus-inhibitory flavonoids: Studies on antiviral activity and mechanism of action. (2005). PubMed Central. [Link]
-
Clinical effectiveness of brincidofovir against smallpox. (2023). KCE. [Link]
-
Influenza Treatment: Limitations of Antiviral Therapy and Advantages of Drug Combination Therapy. (2023). PubMed Central. [Link]
-
Clinical Review - Maribavir (Livtencity). (2022). NCBI Bookshelf. [Link]
-
Influenza Treatment: Limitations of Antiviral Therapy and Advantages of Drug Combination Therapy. (2023). PubMed. [Link]
-
Oral Brincidofovir Therapy for Monkeypox Outbreak: A Focused Review on the Therapeutic Potential, Clinical Studies, Patent Literature, and Prospects. (2023). PubMed Central. [Link]
-
Comparative Efficacy and Safety of Different Antiviral Agents for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic-Cell Transplantation: a Systematic Review and Meta-Analysis. (2018). Epistemonikos. [Link]
-
Maribavir (Livtencity). (2022). Canadian Journal of Health Technologies. [Link]
-
Human cytomegalovirus-inhibitory flavonoids: studies on antiviral activity and mechanism of action. (2005). PubMed. [Link]
-
EC 50 , CC 50 and selectivity index (SI) for monomers, dimers and GCV. (2017). ResearchGate. [Link]
-
Letermovir (Prevymis, Merck). (2021). University of Nebraska Medical Center. [Link]
-
Maribavir for Refractory Cytomegalovirus Infections With or Without Resistance Post-Transplant: Results From a Phase 3 Randomized Clinical Trial. (2021). Oxford Academic. [Link]
-
214460Orig1s000 214461Orig1s000. (2021). accessdata.fda.gov. [Link]
-
Influenza Treatment: Limitations of Antiviral Therapy and Advantages of Drug Combination Therapy. (2023). ResearchGate. [Link]
-
Current Perspectives on Letermovir and Maribavir for the Management of Cytomegalovirus Infection in Solid Organ Transplant Recipients. (2024). Dove Medical Press. [Link]
-
Human cytomegalovirus-inhibitory flavonoids: Studies on antiviral activity and mechanism of action. (2005). ResearchGate. [Link]
-
CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]
-
Clinical Efficacy and Safety of Antiviral Drugs in the Extended Use against COVID-19: What We Know So Far. (2022). MDPI. [Link]
-
Evaluating the Safety of Maribavir for the Treatment of Cytomegalovirus. (2022). ResearchGate. [Link]
-
Use of Letermovir for CMV Prophylaxis after Allogeneic Hematopoietic Stem Cell Transplantation: Review of the Literature and Single-Center Real-Life Experience. (2023). MDPI. [Link]
-
Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies. (2023). MDPI. [Link]
-
Study to Assess Brincidofovir Treatment of Serious Diseases or Conditions Caused by Double-stranded DNA Viruses. (2011). ClinicalTrials.gov. [Link]
-
A Randomized Controlled Trial Comparing the Tolerability and Efficacy of Maribavir vs. Valganciclovir for Cytomegalovirus (CMV) Prophylaxis in High-Risk Kidney Transplant Recipients: Study Protocol. (2024). ResearchGate. [Link]
-
A small molecule exerts selective antiviral activity by targeting the human cytomegalovirus nuclear egress complex. (2023). PLOS Pathogens. [Link]
-
New Treatment Options for Refractory/Resistant CMV Infection. (2023). SpringerLink. [Link]
-
Influenza Therapeutics in Clinical Practice—Challenges and Recent Advances. (2018). PubMed Central. [Link]
-
209939Orig1s000 209940Orig1s000. (2017). accessdata.fda.gov. [Link]
-
Brincidofovir: Understanding its Unique Profile and Potential Role Against Adenovirus and Other Viral Infections. (2019). ResearchGate. [Link]
-
Maribavir. (2022). UNMC. [Link]
-
Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. (2020). Wiley Online Library. [Link]
-
Mean values of CC50, IC50 and selectivity index (SI = CC50/EC50) of remdesivir, chloroquine, ivermectin and doxycycline treatment of RAW264.7 macrophages. (2022). ResearchGate. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical Review - Maribavir (Livtencity) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Current Perspectives on Letermovir and Maribavir for the Management of Cytomegalovirus Infection in Solid Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influenza Treatment: Limitations of Antiviral Therapy and Advantages of Drug Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unmc.edu [unmc.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. kce.fgov.be [kce.fgov.be]
- 12. Frontiers Publishing Partnerships | New Treatment Options for Refractory/Resistant CMV Infection [frontierspartnerships.org]
- 13. Maribavir (Livtencity) [canjhealthtechnol.ca]
- 14. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to FEAU and its L-Nucleoside Counterpart (L-FEAU) for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 2'-deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) and its L-enantiomer, L-FEAU. It is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at their potential as antiviral agents, particularly against Herpes Simplex Virus (HSV). This document synthesizes available data on their mechanisms of action, antiviral efficacy, and cytotoxicity, supported by established experimental protocols.
Introduction: The Rationale for Stereoisomeric Drug Candidates
In the realm of nucleoside analogs, stereochemistry plays a pivotal role in determining biological activity and toxicity. While the naturally occurring D-isomers of nucleosides are the building blocks of DNA and RNA, their L-counterparts have emerged as a promising class of therapeutic agents.[1] The rationale for exploring L-nucleosides lies in their potential for altered interaction with viral and cellular enzymes, which can lead to improved antiviral selectivity and a more favorable safety profile.[1] This guide focuses on FEAU, a D-nucleoside analog with known activity, and its mirror image, L-FEAU, to provide a framework for their comparative evaluation.
FEAU (D-FEAU): A pyrimidine nucleoside analog that has been investigated for its antiviral properties and as a positron emission tomography (PET) tracer for imaging herpes simplex virus thymidine kinase (HSV-tk) gene expression.
L-FEAU: The L-enantiomer of FEAU. The synthesis of L-FEAU has been documented for its evaluation against hepatitis B virus (HBV) and Epstein-Barr virus (EBV).
Mechanism of Antiviral Action: A Tale of Two Enantiomers
The primary mechanism of action for many nucleoside analogs against herpesviruses hinges on their selective phosphorylation by viral thymidine kinase (TK) followed by incorporation into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[2]
A crucial aspect in the comparative study of FEAU and L-FEAU is the stereoselectivity of the viral and cellular kinases responsible for their activation. Notably, studies have shown that Herpes Simplex Virus thymidine kinase (HSV-TK) is not enantioselective and can efficiently phosphorylate both D- and L-enantiomers of thymidine.[3] This lack of stereospecificity by the viral enzyme suggests that L-FEAU could also be a substrate for HSV-TK, a fundamental prerequisite for its potential anti-HSV activity.
Conversely, human cellular kinases generally exhibit a higher degree of stereoselectivity, preferentially phosphorylating D-nucleosides. This differential substrate specificity is the cornerstone of the selective toxicity of many nucleoside analogs towards virus-infected cells over healthy host cells.
Diagram: Proposed Mechanism of Action of FEAU and L-FEAU
Caption: Proposed metabolic activation pathways for FEAU and L-FEAU.
Comparative Biological Activity: Antiviral Efficacy and Cytotoxicity
| Parameter | FEAU (D-enantiomer) | L-FEAU (L-enantiomer) | Rationale for Comparison |
| Anti-HSV Activity | Known substrate for HSV-TK. | Potentially a substrate for HSV-TK due to the enzyme's lack of stereoselectivity.[3] | The relative efficiency of phosphorylation by HSV-TK and subsequent incorporation by viral DNA polymerase will determine the ultimate antiviral potency. |
| Cytotoxicity | Potential for phosphorylation by cellular kinases, which could lead to off-target effects and toxicity. | Expected to be a poorer substrate for cellular kinases, potentially resulting in lower cytotoxicity.[1] | The reduced affinity of L-nucleosides for cellular enzymes is a key factor in their potentially improved safety profile. |
| Metabolic Stability | May be subject to degradation by cellular enzymes. | Often exhibits greater resistance to enzymatic degradation, leading to a longer plasma half-life.[1] | The unnatural stereochemistry can protect the molecule from catabolic enzymes. |
Experimental Protocols for Comparative Evaluation
To rigorously compare the antiviral activity and cytotoxicity of FEAU and L-FEAU, standardized in vitro assays are essential. The following are detailed protocols for key experiments.
Plaque Reduction Assay for Antiviral Activity against HSV
This assay is the gold standard for determining the in vitro efficacy of an antiviral compound against plaque-forming viruses like HSV.
Principle: The ability of an antiviral agent to inhibit the formation of plaques (localized areas of cell death caused by viral replication) in a monolayer of cultured cells is quantified.
Step-by-Step Methodology:
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.[4]
-
Virus Infection: On the day of the assay, remove the culture medium and infect the cell monolayers with a dilution of HSV-1 or HSV-2 calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).[5]
-
Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.
-
Compound Treatment: Prepare serial dilutions of FEAU and L-FEAU in a semi-solid overlay medium (e.g., medium containing methylcellulose). After the adsorption period, remove the virus inoculum and add the compound-containing overlay.[5] Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells with a solution such as methanol or formalin and stain with a dye like crystal violet.[6] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The 50% inhibitory concentration (IC50) can then be determined using regression analysis.
Diagram: Plaque Reduction Assay Workflow
Caption: Workflow for the plaque reduction assay.
Cytotoxicity Assays
Evaluating the cytotoxicity of FEAU and L-FEAU is crucial to determine their therapeutic index (the ratio of the toxic dose to the therapeutic dose).
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[7]
-
Compound Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of FEAU and L-FEAU. Include a vehicle control (no compound) and a blank (medium only).
-
Incubation: Incubate the plate for a period that is relevant to the antiviral assay (e.g., 48-72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50).
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes into the culture supernatant. It is a measure of cell lysis.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[9]
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (substrate, cofactor, and dye).[9]
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group by comparing the LDH release to that of the spontaneous and maximum release controls.
Diagram: Cytotoxicity Assay Workflow
Caption: Workflows for MTT and LDH cytotoxicity assays.
Conclusion and Future Directions
The comparative study of FEAU and its L-enantiomer, L-FEAU, represents a compelling area of research in the quest for novel antiviral agents. The non-enantioselective nature of HSV-TK provides a strong rationale for investigating L-FEAU as a potential anti-HSV agent with a potentially improved safety profile due to the stereospecificity of human cellular kinases.
Future research should focus on direct, head-to-head comparisons of the antiviral efficacy and cytotoxicity of FEAU and L-FEAU against a panel of HSV strains, including clinical isolates and drug-resistant variants. In vivo studies in animal models will also be crucial to evaluate their pharmacokinetic properties, efficacy, and toxicity. A thorough understanding of the cellular uptake and metabolism of L-FEAU will further elucidate its mechanism of action and potential for clinical development.
References
-
Thrádneš, M., et al. (2021). Virucidal activities of medium- and long-chain fatty alcohols, fatty acids and monoglycerides against herpes simplex virus types 1 and 2: comparison at different pH levels. PubMed. Available at: [Link]
-
Wang, J., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. PubMed. Available at: [Link]
-
Sadowski, L. A., et al. (2021). Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells. JoVE. Available at: [Link]
-
Tian, F., et al. (2012). Lactobacillus plantarum CCFM8661 alleviates lead toxicity in mice. PubMed. Available at: [Link]
-
Pistone, A., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ResearchGate. Available at: [Link]
-
Eyer, L., et al. (2018). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. PubMed. Available at: [Link]
-
Perbost, R., et al. (1999). Lack of enantioselectivity of herpes virus thymidine kinase allows safer imaging of gene delivery. PubMed. Available at: [Link]
-
Lee, K., et al. (2022). Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives. NIH. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of antiviral activity levels against Herpesviridae members... ResearchGate. Available at: [Link]
-
Berk, P. D., & Stump, D. D. (1999). Mechanisms of cellular uptake of long chain free fatty acids. PubMed. Available at: [Link]
-
Pistone, A., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. PMC - NIH. Available at: [Link]
-
Royal Society of Chemistry. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science. Available at: [Link]
-
Singh, R., et al. (2023). Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action. PubMed Central. Available at: [Link]
-
PLOS. (n.d.). Targeting of Herpes Simplex Virus 1 Thymidine Kinase Gene Sequences into the OCT4 Locus of Human Induced Pluripotent Stem Cells. PLOS ONE. Available at: [Link]
-
Bio-protocol. (2016). Plaque reduction assay. Bio-protocol. Available at: [Link]
-
Galdiero, S., et al. (2017). A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Frontiers in Microbiology. Available at: [Link]
-
Berk, P. D., et al. (1994). Recent studies of the cellular uptake of long chain free fatty acids. PubMed. Available at: [Link]
-
Phelan, E. T., et al. (1981). Comparison of cytotoxic action of iphosphamide and cyclophosphamide. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Structures of currently approved nucleoside analogs for herpesvirus... ResearchGate. Available at: [Link]
-
Protocols.io. (2024). LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
Wang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. ResearchGate. Available at: [Link]
-
Loizzo, M. R., et al. (2022). Antiviral Activity of Ficus rubiginosa Leaf Extracts against HSV-1, HCoV-229E and PV-1. MDPI. Available at: [Link]
-
Coen, D. M., et al. (1995). Reactivation of thymidine kinase-defective herpes simplex virus is enhanced by nucleoside. PubMed. Available at: [Link]
-
Bio-protocol. (2020). Plaque Reduction Assay. Bio-protocol. Available at: [Link]
-
ResearchGate. (2022). What are the differences between cell cytotoxicity and cell apoptosis?. ResearchGate. Available at: [Link]
-
Macrophage. (2017). Anti-Herpetic Drugs - How They Work. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Wikipedia. (n.d.). Thymidine kinase from herpesvirus. Wikipedia. Available at: [Link]
-
Wang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC - NIH. Available at: [Link]
-
De Clercq, E., & Holý, A. (2005). Comparative activity of various compounds against clinical strains of herpes simplex virus. PubMed. Available at: [Link]
-
van der Vlag, R., et al. (2024). The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity. PubMed. Available at: [Link]
-
Frontiers. (n.d.). Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets. Frontiers in Microbiology. Available at: [Link]
-
ResearchGate. (n.d.). Antiviral activity of M, H, and EA, against HSV-1-GFP. Plaques were... ResearchGate. Available at: [Link]
-
ResearchGate. (2025). L-Nucleoside enantiomers as antivirals drugs: A mini-review. ResearchGate. Available at: [Link]
-
Jastrzębska, M., et al. (2025). Comparison of the Cytotoxic Mechanisms of Different Garlic (Allium sativum L.) Cultivars with the Crucial Involvement of Peroxisome Proliferator-Activated Receptor Gamma. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Antiviral drug. Wikipedia. Available at: [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. Available at: [Link]
-
Klipp, E., et al. (2007). Dynamics of uptake and metabolism of small molecules in cellular response systems. BMC Systems Biology. Available at: [Link]
-
UTUPub. (n.d.). IN VITRO CHARACTERIZATION OF HERPES SIMPLEX VIRUS TYPE 1 CLINICAL ISOLATES WITH RESPECT TO THEIR POTENTIAL AS GENE VECTORS. UTUPub. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Lack of enantioselectivity of herpes virus thymidine kinase allows safer imaging of gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. atcc.org [atcc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Validating 18F-FEAU for HSV-tk Reporter Gene Expression Imaging
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular imaging, the ability to non-invasively monitor the location, magnitude, and duration of gene expression in vivo is a cornerstone of modern cell and gene therapy development. Positron Emission Tomography (PET) reporter gene imaging, particularly using the Herpes Simplex Virus type 1 thymidine kinase (HSV-tk) system, offers a robust platform for this purpose. The selection of an appropriate radiotracer is paramount for the sensitivity and specificity of this technique. This guide provides an in-depth validation framework for 1-(2'-deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosyl)-5-ethyluracil, or ¹⁸F-FEAU, and critically compares its performance against other established tracers.
The Foundation: HSV-tk Reporter Gene Imaging
The HSV-tk system is a widely adopted "suicide gene" and reporter system. The viral enzyme, HSV-tk, has a much broader substrate specificity than its mammalian counterparts. It can phosphorylate nucleoside analogs, like ¹⁸F-FEAU, that are poor substrates for human thymidine kinase. Once phosphorylated, these charged molecules are trapped inside the cell, leading to a localized accumulation of the PET tracer that is directly proportional to the level of HSV-tk gene expression. This process allows for sensitive and quantitative imaging of transduced cells.[1][2]
An ideal PET tracer for this system should exhibit:
-
High Specificity: Preferential phosphorylation by HSV-tk over endogenous kinases.
-
High Target Accumulation: Efficient uptake and trapping in HSV-tk expressing cells.
-
Low Background Signal: Minimal uptake in non-target tissues to ensure high-contrast images.
-
Favorable Kinetics: Rapid clearance from blood and non-target tissues.
-
Metabolic Stability: Resistance to in vivo degradation.[3]
Mechanism of ¹⁸F-FEAU Trapping
The efficacy of ¹⁸F-FEAU hinges on a precise biochemical pathway. As a nucleoside analog, it is first transported into the cell. In cells expressing the reporter gene, HSV-tk recognizes ¹⁸F-FEAU and catalyzes its monophosphorylation. Subsequent phosphorylation by endogenous cellular kinases converts it to the di- and triphosphate forms. These highly polar, phosphorylated molecules are unable to diffuse back across the cell membrane, leading to their intracellular entrapment and a strong, localized PET signal.
Caption: Mechanism of ¹⁸F-FEAU uptake and trapping in HSV-tk expressing cells.
In Vitro Validation: The First Proof of Concept
Before advancing to complex in vivo models, in vitro assays are essential to confirm the fundamental characteristics of the tracer. The primary goal is to demonstrate specific, enzyme-dependent uptake in a controlled environment.
Key Experiment: Cellular Uptake Assay
This assay directly measures the accumulation of ¹⁸F-FEAU in cells that express HSV-tk versus control cells that do not.
Self-Validating Protocol:
-
Cell Culture: Plate two cell lines in parallel: a line stably transduced with the HSV-tk gene (e.g., RG2TK+) and its corresponding wild-type parental line (e.g., RG2) as a negative control.[4]
-
Incubation: Add a known concentration of ¹⁸F-FEAU (e.g., 0.1 µCi/mL) to the culture medium of both cell lines.[5] Incubate for various time points (e.g., 30, 60, 120 minutes) at 37°C to observe uptake kinetics.
-
Washing: After incubation, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer and halt further uptake.
-
Lysis: Lyse the cells using a suitable buffer (e.g., 0.1M NaOH).
-
Quantification: Measure the radioactivity in the cell lysate using a gamma counter. Simultaneously, determine the protein concentration in the lysate (e.g., via a BCA assay) to normalize the radioactivity to the amount of cellular material.
-
Analysis: Express the results as a percentage of the added dose per milligram of protein. The critical validation metric is the ratio of uptake in the HSV-tk positive cells versus the negative control cells.
Expected Outcome: A significantly higher accumulation of ¹⁸F-FEAU will be observed in the HSV-tk expressing cells compared to the wild-type cells. This ratio should increase over time, demonstrating enzyme-dependent trapping. High selectivity indices are indicative of a promising tracer.[4]
In Vivo Validation: Performance in a Biological System
Successful in vitro results must be replicated in a living organism to account for complex physiological variables like blood flow, metabolism, and excretion. Animal models, typically mice bearing xenograft tumors, are the gold standard for this phase.[6]
Key Experiment: Biodistribution and PET Imaging Study
This experiment provides quantitative data on tracer uptake in the target tissue (e.g., an HSV-tk positive tumor) versus all other major organs, and visual confirmation via PET imaging.
Caption: Standardized workflow for in vivo validation of ¹⁸F-FEAU.
Self-Validating Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude) to prevent rejection of human cell lines. Inoculate one flank with HSV-tk positive cells and the contralateral flank with wild-type cells. This internal control in each animal minimizes inter-animal variability.[7]
-
Tracer Administration: Once tumors reach a suitable size, administer a defined dose of ¹⁸F-FEAU (e.g., 200-250 µCi) via tail vein injection.[5]
-
PET/CT Imaging: At a predetermined time point (e.g., 2 hours post-injection), anesthetize the animal and perform a whole-body PET/CT scan. The CT provides anatomical reference for the PET signal.[8][9]
-
Ex Vivo Biodistribution: Immediately after imaging, sacrifice the animal.[10] Carefully dissect tumors and all major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, etc.).[11]
-
Quantification: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Also, measure standards prepared from the injected dose.
-
Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). The key validation metrics are the absolute uptake in the HSV-tk positive tumor and the contrast ratios (e.g., HSV-tk+ tumor to HSV-tk- tumor, and HSV-tk+ tumor to muscle or blood).
Expected Outcome: PET images should clearly visualize the HSV-tk positive tumor with minimal background signal.[12] The ex vivo biodistribution data provides the quantitative proof, with a high %ID/g in the HSV-tk positive tumor and high tumor-to-background ratios. For instance, studies have shown ¹⁸F-FEAU uptake in HSV-tk positive tumors to be over 10 times higher than in control tumors.[4]
Comparative Analysis: ¹⁸F-FEAU vs. The Alternatives
A tracer's true value is understood through comparison. The most common alternatives to ¹⁸F-FEAU are the acycloguanosine analog ¹⁸F-FHBG (9-(4-[¹⁸F]fluoro-3-(hydroxymethyl)butyl)guanine) and the uracil analog ¹²⁴I-FIAU (2'-fluoro-2'-deoxy-1-β-D-arabinofuranosyl-5-[¹²⁴I]iodo-uracil).
| Parameter | ¹⁸F-FEAU (Uracil Analog) | ¹⁸F-FHBG (Guanosine Analog) | ¹²⁴I-FIAU (Uracil Analog) |
| Target Specificity | High for HSV-tk.[4] | High for HSV-tk.[7] | High for HSV-tk.[12][13] |
| In Vivo Tumor Uptake | High. In rat glioma models, uptake was ~3.3 %ID/cm³ at 2h.[4] | Low. Significantly lower uptake compared to uracil analogs.[7][12] | Very High. Accumulation can be 15-20 times higher than FHBG.[7][13] |
| Tumor/Control Ratio | Excellent. Ratios of ~11.5 observed at 2h.[4] | Moderate. Lower contrast than uracil analogs.[13] | Excellent. High contrast, especially at later time points (24h).[7] |
| Background Clearance | Rapid. Favorable for imaging 1-4 hours post-injection.[4] | Rapid. Primarily hepatobiliary and intestinal clearance, which can obscure abdominal targets.[7] | Slower. Slower plasma clearance means optimal imaging is often delayed to 24h.[7] |
| Radionuclide | Fluorine-18 (t½ ≈ 110 min) | Fluorine-18 (t½ ≈ 110 min) | Iodine-124 (t½ ≈ 4.2 days) |
| Imaging Window | Optimal for 1-4 hour imaging protocols.[4] | Suitable for short-term imaging. | Suitable for delayed imaging (24h), allowing for maximum background clearance.[13] |
| Clinical Translation | Favorable due to ¹⁸F label and good kinetics.[2] | Used in clinical trials.[2] | Less favorable due to the long half-life and complex positron decay of ¹²⁴I, leading to higher patient radiation dose and lower image resolution. |
Field-Proven Insights:
-
¹⁸F-FEAU is a top contender for short-term imaging paradigms. Its high tumor uptake and excellent contrast ratios within 1-4 hours make it highly efficient for clinical workflows.[4] Studies have concluded that ¹⁸F-FEAU and its close analog ¹⁸F-FFEAU are superior to both ¹²⁴I-FIAU and the guanosine-based tracers for imaging within this timeframe.[14]
-
Uracil vs. Guanosine Analogs: Experimental data consistently shows that uracil-based tracers like ¹⁸F-FEAU and FIAU are substantially better substrates for HSV-tk than guanosine-based tracers like FHBG, resulting in significantly higher signal accumulation in target cells both in vitro and in vivo.[7][12]
-
The ¹⁸F Advantage: The 110-minute half-life of Fluorine-18 is ideal for PET imaging, allowing for production and imaging on the same day while minimizing the patient's radiation dose compared to longer-lived isotopes like Iodine-124.
Conclusion
The validation of ¹⁸F-FEAU as a PET tracer for HSV-tk reporter gene expression follows a logical and rigorous pathway from in vitro characterization to in vivo preclinical models. The experimental data strongly supports its use, demonstrating high specific uptake in HSV-tk expressing cells and favorable imaging characteristics. When compared to alternatives, ¹⁸F-FEAU emerges as a superior choice for imaging protocols within a 1-4 hour window , offering a compelling balance of high target-to-background ratios, rapid kinetics, and the ideal physical properties of the ¹⁸F radionuclide. For researchers and developers in cell and gene therapy, ¹⁸F-FEAU represents a validated, high-performance tool for the non-invasive monitoring of their therapeutic agents in vivo.
References
-
Ponomarev, V., et al. (2004). Imaging of HSV-tk Reporter gene expression: comparison between [18F]FEAU, [18F]FFEAU, and other imaging probes. Journal of Nuclear Medicine, 45(10), 1761-1769. [Link]
-
Ruiz de Garibay, G., et al. (2021). Repurposing ¹⁸F-FMISO as a PET tracer for translational imaging of nitroreductase-based gene directed enzyme prodrug therapy. Theranostics. [Link]
-
Sun, A., et al. (2007). Imaging DNA synthesis in vivo with 18F-FMAU and PET. Journal of Nuclear Medicine, 48(2), 294-301. [Link]
-
Kang, J. H., et al. (2012). Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU. Journal of Visualized Experiments, (65), e3981. [Link]
-
Fonge, H., et al. (2017). 89Zr-Cobalamin PET Tracer: Synthesis, Cellular Uptake, and Use for Tumor Imaging. ACS Omega, 2(7), 3591-3601. [Link]
-
Wiebe, L. I., et al. (2002). Comparison of [18F]FHPG and [124/125I]FIAU for imaging herpes simplex virus type 1 thymidine kinase gene expression. European Journal of Nuclear Medicine and Molecular Imaging, 29(9), 1172-1181. [Link]
-
Serganova, I., et al. (2005). PET imaging of HSV1-tk mutants with acquired specificity toward pyrimidine- and acycloguanosine-based radiotracers. Cancer Research, 65(22), 10461-10468. [Link]
-
Li, Z., et al. (2012). An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nuclosides. PLoS One, 7(7), e40941. [Link]
-
Dodd, M. S., et al. (2021). Detecting Validated Intracellular ROS Generation with 18F-dihydroethidine-Based PET. Molecular Imaging and Biology, 24(2), 266-274. [Link]
-
Iddles, S., et al. (2022). In Vivo Cell Tracking Using PET: Opportunities and Challenges for Clinical Translation in Oncology. Cancers, 14(15), 3808. [Link]
-
Tjuvajev, J. G., et al. (2002). Comparison of Radiolabeled Nucleoside Probes (FIAU, FHBG, and FHPG) for PET Imaging of HSV1-tk Gene Expression. Journal of Nuclear Medicine, 43(8), 1072-1083. [Link]
-
Kang, J. H., et al. (2012). Molecular PET imaging of HSV1-tk reporter gene expression using [>18>F]FEAU. Nature Protocols. [Link]
-
T M de Rosales, R. (2018). Developing PET/MR Imaging Probes for the In Vivo Tracking of Cell Therapies. The University of Liverpool Repository. [Link]
-
Tjuvajev, J. G., et al. (2002). Comparison of radiolabeled nucleoside probes (FIAU, FHBG, and FHPG) for PET imaging of HSV1-tk gene expression. Journal of Nuclear Medicine, 43(8), 1072-1083. [Link]
-
Souza, F. M. C., et al. (2015). VALIDATION OF 18FDG BIODISTRIBUTION DATA IN HEALTHY MICE OBTAINED WITH G.E. LABPET4. INIS-IAEA. [Link]
-
Gremse, F., et al. (2020). Preclinical Evaluation of [18F]FACH in Healthy Mice and Piglets: An 18F-Labeled Ligand for Imaging of Monocarboxylate Transporters with PET. Molecules, 25(22), 5430. [Link]
-
Ohno, T., et al. (1995). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX, 3(3), 121-136. [Link]
-
Ponomarev, V., et al. (2004). Imaging of HSV-tk Reporter Gene Expression: Comparison Between [18F]FEAU, [18F]FFEAU, and Other. Journal of Nuclear Medicine. [Link]
-
Fonge, H., et al. (2017). 89Zr-Cobalamin PET Tracer: Synthesis, Cellular Uptake, and Use for Tumor Imaging. ACS Omega. [Link]
-
Terry, S. Y. A., et al. (2022). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Molecular Imaging and Biology. [Link]
-
Barale, R., et al. (2000). Validation of single cell gel assay in human leukocytes with 18 reference compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 467(2), 159-170. [Link]
-
Liu, H., et al. (2020). 18F-FHBG PET-CT Reporter Gene Imaging of Adoptive CIK Cell Transfer Immunotherapy for Breast Cancer in a Mouse Model. Frontiers in Oncology, 10, 582498. [Link]
-
Constantinescu, C. C., et al. (2011). Evaluation of [18F]Mefway Biodistribution and Dosimetry Based on Whole-Body PET Imaging of Mice. Molecular Imaging and Biology, 13(6), 1158-1165. [Link]
Sources
- 1. PET imaging of HSV1-tk mutants with acquired specificity toward pyrimidine- and acycloguanosine-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-FHBG PET-CT Reporter Gene Imaging of Adoptive CIK Cell Transfer Immunotherapy for Breast Cancer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging DNA synthesis in vivo with 18F-FMAU and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging of HSV-tk Reporter gene expression: comparison between [18F]FEAU, [18F]FFEAU, and other imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 89Zr-Cobalamin PET Tracer: Synthesis, Cellular Uptake, and Use for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of radiolabeled nucleoside probes (FIAU, FHBG, and FHPG) for PET imaging of HSV1-tk gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Evaluation of [18F]Mefway Biodistribution and Dosimetry Based on Whole-Body PET Imaging of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of [18F]FHPG and [124/125I]FIAU for imaging herpes simplex virus type 1 thymidine kinase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Radiolabeled Nucleoside Probes (FIAU, FHBG, and FHPG) for PET Imaging of HSV1-tk Gene Expression | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Navigating the Disposal of 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil (FMAU): A Guide for Laboratory Professionals
This document provides a comprehensive guide for the proper disposal of 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil (FMAU), a fluorinated nucleoside analog utilized in antiviral and oncological research. Given the cytotoxic potential inherent to this class of compounds, adherence to stringent disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of our environment. This guide is designed to provide clear, actionable steps and the scientific rationale behind them, empowering researchers to manage FMAU waste with confidence and integrity.
Understanding the Hazard Profile of FMAU
Key Hazard Considerations:
-
Cytotoxicity: As a nucleoside analog, FMAU is presumed to have cytotoxic properties.[6][7] Although some studies suggest it may be less toxic than other similar compounds, it should be handled as a hazardous substance.[7]
-
Toxicity: While specific toxicity data for FMAU is limited, related compounds like 5-FU are known to be toxic if swallowed, in contact with skin, or inhaled.[2] They can also cause genetic defects, cancer, and damage fertility or the unborn child.[2] Therefore, minimizing exposure is critical.
-
Environmental Hazard: Improper disposal can lead to the release of this biologically active molecule into the environment, with potential unforeseen consequences for ecosystems.
Hazard Classification Summary
| Hazard Category | Presumed Classification (Based on Analogs) | Rationale |
| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation) | Based on the known toxicity of 5-Fluorouracil.[2] |
| Germ Cell Mutagenicity | Category 1B | Potential to cause genetic defects, a known risk for nucleoside analogs.[2] |
| Carcinogenicity | Category 1A | A plausible risk for compounds that interfere with DNA replication.[2] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[2] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | A common characteristic of cytotoxic drugs.[2] |
The Core Principle: Cradle-to-Grave Responsibility
The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous waste.[8] This means that the generator of the waste—the laboratory—is responsible for its safe handling and disposal from the moment it is created until its final destruction.
Step-by-Step Disposal Protocol for FMAU Waste
This protocol is designed to provide a clear workflow for the safe segregation, containment, and disposal of all forms of FMAU waste.
Step 1: Waste Segregation at the Source
Proper segregation is the foundation of safe disposal. All waste streams contaminated with FMAU must be kept separate from non-hazardous waste.
FMAU Waste Streams:
-
Solid Waste:
-
Unused or expired pure FMAU powder.
-
Contaminated personal protective equipment (PPE): gloves, lab coats, bench paper.
-
Contaminated labware: pipette tips, tubes, flasks, etc.
-
-
Liquid Waste:
-
Solutions containing FMAU.
-
Solvents used to dissolve FMAU.
-
Aqueous waste from experimental procedures.
-
-
Sharps Waste:
-
Needles, syringes, and scalpels contaminated with FMAU.
-
Step 2: Proper Waste Containment
The integrity of your waste containers is crucial to prevent leaks and exposure.
-
Solid Waste:
-
Collect in a designated, leak-proof, and puncture-resistant container lined with a heavy-duty yellow chemotherapy waste bag.
-
The container must have a tight-fitting lid and be clearly labeled.
-
-
Liquid Waste:
-
Use a dedicated, shatter-proof, and chemically resistant container (e.g., high-density polyethylene).
-
Never mix incompatible waste streams.
-
Keep the container securely closed when not in use.
-
Fill containers to no more than 80% capacity to prevent spills.
-
-
Sharps Waste:
-
Immediately place all contaminated sharps into a designated, puncture-proof, and leak-proof sharps container.
-
Do not recap, bend, or break needles.
-
Step 3: Labeling and Documentation
Accurate labeling is a regulatory requirement and a critical safety communication tool.
All FMAU waste containers must be labeled with:
-
The words "Hazardous Waste - Cytotoxic"
-
The full chemical name: 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
-
The specific contents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
Step 4: Temporary Storage in the Laboratory
Designate a specific, secure area within the laboratory for the temporary storage of FMAU waste.
-
This area should be away from general laboratory traffic and clearly marked with a "Hazardous Waste" sign.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of your FMAU waste. Do not attempt to dispose of this waste through standard laboratory or municipal waste streams.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of FMAU waste.
Spill Management: Immediate Action Protocol
In the event of an FMAU spill, immediate and correct action is crucial to mitigate exposure.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of chemotherapy-grade gloves. A respirator may be necessary for larger spills of powdered material.
-
Contain the Spill:
-
For liquids: Cover with absorbent pads, working from the outside in.
-
For solids: Gently cover with damp absorbent pads to avoid generating airborne dust.
-
-
Clean the Area: Use a detergent solution to clean the spill area, followed by a thorough rinse with water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as FMAU hazardous waste.
-
Report the Spill: Notify your laboratory supervisor and EHS department immediately.
Spill Response Logic Diagram
Caption: Immediate actions for an FMAU spill.
Regulatory Framework: EPA Hazardous Waste Classification
While FMAU is not specifically listed by name as a hazardous waste by the EPA, it would likely be classified based on its characteristics.[8][9]
-
Toxicity Characteristic (D-Code): If FMAU or its degradation products can leach at concentrations exceeding regulatory limits, it would be classified as toxic hazardous waste.
-
Listed Wastes (U- or P-Codes): Some chemotherapy agents are listed wastes. Given its cytotoxic nature, FMAU should be managed as if it were a listed waste (e.g., U-listed for toxic waste).
Your institution's EHS department is responsible for making the final hazardous waste determination and assigning the appropriate waste codes.
Conclusion: A Culture of Safety
The proper disposal of 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the potential hazards, adhering to these established protocols, and fostering a proactive safety culture, we can ensure that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
-
National Center for Biotechnology Information. 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | C11H15FN2O5 | CID 174316. PubChem. [Link]
- Haw. Code R. § 11-58.
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
ACS Publications. A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold | Organic Letters. [Link]
-
Honolulu.gov. Summary of Regulatory Requirements for a Municipal Solid Waste, Ash and Construction and Demolition Waste Landfill (Co-disposal). [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes. [Link]
-
PubMed. Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. [Link]
-
Oxford Academic. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects | National Science Review. [Link]
-
MDPI. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. [Link]
-
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]
-
Chemical Society Reviews (RSC Publishing). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
SciSpace. Therapeutic use of fluorinated nucleosides - progress in patents. [Link]
-
ACTenviro. A Quick and Comprehensive Review of EPA Hazmat Classifications. [Link]
-
National Center for Biotechnology Information. 2´-Deoxy-2´-[18F]fluoro-5-fluoro-1-β-D-arabinofuranosyluracil. [Link]
-
Carl ROTH. Safety Data Sheet: Uracil. [Link]
-
Purdue University. Hazardous Waste Disposal Guidelines. [Link]
-
Missouri State University. Waste Handling - Environmental Management. [Link]
-
PubMed. 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism. [Link]
-
Office of the Vice Chancellor for Research. Regulated Medical Waste Management Plan. [Link]
-
PubMed. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
